Maytansinoid B
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C36H51ClN4O10 |
|---|---|
分子量 |
735.3 g/mol |
IUPAC 名称 |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C36H51ClN4O10/c1-20-11-10-12-27(48-9)36(46)19-26(49-34(45)39-36)21(2)32-35(4,51-32)28(50-33(44)22(3)40(6)29(42)13-14-38-5)18-30(43)41(7)24-16-23(15-20)17-25(47-8)31(24)37/h10-12,16-17,21-22,26-28,32,38,46H,13-15,18-19H2,1-9H3,(H,39,45)/b12-10+,20-11+/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1 |
InChI 键 |
RHTUVJPQKKNTNZ-JLZGXKMHSA-N |
手性 SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCNC)C)\C)OC)(NC(=O)O2)O |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCNC)C)C)OC)(NC(=O)O2)O |
产品来源 |
United States |
Foundational & Exploratory
Maytansinoid B (CAS 1628543-40-7): A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoid B, identified by CAS number 1628543-40-7, is a potent cytotoxic agent belonging to the maytansinoid family of compounds. Maytansinoids are derivatives of maytansine, a natural product originally isolated from the plant Maytenus ovatus.[1] These compounds are highly effective microtubule-targeting agents, making them valuable payloads for antibody-drug conjugates (ADCs) in the field of oncology.[] Due to their high cytotoxicity, maytansinoids are often too toxic for systemic administration in their free form. However, when conjugated to a monoclonal antibody that targets a tumor-specific antigen, they can be delivered directly to cancer cells, thereby increasing their therapeutic window and reducing off-target toxicity.[1] This technical guide provides an in-depth overview of the properties of this compound, including its physicochemical characteristics, mechanism of action, biological activity, and relevant experimental protocols.
Physicochemical Properties
This compound is a complex macrocyclic lactam. While extensive experimental data for this specific maytansinoid is not publicly available, the following table summarizes its known properties. For context, properties of the closely related and well-studied maytansinoid, DM4, are also provided.
| Property | This compound | Maytansinoid DM4 (for comparison) |
| CAS Number | 1628543-40-7[] | 796073-69-3[4] |
| Molecular Formula | C₃₆H₅₁ClN₄O₁₀[] | C₃₈H₅₄ClN₃O₁₀S[4] |
| Molecular Weight | 735.26 g/mol [] | 780.37 g/mol [4] |
| Appearance | White to off-white solid[] | White to off-white solid[] |
| Solubility | Soluble in DMSO[6] | Soluble in DMSO, slightly soluble in chloroform and methanol[] |
| Storage | Hygroscopic, store at -20°C under inert atmosphere[] | Hygroscopic, store at -20°C in a freezer under inert atmosphere[] |
| Flash Point | Data not available | 522.4 ± 34.3 °C[] |
| Vapor Pressure | Data not available | 0.0 ± 0.3 mmHg at 25°C[] |
| Index of Refraction | Data not available | 1.587[] |
Mechanism of Action
This compound exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[6] The mechanism of action can be summarized in the following steps:
-
Binding to Tubulin: Maytansinoids bind to the vinca domain on β-tubulin, a subunit of the microtubule protein.[1] This binding site is distinct from that of other microtubule-targeting agents like taxanes.[1]
-
Inhibition of Microtubule Assembly: By binding to tubulin, this compound inhibits the polymerization of tubulin into microtubules.[1] This disruption of microtubule assembly is a key step in its cytotoxic activity.
-
Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during mitosis. This leads to the arrest of the cell cycle in the G2/M phase.[]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[1]
Signaling Pathway of Microtubule Disruption-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by this compound, leading to apoptosis.
Biological Activity
| Cell Line | Cancer Type | IC50 of DM1 (nM) |
| SK-BR-3 | Breast Adenocarcinoma | 1.10[7] |
| KB | Epidermoid Carcinoma | 1.10[7] |
| HCC1954 | Breast Ductal Carcinoma | 17.2 (as SMCC-DM1)[8] |
| MDA-MB-468 | Breast Adenocarcinoma | 49.9 (as SMCC-DM1)[8] |
Experimental Protocols
The following are representative protocols for the conjugation of a maytansinoid to an antibody and for assessing its in vitro cytotoxicity. These protocols are based on established methods for maytansinoids like DM1 and can be adapted for this compound.
Antibody-Maytansinoid Conjugation via SMCC Linker
This protocol describes a two-step process for conjugating a thiol-containing maytansinoid to the lysine residues of a monoclonal antibody using the non-cleavable heterobifunctional linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
SMCC linker
-
This compound (with a free thiol group)
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Quenching solution (e.g., 10 mM L-cysteine)
-
Desalting columns (e.g., Sephadex G-25)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
-
Antibody Activation with SMCC:
-
Prepare a fresh stock solution of SMCC in anhydrous DMSO (e.g., 10 mM).
-
Add a calculated molar excess of the SMCC solution to the antibody solution (typically a 5-10 fold molar excess).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess SMCC:
-
Immediately after incubation, remove the unreacted SMCC using a desalting column pre-equilibrated with Reaction Buffer.
-
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Add the this compound solution to the maleimide-activated antibody solution. A molar excess of the maytansinoid (typically 1.5 to 5-fold over the available maleimide groups) is recommended.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of approximately 1 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC using SEC to remove unconjugated maytansinoid, linker-drug species, and any aggregates.
-
-
Characterization of the ADC:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Assess the purity and aggregation state of the ADC by SEC.
-
In Vitro Cytotoxicity Assay (MTS Assay)
This protocol outlines the use of a colorimetric MTS assay to determine the IC50 value of this compound or an ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound or ADC stock solution
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or the ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (background) and cells with medium containing the vehicle (e.g., DMSO) as controls.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Synthesis
Conclusion
This compound is a potent antimitotic agent with significant potential as a cytotoxic payload in antibody-drug conjugates for cancer therapy. Its mechanism of action, involving the disruption of microtubule dynamics and subsequent induction of apoptosis, makes it a powerful tool in the development of targeted cancer treatments. While specific physicochemical and biological data for this compound are limited in publicly accessible literature, the information provided in this guide, along with data from closely related maytansinoids, offers a solid foundation for researchers and drug development professionals working with this class of compounds. The representative experimental protocols provided herein can be adapted for the successful conjugation and in vitro evaluation of this compound-containing ADCs.
References
An In-depth Technical Guide to the Mechanism of Action of Maytansinoid B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maytansinoids, a class of potent antimitotic agents, have garnered significant attention in the field of oncology, particularly as cytotoxic payloads for antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the mechanism of action of a representative maytansinoid, Maytansinoid B, intended for researchers, scientists, and drug development professionals. The core mechanism revolves around the interaction of maytansinoids with tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent induction of apoptosis. This document details the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate these processes. Quantitative data are summarized in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Core Mechanism of Action: Tubulin Inhibition
The primary mechanism of action of maytansinoids is the inhibition of microtubule function.[1][2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. Maytansinoids exert their potent cytotoxic effects by binding to tubulin and disrupting microtubule dynamics.
Maytansinoids bind to the β-tubulin subunit at or near the vinca alkaloid binding site.[2][3] This binding inhibits the assembly of tubulin into microtubules and suppresses the dynamic instability of existing microtubules.[1][3] The suppression of microtubule dynamics, even at sub-nanomolar concentrations, is a key aspect of their potent antimitotic activity.[1] This leads to a disruption of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis.
Binding Affinity for Tubulin
The interaction between maytansinoids and tubulin is characterized by a high binding affinity. The equilibrium dissociation constant (KD) quantifies this interaction, with lower values indicating stronger binding.
| Compound | Target | KD (μmol/L) | Reference |
| Maytansine | Soluble Tubulin | 0.86 ± 0.2 | [2] |
| S-methyl DM1 | Soluble Tubulin | 0.93 ± 0.22 | [2] |
| S-methyl DM1 | Microtubule High-Affinity Sites | 0.1 ± 0.05 | [4] |
Cellular Consequences of Tubulin Inhibition
The disruption of microtubule dynamics by maytansinoids triggers a cascade of cellular events, culminating in cell death.
Cell Cycle Arrest at G2/M Phase
By interfering with the formation and function of the mitotic spindle, maytansinoids cause cells to arrest in the G2/M phase of the cell cycle.[3] This mitotic arrest is a direct consequence of the activation of the spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome alignment before proceeding to anaphase.
Induction of Apoptosis
Prolonged mitotic arrest ultimately leads to the induction of programmed cell death, or apoptosis.[5] The apoptotic cascade is initiated, leading to the activation of caspases, a family of proteases that execute the apoptotic program.
The apoptotic pathway induced by maytansinoids involves the intrinsic, or mitochondrial, pathway. This is characterized by the involvement of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). Pro-apoptotic members like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria. Cytochrome c then participates in the formation of the apoptosome, which in turn activates the initiator caspase-9, followed by the executioner caspase-3.[6]
Caption: Apoptotic signaling pathway induced by this compound.
Quantitative Data on Cytotoxicity
The cytotoxic potency of maytansinoids is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Maytansine | KB | Head and Neck | Sub-nanomolar | [7] |
| Maytansinoid | A549 | Lung Carcinoma | Varies by derivative | [1] |
| Maytansinoid | A2780 | Ovarian Carcinoma | Varies by derivative | [1] |
| Maytansinoid | A2780AD (MDR) | Ovarian Carcinoma (Multidrug-Resistant) | Varies by derivative | [1] |
| STRO-001 (ADC) | Various NHL cell lines | Non-Hodgkin's Lymphoma | Nanomolar to sub-nanomolar | [5] |
Detailed Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin is monitored by an increase in light scattering (turbidity) at 340 nm.
-
Methodology:
-
Purified tubulin (e.g., >99% pure bovine tubulin) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).
-
The tubulin solution is kept on ice to prevent premature polymerization.
-
The test compound (this compound) at various concentrations is added to the wells of a 96-well plate.
-
The tubulin solution is added to the wells to initiate the reaction.
-
The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.
-
The absorbance at 340 nm is measured at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).
-
The rate and extent of polymerization are calculated from the absorbance data.
-
Caption: Workflow for a tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is used to identify necrotic cells with compromised membrane integrity.
-
Methodology:
-
Cells are treated with this compound for a desired time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This flow cytometry-based method determines the distribution of cells in the different phases of the cell cycle.
-
Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide). The fluorescence intensity is proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
-
Methodology:
-
Cells are treated with this compound for a specific duration.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and treated with RNase to remove RNA, which can also be stained by PI.
-
The cells are stained with a PI solution.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
-
Caption: Workflow for cell cycle analysis by flow cytometry.
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the microtubule network within cells.
-
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific for tubulin is used, followed by a fluorescently labeled secondary antibody for visualization by fluorescence microscopy.
-
Methodology:
-
Cells are grown on coverslips and treated with this compound.
-
The cells are fixed with a suitable fixative (e.g., paraformaldehyde or cold methanol).
-
The cell membranes are permeabilized with a detergent (e.g., Triton X-100).
-
The cells are incubated with a primary antibody against α- or β-tubulin.
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody.
-
The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
The microtubule morphology is observed using a fluorescence microscope.
-
Conclusion
This compound exerts its potent anticancer activity through a well-defined mechanism of action centered on the disruption of microtubule dynamics. By binding to tubulin, it inhibits microtubule polymerization and suppresses their dynamic instability, leading to mitotic arrest at the G2/M phase of the cell cycle. This prolonged arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death. The in-depth understanding of this mechanism, facilitated by the experimental protocols detailed herein, is crucial for the continued development and optimization of maytansinoid-based cancer therapeutics, including next-generation antibody-drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Tubulin Binding Affinity of Maytansinoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity between maytansinoids and tubulin, a critical interaction for the development of potent anti-cancer therapeutics, particularly antibody-drug conjugates (ADCs). Maytansinoids, a class of ansa macrolides originally isolated from the shrub Maytenus ovatus, are highly potent antimitotic agents that exert their cytotoxicity by disrupting microtubule function.[1][2] This document details the mechanism of action, summarizes key quantitative binding data, outlines relevant experimental protocols, and visualizes the associated cellular pathways and workflows.
Mechanism of Action: Disruption of Microtubule Dynamics
Maytansinoids inhibit the assembly of microtubules by binding to β-tubulin.[3] This interaction occurs at a distinct site, sometimes referred to as the maytansine or rhizoxin binding site, which is different from the vinca domain, although binding can interfere with the binding of vinca alkaloids.[2][3][] The binding of maytansinoids to tubulin leads to two primary consequences for microtubule function:
-
Inhibition of Polymerization: At higher concentrations, maytansinoids sequester tubulin dimers, preventing their assembly into microtubules.[1][3][5][6]
-
Suppression of Dynamic Instability: At lower, substoichiometric concentrations, maytansinoids suppress the dynamic instability of microtubules, which is the essential process of switching between phases of growth and shortening required for proper mitotic spindle function.[1][7][8]
This disruption of microtubule dynamics ultimately leads to cell cycle arrest in the G2/M phase, preventing cell division and inducing apoptosis (programmed cell death).[2][5][6]
Caption: Cellular pathway of maytansinoid-induced apoptosis.
Quantitative Data on Tubulin Binding Affinity
The affinity of maytansinoids for tubulin and microtubules has been quantified using various biophysical and biochemical assays. The equilibrium dissociation constant (Kd) reflects the strength of the binding interaction, while the half-maximal inhibitory concentration (IC50) measures the functional effect on processes like microtubule polymerization. The data below is compiled for maytansine and its derivatives, S-methyl DM1 and S-methyl DM4, which are cellular metabolites of antibody-maytansinoid conjugates.[1]
| Compound | Target | Parameter | Value (µmol/L) | Reference(s) |
| Maytansine | Soluble Tubulin | Kd | 0.86 ± 0.23 | [1][9][10] |
| Microtubule Assembly | IC50 | 1.0 ± 0.02 | [1] | |
| S-methyl DM1 | Soluble Tubulin | Kd | 0.93 ± 0.22 | [1][8][9][10] |
| High-Affinity Sites on Microtubules | Kd | 0.1 ± 0.05 | [1][8] | |
| Microtubule Assembly | IC50 | 4.0 ± 0.1 | [1] | |
| S-methyl DM4 | Microtubule Assembly | IC50 | 1.7 ± 0.4 | [1] |
Table 1: Summary of quantitative binding and inhibition data for maytansinoids.
Experimental Protocols
The following sections detail the methodologies used to obtain the quantitative data presented above.
Determination of Dissociation Constant (Kd) via Tryptophan Fluorescence Quenching
This method is used to measure the direct binding of a ligand (maytansinoid) to a protein (tubulin) by observing changes in the protein's intrinsic fluorescence.
Principle: Tubulin contains tryptophan residues that fluoresce when excited with UV light. The binding of a maytansinoid in close proximity to these residues quenches this fluorescence. The magnitude of the quenching is dependent on the concentration of the maytansinoid and can be used to calculate the dissociation constant (Kd).[1]
Detailed Methodology:
-
Reagent Preparation:
-
Tubulin: Purified bovine brain tubulin is prepared to a final concentration of 3 µmol/L.
-
Buffer: A polymerization-inhibiting buffer such as PEM buffer (PIPES, EGTA, MgCl2) is used.
-
Maytansinoid: A stock solution of the maytansinoid (e.g., maytansine or S-methyl DM1) is prepared in a suitable solvent like DMSO. Serial dilutions are made to achieve the desired concentration range (e.g., 0.5–20 µmol/L for maytansine).[1][9]
-
-
Incubation: The fixed concentration of tubulin (3 µmol/L) is incubated with varying concentrations of the maytansinoid.
-
Fluorescence Measurement:
-
The intrinsic tryptophan fluorescence is measured using a spectrofluorometer.
-
Excitation Wavelength: 295 nm (to selectively excite tryptophan over tyrosine).[1]
-
Emission Spectrum: The emission intensity is recorded.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is measured at each maytansinoid concentration.
-
The fractional receptor occupancy (α) is calculated using the formula α = ΔF / ΔFmax, where ΔFmax is the maximum fluorescence change at saturation.[1]
-
The Kd is determined by plotting the inverse of the fractional occupancy (1/α) against the inverse of the free maytansinoid concentration. The x-intercept of the resulting linear regression provides -1/Kd.[1][9]
-
Caption: Experimental workflow for determining maytansinoid-tubulin Kd.
Inhibition of Microtubule Polymerization (IC50) via Sedimentation Assay
This assay measures the ability of a compound to inhibit the GTP-induced assembly of tubulin dimers into microtubule polymers.
Principle: Microtubules are large polymers that can be physically separated from small, soluble αβ-tubulin dimers by high-speed centrifugation (ultracentrifugation). By quantifying the amount of tubulin in the pellet (polymer) versus the supernatant (dimer), the extent of polymerization can be determined.
Detailed Methodology:
-
Reagent Preparation:
-
Microtubule Protein (MTP): Microtubule-rich protein is prepared to a concentration of approximately 3 mg/mL.
-
Buffer: A polymerization-promoting buffer (e.g., PEM buffer supplemented with GTP) is used.
-
Maytansinoid: A stock solution is used to prepare serial dilutions covering a range of concentrations (e.g., 0–20 µmol/L).[1]
-
-
Polymerization Reaction:
-
The microtubule protein is mixed with the various concentrations of the maytansinoid or a vehicle control (DMSO).
-
The reaction is initiated by warming the samples to 30°C and incubating for 1 hour to allow microtubule assembly to reach a steady state.[1]
-
-
Sedimentation:
-
The reaction mixtures are layered over a cushion of sucrose in buffer to ensure a clean separation.
-
The samples are centrifuged at high speed (e.g., >100,000 x g) to pellet the assembled microtubules.
-
-
Quantification:
-
The supernatant containing unassembled tubulin is carefully removed.
-
The pellet containing microtubules is resuspended in buffer.
-
The protein concentration of the pellet is determined using a standard protein assay (e.g., Bradford assay).
-
-
Data Analysis:
-
The amount of polymer formed at each maytansinoid concentration is compared to the vehicle control.
-
The percentage of inhibition is calculated for each concentration.
-
The IC50 value (the concentration of maytansinoid that inhibits microtubule assembly by 50%) is determined by plotting the percent inhibition against the log of the maytansinoid concentration and fitting the data to a dose-response curve.[1]
-
Caption: Experimental workflow for determining maytansinoid polymerization IC50.
References
- 1. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Affinity Accumulation of a Maytansinoid in Cells via Weak Tubulin Interaction | PLOS One [journals.plos.org]
- 8. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Cytotoxicity of Maytansinoids in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract: Maytansinoids are highly potent microtubule-targeting agents that have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Originally isolated from the plant Maytenus ovatus, these ansa macrolides exert their anticancer activity by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[1][2] Due to their high potency and associated systemic toxicity, maytansinoids have found a prominent role as payloads in antibody-drug conjugates (ADCs), which allow for targeted delivery to tumor cells, thereby enhancing the therapeutic window.[][4] This guide provides an in-depth overview of the mechanism of action, cytotoxicity data, and key experimental protocols related to maytansinoids, with a focus on derivatives such as DM1 and its metabolites.
Core Mechanism of Action: Microtubule Disruption
The primary anticancer mechanism of maytansinoids is the inhibition of microtubule function.[4] They bind to tubulin at the vinca alkaloid binding site, preventing the polymerization of tubulin into microtubules.[][5] This interaction disrupts the delicate balance of microtubule assembly and disassembly, which is crucial for several cellular processes, most notably the formation of the mitotic spindle during cell division.[5]
The key events in the mechanism of action are:
-
Tubulin Binding: Maytansinoids bind to the β-subunit of tubulin, competitively inhibiting the binding of vinca alkaloids.[]
-
Inhibition of Polymerization: This binding prevents the elongation of microtubules by blocking the addition of new tubulin monomers.[5][6]
-
Suppression of Microtubule Dynamics: At sub-nanomolar concentrations, maytansinoids potently suppress the dynamic instability of microtubules.[1][6][7] This includes reducing the rates of both microtubule growth and shortening and suppressing the frequency of transitions between these states (catastrophe and rescue).[2]
-
Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase.[][5][8]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][9][10]
Signaling Pathway and Apoptosis Induction
The cytotoxic effects of maytansinoids culminate in apoptosis. Following mitotic arrest, a cascade of signaling events is initiated, leading to the activation of caspases, the executioners of apoptosis. The process involves the activation of pro-apoptotic proteins and the release of mitochondrial factors.[5][11] Maytansinoids have been shown to initiate the apoptotic pathway through the activation of initiator caspases like procaspase-8 and procaspase-10, which in turn activate executioner caspases such as procaspase-3 and procaspase-7.[5]
Quantitative Cytotoxicity Data
Maytansinoids demonstrate potent cytotoxicity across a variety of cancer cell lines, with IC50 (half-maximal inhibitory concentration) values often in the sub-nanomolar to low nanomolar range. The data below summarizes the cytotoxic activity of maytansine and its derivative, S-methyl DM1 (DM1-SMe), in several human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Maytansine | BT474 | Breast Cancer | 0.42 nM | [10] |
| Maytansine | BJAB | Burkitt's Lymphoma | 0.27 nM | [10] |
| Maytansine | MCF7 | Breast Cancer | 710 pM (Mitotic Arrest) | [2] |
| S-methyl DM1 | MCF7 | Breast Cancer | 330 pM (Mitotic Arrest) | [2] |
| DM1-SMe | 361 (Parental) | Breast Cancer | 11 nM | [12] |
| DM1-SMe | 361-TM (Resistant) | Breast Cancer | 42 nM | [12] |
| DM1-SMe | JIMT1 (Parental) | Breast Cancer | 16 nM | [12] |
| DM1-SMe | JIMT1-TM (Resistant) | Breast Cancer | 55 nM | [12] |
Experimental Protocols
Accurate assessment of maytansinoid cytotoxicity requires robust and standardized experimental protocols. Below are methodologies for key assays used to characterize the cellular effects of these compounds.
General Experimental Workflow
The workflow for assessing maytansinoid cytotoxicity typically begins with cell culture, followed by compound treatment and a viability assay to determine the IC50 value. Further mechanistic studies, such as cell cycle and apoptosis analysis, are then conducted to elucidate the mode of action.
Cytotoxicity Assay (MTS/CellTiter-Glo)
This protocol is used to measure cell viability and determine the IC50 of the maytansinoid compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of growth medium.[10][12]
-
Incubation: Allow cells to adhere by incubating overnight in a humidified incubator at 37°C with 5% CO2.[12]
-
Treatment: The following day, treat the cells with the maytansinoid compound using serial dilutions (e.g., 3-fold dilutions across 10 concentrations). Include untreated cells as a negative control.[10][12]
-
Prolonged Incubation: Incubate the plates for an extended period (typically 4 to 5 days) to allow for the cytotoxic effects to manifest.[10][12]
-
Viability Measurement:
-
For MTS Assay: Add a solution like CellTiter 96 AQueous One MTS Solution to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a plate reader.[12]
-
For CellTiter-Glo Assay: Use the CellTiter-Glo® Luminescent Cell Viability Assay to measure ATP levels, which correlate with the number of viable cells. Measure chemiluminescence on a luminometer.[10]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use a four-parameter logistic model to calculate the IC50 value.[12]
Cell Cycle Analysis
This protocol determines the effect of maytansinoids on cell cycle progression.
-
Cell Treatment: Treat cells with the maytansinoid compound at a concentration around the predetermined IC50 for a specified time (e.g., 18-24 hours).[13]
-
Cell Harvesting: Harvest both adherent and floating cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol while vortexing.
-
Staining: Rehydrate the fixed cells in PBS and stain with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A to remove RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase indicates mitotic arrest.[8][13]
Microtubule Dynamics Assay
This protocol assesses the direct impact of maytansinoids on microtubule assembly and dynamics in vitro.
-
Tubulin Preparation: Use purified, MAP-free bovine brain tubulin.[2][6]
-
Assembly Reaction: Assemble tubulin into microtubules at 30-37°C in an assembly buffer (e.g., PMME buffer) containing GTP.[6]
-
Treatment: Perform the assembly reaction in the absence or presence of various concentrations of the maytansinoid compound.[6]
-
Measurement of Polymer Mass: To determine the effect on overall polymerization, assemble microtubules to a steady state. Pellet the microtubules by ultracentrifugation and quantify the amount of sedimented protein. The IC50 for assembly inhibition can be determined from a concentration-response curve.[6]
-
Dynamic Instability Analysis: To observe individual microtubules, assemble them onto axoneme fragments and visualize using video-enhanced differential interference contrast (DIC) microscopy.[2] Track the changes in length of individual microtubule ends over time to measure parameters such as growth rate, shortening rate, catastrophe frequency, and rescue frequency.[2][6]
References
- 1. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
A Comprehensive Technical Guide to the Natural Sources of Maytansinoid Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources of maytansinoid compounds, potent antitumor agents that serve as critical payloads in antibody-drug conjugates (ADCs). This document details the primary producers, quantitative yields, and the intricate biosynthetic pathways involved in their creation. Furthermore, it outlines detailed experimental protocols for the extraction, isolation, and purification of these valuable secondary metabolites.
Natural Sources of Maytansinoids
Maytansinoid compounds, characterized by their 19-membered ansa macrolactam structure, have been isolated from a diverse range of organisms, including higher plants, mosses, and various microorganisms.
Higher Plants
The initial discovery of maytansinoids was in higher plants, primarily from the families Celastraceae, Rhamnaceae, and Euphorbiaceae.
-
Celastraceae Family: The East African shrub Maytenus serrata was the first identified source of maytansine.[1][2][3][4][5] Other species within this family, such as those from the genera Putterlickia (e.g., Putterlickia pyracantha) and Maytenus, are also known to produce maytansinoids.[5][6][7] However, the production of maytansinoids in these plants can be inconsistent, with some individual plants not containing detectable levels of the compounds.[7]
-
Euphorbiaceae Family: The seeds of Trewia nudiflora are a significant source of various maytansinoids, including trewiasine, dehydrotrewiasine, and maytanbutine.[8][9][10][11]
-
Rhamnaceae Family: Certain species within this family have also been reported to produce maytansinoids.
Mosses
Maytansinoids have also been isolated from certain species of mosses, representing an alternative botanical source for these potent compounds.
Microorganisms
Microorganisms, particularly actinomycetes and endophytic fungi, have emerged as promising and scalable sources of maytansinoids.
-
Actinomycetes: The soil bacterium Actinosynnema pretiosum is a well-established producer of a class of maytansinoids known as ansamitocins, with ansamitocin P-3 being a major product.[12] This microbial source offers the advantage of large-scale fermentation for industrial production.
-
Endophytic Fungi: Research has revealed that endophytic fungi residing within maytansinoid-producing plants are, in some cases, the actual producers of these compounds.[13][14] This discovery has opened new avenues for the sustainable production of maytansinoids through fermentation of these fungal endophytes. The presence of maytansine in plants is now often attributed to these symbiotic microorganisms.[13][14]
Quantitative Yields of Maytansinoids from Natural Sources
The concentration of maytansinoids varies significantly depending on the source organism and, in the case of microorganisms, the cultivation conditions.
| Source Organism | Maytansinoid Compound(s) | Reported Yield/Concentration | Notes |
| Actinosynnema pretiosum (Wild Type) | Ansamitocin P-3 | ~85 mg/L | Yield can be influenced by fermentation conditions, such as the addition of Mg2+.[15] |
| Actinosynnema pretiosum (Engineered Strains) | Ansamitocin P-3 | Up to 141 mg/L | Optimization of fermentation media and genetic engineering can significantly enhance production.[16] |
| Trewia nudiflora (Seeds) | Trewiasine, Dehydrotrewiasine, Maytanbutine | Trace amounts | While the seeds are a known source, the exact concentration in the raw material is generally low.[11] |
| Putterlickia pyracantha | Maytansine and various analogs | Variable | Maytansinoids are localized primarily in the root cortex.[6][17] |
| Maytenus serrata | Maytansine | Low | The original plant source, but yields are typically low.[1][2] |
Biosynthesis of Maytansinoids
The biosynthesis of maytansinoids has been extensively studied in the actinomycete Actinosynnema pretiosum. The pathway involves the formation of a unique starter unit, followed by polyketide chain assembly and a series of post-polyketide synthase modifications.
Synthesis of the Starter Unit: 3-Amino-5-hydroxybenzoic Acid (AHBA)
The biosynthesis of maytansinoids is initiated with the formation of 3-amino-5-hydroxybenzoic acid (AHBA), which serves as the starter unit for the polyketide synthase. The AHBA biosynthetic pathway is a branch of the shikimate pathway.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. adcreview.com [adcreview.com]
- 4. EP2596803A2 - Method of targeting specific cell populations using cell-binding agent maytansinoid conjugates linked via a non-cleavable linker, said conjugates, and methods of making said conjugates - Google Patents [patents.google.com]
- 5. Maytansine | C34H46ClN3O10 | CID 5281828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Occurrence and spatial distribution of maytansinoids in Putterlickia pyracantha, an unexplored resource of anticancer compounds [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis of Maytansinoids [faculty.washington.edu]
- 13. Endophytes are hidden producers of maytansine in Putterlickia roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced production of ansamitocin P-3 by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Maytansinoid B vs. DM1: A Comparative Analysis of Cytotoxic Potential for Antibody-Drug Conjugate Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in the field of oncology, particularly as cytotoxic payloads for antibody-drug conjugates (ADCs). Their ability to induce mitotic arrest and apoptosis at sub-nanomolar concentrations makes them highly effective anti-cancer agents.[1][2] This technical guide provides a comprehensive comparison of the cytotoxic potential of two key maytansinoids: Maytansinoid B and DM1. While extensive data is available for the well-characterized maytansinoid DM1, publicly accessible, direct comparative cytotoxic data for this compound remains limited. This document summarizes the existing knowledge on the mechanism of action of maytansinoids, presents available quantitative cytotoxicity data for DM1, and outlines the standard experimental protocols utilized for their evaluation. The guide aims to serve as a valuable resource for researchers and drug development professionals engaged in the design and optimization of maytansinoid-based ADCs.
Introduction to Maytansinoids
Maytansinoids are natural products originally isolated from the Ethiopian shrub Maytenus ovatus.[3] They are potent antimitotic agents that exert their cytotoxic effects by inhibiting the assembly of microtubules, crucial components of the cytoskeleton involved in cell division.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[4][6] Due to their high systemic toxicity, maytansinoids are not suitable for use as standalone chemotherapeutic agents. However, their high potency makes them ideal payloads for ADCs, which provide targeted delivery to cancer cells, thereby minimizing off-target toxicity.[4]
Mechanism of Action of Maytansinoids
The primary mechanism of action for maytansinoids involves their interaction with tubulin. They bind to the vinca domain on β-tubulin, thereby preventing the polymerization of tubulin into microtubules.[4] This leads to a cascade of cellular events culminating in apoptotic cell death.
The key steps in the maytansinoid-induced cytotoxic pathway are:
-
Binding to Tubulin: Maytansinoids bind to tubulin dimers, preventing their assembly into microtubules.[4]
-
Microtubule Depolymerization: This binding disrupts the dynamic equilibrium between tubulin polymerization and depolymerization, leading to a net loss of microtubules.
-
Mitotic Arrest: The absence of a functional mitotic spindle prevents cells from progressing through mitosis, causing them to arrest in the G2/M phase of the cell cycle.[6]
-
Induction of Apoptosis: Prolonged mitotic arrest activates the apoptotic machinery, leading to programmed cell death.
Quantitative Cytotoxicity Data: DM1
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the in vitro cytotoxicity of S-methyl DM1, a stable derivative of DM1, in a human breast cancer cell line.
| Cell Line | Compound | IC50 (pM) for Mitotic Arrest | IC50 (pM) for G2/M Arrest | Reference |
| MCF7 | Maytansine | 710 | 310 | [9] |
| MCF7 | S-methyl DM1 | 330 | 340 | [9] |
Note: The provided data is for S-methyl DM1, a stable derivative used in in vitro studies. The cytotoxic activity of DM1 is expected to be in a similar picomolar range. Direct comparative data for this compound under the same experimental conditions is not publicly available.
Experimental Protocols
The following outlines a general methodology for assessing the in vitro cytotoxicity of maytansinoids.
4.1. Cell Culture
-
Cancer cell lines (e.g., MCF7, SK-BR-3, BT-474 for breast cancer; various lymphoma lines) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
4.2. Cytotoxicity Assay (e.g., MTT or Sulforhodamine B Assay)
This workflow outlines a typical cytotoxicity assay to determine the IC50 value of a maytansinoid.
4.3. Cell Cycle Analysis
-
Cells are treated with the maytansinoid for a specified period (e.g., 24 hours).
-
Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Comparative Analysis and Discussion
DM1 is a well-established maytansinoid with a large body of preclinical and clinical data supporting its potent anti-cancer activity. Its cytotoxicity is consistently observed in the picomolar to low nanomolar range across a variety of cancer cell lines.[9]
Information regarding the specific cytotoxic potency of this compound is sparse in the public domain. Commercial suppliers indicate that maytansinoids, as a class, exhibit cytotoxic activity in the 10-90 pM range.[6] However, without direct head-to-head studies, a definitive comparison of the cytotoxic potential of this compound and DM1 is not possible.
The choice of maytansinoid payload for an ADC is a critical decision in the drug development process. Factors influencing this choice include not only the intrinsic cytotoxic potency but also the stability of the linker-payload conjugate, the efficiency of payload release within the target cell, and the overall pharmacokinetic and safety profile of the resulting ADC.
Conclusion
Both this compound and DM1 are highly potent microtubule-inhibiting agents with significant potential as payloads for antibody-drug conjugates. DM1 has been extensively validated, with a wealth of data demonstrating its sub-nanomolar cytotoxicity and clinical efficacy. While this compound is utilized in ADC development, a clear, publicly available, quantitative comparison of its cytotoxic potential against DM1 is currently lacking. Further research and publication of direct comparative studies are necessary to fully elucidate the relative advantages of these two maytansinoids for specific therapeutic applications. This guide provides a foundational understanding of the mechanism of action and evaluation of maytansinoids, which is essential for the rational design of next-generation ADCs.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]
- 9. In vitro and in vivo activity of the maytansinoid immunoconjugate huN901-N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine against CD56+ multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Maytansinoid B: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the preliminary in vitro studies of Maytansinoid B, a potent microtubule-targeting agent with significant anti-cancer potential. This whitepaper details the core mechanism of action, cytotoxicity, and induced signaling pathways, supported by experimental protocols and data visualizations.
Core Mechanism of Action: Microtubule Disruption
Maytansinoids, including this compound, exert their cytotoxic effects primarily by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and the maintenance of cell shape.[1][2][3] The primary mechanism involves the inhibition of tubulin polymerization. Maytansinoids bind to tubulin at or near the vinca alkaloid binding site, preventing the assembly of tubulin dimers into microtubules.[4] This leads to a net depolymerization of microtubules, ultimately causing cell cycle arrest and apoptosis.[2][3]
Inhibition of Microtubule Polymerization
| Compound | IC50 (μM) for Microtubule Assembly Inhibition |
| Maytansine | 1.0 ± 0.02 |
| S-methyl DM1 | 4.0 ± 0.1 |
| S-methyl DM4 | 1.7 ± 0.4 |
Data represents the half-maximal inhibitory concentration for microtubule assembly in vitro.
In Vitro Cytotoxicity
The disruption of microtubule function by maytansinoids translates to potent cytotoxic activity against a range of cancer cell lines. This cytotoxicity is typically observed at nanomolar or even sub-nanomolar concentrations. Although specific IC50 values for this compound were not found in the reviewed literature, data for the parent compound, maytansine, demonstrates its high potency.
| Cell Line | Cancer Type | IC50 (nM) of Maytansine |
| BT474 | Breast Cancer | 0.42 |
| BJAB | B-cell Lymphoma | 0.27 |
Signaling Pathways and Cellular Effects
The primary cellular consequence of maytansinoid-induced microtubule disruption is the arrest of the cell cycle at the G2/M phase, which subsequently triggers programmed cell death, or apoptosis.
G2/M Cell Cycle Arrest
By interfering with the formation of the mitotic spindle, maytansinoids activate the spindle assembly checkpoint, leading to a halt in the cell cycle at the transition from the G2 to the M phase.[5][6][7][8] This arrest prevents cell division and provides a window for the induction of apoptotic pathways.
Induction of Apoptosis
Prolonged G2/M arrest initiates an apoptotic cascade, primarily through the intrinsic, or mitochondrial, pathway. Key events in this pathway include the activation of p53, which in turn leads to the release of cytochrome c from the mitochondria.[8] Cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis, leading to the systematic dismantling of the cell.
Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9][10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for the in vitro cytotoxicity MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells by treating with this compound for the desired time. Include untreated (negative) and positive control cells.
-
Harvesting: Harvest 1-5 x 10^5 cells by centrifugation. For adherent cells, gently trypsinize and combine with the supernatant to collect any floating apoptotic cells.[11]
-
Washing: Wash the cells once with cold PBS and centrifuge. Carefully remove the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the tube.[12]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour). Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and quadrants.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, typically by monitoring changes in turbidity.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM in water)
-
Glycerol
-
This compound (or other test inhibitor)
-
Positive control (e.g., Nocodazole) and negative control (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice. Prepare a working solution of GTP.
-
Reaction Mixture: In a 96-well plate on ice, prepare the reaction mixture containing GTB, glycerol, GTP, and the test compound at various concentrations. The final tubulin concentration is typically around 3 mg/mL.
-
Initiation of Polymerization: Add the tubulin solution to the reaction mixture.
-
Data Acquisition: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 350 nm every minute for 60 minutes.[13]
-
Data Analysis: Plot the absorbance at 350 nm against time to generate polymerization curves. Determine the maximum velocity (Vmax) of polymerization for each concentration from the steepest slope of the curve. Normalize the Vmax values to the vehicle control and calculate the IC50 value for the inhibition of tubulin polymerization.
Workflow for the in vitro tubulin polymerization assay.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody-drug conjugates and nanotechnology-enhanced drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Maytansinoid B Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, including Maytansinoid B and its derivatives like DM1 (Mertansine) and DM4 (Ravtansine), are potent microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells.[1][2] Their high cytotoxicity, however, necessitates a targeted delivery approach to minimize systemic toxicity. Antibody-drug conjugates (ADCs) provide this targeted delivery by linking the maytansinoid payload to a monoclonal antibody (mAb) that specifically recognizes tumor-associated antigens.[1][2] This document provides detailed protocols for the synthesis, characterization, and evaluation of maytansinoid-based ADCs.
Mechanism of Action
Maytansinoid ADCs function by binding to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.[2] Once inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic maytansinoid payload.[2] The released maytansinoid then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptosis.[1][2]
References
Application Notes and Protocols: Maytansinoid B Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids are potent microtubule-targeting agents that inhibit cell division by binding to tubulin, ultimately leading to mitotic arrest and apoptosis.[1][2] Their high cytotoxicity makes them attractive payloads for antibody-drug conjugates (ADCs), a class of targeted therapeutics designed to selectively deliver cytotoxic agents to cancer cells.[3] By conjugating maytansinoids to monoclonal antibodies (mAbs) that target tumor-associated antigens, the therapeutic window of these potent drugs can be significantly widened, minimizing systemic toxicity while maximizing anti-tumor efficacy.[3][4] This document provides detailed protocols for the conjugation of Maytansinoid B to monoclonal antibodies, as well as methods for the characterization and in vitro evaluation of the resulting ADCs.
Mechanism of Action
Maytansinoid-based ADCs exert their cytotoxic effect through a multi-step process. The mAb component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.[3] Once inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the maytansinoid to the antibody is cleaved, releasing the cytotoxic payload.[3][5] The released maytansinoid then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]
Caption: Mechanism of action of a Maytansinoid-based ADC.
Experimental Protocols
Protocol 1: this compound Conjugation to a Monoclonal Antibody via Lysine Residues
This protocol describes a common method for conjugating this compound to a monoclonal antibody through the ε-amino groups of surface-exposed lysine residues. This method utilizes a bifunctional linker.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound derivative with a reactive linker (e.g., containing an N-hydroxysuccinimide ester)
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Potassium Phosphate buffer (50 mM, pH 7.5-8.0)
-
Quenching Solution: Tris-HCl (50 mM, pH 8.0)
-
Purification column: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G25)
-
Purification Buffer: PBS, pH 7.4
Procedure:
-
Antibody Preparation:
-
Dialyze the mAb into the Reaction Buffer overnight at 4°C to remove any interfering substances.
-
Determine the concentration of the mAb using a spectrophotometer at 280 nm.
-
-
Maytansinoid-Linker Solution Preparation:
-
Dissolve the this compound-linker conjugate in DMSO to prepare a stock solution (e.g., 10 mM).
-
Further dilute the stock solution in the Reaction Buffer to the desired concentration for the conjugation reaction.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the mAb solution.
-
Slowly add the desired molar excess of the this compound-linker solution to the mAb solution while gently stirring. The molar ratio of maytansinoid to mAb will influence the final drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10 mM to stop the reaction by consuming any unreacted linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted maytansinoid and other small molecules using a pre-equilibrated SEC column.
-
Elute the ADC with Purification Buffer and collect the fractions corresponding to the high molecular weight peak (the ADC).
-
Pool the ADC-containing fractions.
-
-
Characterization and Storage:
-
Determine the protein concentration and DAR of the purified ADC (see Protocol 2 and 3).
-
Sterile filter the final ADC solution and store at 4°C for short-term use or at -80°C for long-term storage.
-
Caption: Workflow for this compound-mAb conjugation.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry
Materials:
-
Purified this compound ADC
-
PNGase F (for deglycosylation, optional)
-
Denaturing Buffer (e.g., containing Guanidine-HCl)
-
Reducing Agent (e.g., DTT)
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Sample Preparation:
-
For analysis of the intact ADC, dilute the purified ADC in an appropriate buffer for MS analysis (e.g., 0.1% formic acid in water).
-
For a more simplified spectrum, deglycosylate the ADC by incubating with PNGase F according to the manufacturer's protocol.
-
To analyze the light and heavy chains separately, denature and reduce the ADC by incubating with a denaturing buffer and a reducing agent.
-
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Separate the different ADC species using a suitable chromatography method (e.g., reverse-phase chromatography).
-
Acquire the mass spectra of the eluting species.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species (unconjugated mAb, and mAb conjugated with 1, 2, 3, etc. maytansinoid molecules).
-
Calculate the average DAR using the relative abundance of each species.
-
Protocol 3: Characterization of ADC Heterogeneity by Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing chromatographic technique that separates proteins based on their hydrophobicity. Since the conjugation of hydrophobic maytansinoid molecules increases the overall hydrophobicity of the antibody, HIC can be used to separate ADC species with different DARs.
Materials:
-
Purified this compound ADC
-
HIC column
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
HPLC system
Procedure:
-
Sample Preparation: Dilute the purified ADC in Mobile Phase A.
-
HIC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the bound ADC species using a decreasing salt gradient (from 100% Mobile Phase A to 100% Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis: The different peaks in the chromatogram correspond to ADC species with different DARs, with higher DAR species eluting later due to their increased hydrophobicity. The relative peak areas can be used to assess the heterogeneity of the ADC preparation.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes how to assess the potency of the this compound ADC in killing cancer cells that express the target antigen.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound ADC
-
Control antibody (unconjugated)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight to allow the cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of the this compound ADC and the unconjugated control antibody in cell culture medium.
-
Remove the old medium from the cell plates and add the different concentrations of the ADC or control antibody.
-
Include wells with untreated cells as a negative control.
-
-
Incubation: Incubate the plates for a period of 72-120 hours.
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth).
-
Data Presentation
Table 1: Summary of this compound ADC Characteristics
| Parameter | Method | Result |
| Antibody Concentration | UV-Vis (A280) | e.g., 2.5 mg/mL |
| Average Drug-to-Antibody Ratio (DAR) | Mass Spectrometry | e.g., 3.8 |
| Purity (monomer content) | Size-Exclusion Chromatography | e.g., >95% |
| In Vitro Cytotoxicity (IC50) | MTT Assay | e.g., 1.5 nM (Antigen-positive cells) |
| In Vitro Cytotoxicity (IC50) | MTT Assay | e.g., >1000 nM (Antigen-negative cells) |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the generation, characterization, and in vitro evaluation of this compound-conjugated monoclonal antibodies. Careful optimization of the conjugation reaction and thorough characterization of the resulting ADC are critical for developing a safe and effective therapeutic agent. The provided methods will enable researchers to produce and evaluate high-quality ADCs for preclinical and clinical development.
References
- 1. sciex.com [sciex.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Linker Chemistry for Maytansinoid B Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. Maytansinoids, particularly derivatives like DM1 and DM4, are highly potent microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells.[1][2] The efficacy and safety of a Maytansinoid B ADC are critically dependent on the linker that connects the antibody to the cytotoxic payload. This linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient payload release at the tumor site.[3][4]
These application notes provide a comprehensive overview of the linker chemistry for this compound ADCs, focusing on different linker strategies, and their impact on the physicochemical and biological properties of the resulting conjugates. Detailed protocols for key experiments are provided to guide researchers in the development and evaluation of novel this compound ADCs.
Linker Strategies for this compound ADCs
The choice of linker technology is a critical design consideration in the development of this compound ADCs. Linkers can be broadly categorized into two main classes: cleavable and non-cleavable.
1. Cleavable Linkers:
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside cancer cells, releasing the maytansinoid payload.[5] This can lead to a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells.[6]
-
Disulfide Linkers (e.g., SPP, SPDB): These linkers contain a disulfide bond that is readily cleaved in the reducing environment of the cell, particularly due to the high intracellular concentration of glutathione.[6] The steric hindrance around the disulfide bond can be modulated to fine-tune the stability and release rate of the maytansinoid.[7][8] For instance, the SPDB linker incorporates steric hindrance to enhance stability.[7]
-
Hydrazone Linkers: These linkers are acid-labile and are designed to release the payload in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) following internalization of the ADC.[6][7]
-
Peptide Linkers (e.g., Val-Cit): These linkers are designed to be cleaved by specific lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[3][6]
2. Non-Cleavable Linkers:
Non-cleavable linkers, most commonly thioether linkers like SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), rely on the complete proteolytic degradation of the antibody in the lysosome to release the maytansinoid payload.[9] This results in the release of the drug with an attached amino acid residue from the antibody.
-
Thioether Linkers (e.g., SMCC): These linkers form a stable covalent bond and are a key component of the FDA-approved ADC, ado-trastuzumab emtansine (T-DM1).[10] ADCs with non-cleavable linkers generally exhibit higher plasma stability and a reduced risk of off-target toxicity compared to those with cleavable linkers.[9] However, they typically lack a bystander killing effect as the released payload is often charged and less membrane-permeable.[9]
The general workflow for the preparation and characterization of a this compound ADC is depicted below.
Mechanism of Action of this compound ADCs
The mechanism of action for a this compound ADC begins with the specific binding of the antibody component to its target antigen on the surface of a cancer cell.
References
- 1. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Synthesis of Maytansinoid B for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Maytansinoid B (CAS 1628543-40-7), a potent microtubule-targeting agent used as a cytotoxic payload in antibody-drug conjugates (ADCs). The synthesis involves a multi-step process commencing with the fermentation-derived precursor, ansamitocin P-3.
Overview of Synthetic Strategy
The synthesis of this compound follows a well-established route for maytansinoid derivatives, which can be broadly divided into two key stages:
-
Preparation of Maytansinol: The common precursor, maytansinol, is obtained from ansamitocin P-3 through a reductive cleavage of the C-3 ester group. Ansamitocin P-3 is a naturally occurring maytansinoid produced by fermentation of microorganisms such as Actinosynnema pretiosum.[1][2]
-
Esterification of Maytansinol: The final step involves the selective esterification of the C-3 hydroxyl group of maytansinol with a specific N-acyl-N-methyl-L-alanine derivative to yield this compound.
Mechanism of Action
Maytansinoids, including this compound, exert their cytotoxic effects by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division.[][4] By binding to tubulin, maytansinoids disrupt microtubule dynamics, leading to a mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[5] This high cytotoxicity makes them potent payloads for targeted cancer therapies like ADCs.[]
Experimental Protocols
Stage 1: Synthesis of Maytansinol from Ansamitocin P-3
This procedure is adapted from established methods for the deacylation of maytansinoid esters.[]
Materials:
-
Ansamitocin P-3 (commercially available or produced by fermentation)[1][7]
-
Lithium aluminum hydride (LiAlH₄) or Lithium trimethoxyaluminum hydride (LiAl(OMe)₃H)[][8]
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Reaction Setup: A solution of ansamitocin P-3 in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen). The solution is cooled to -40 °C in a dry ice/acetone bath.
-
Reduction: A solution of the reducing agent (e.g., LiAlH₄) in anhydrous THF is added dropwise to the cooled solution of ansamitocin P-3 over a period of 30 minutes, maintaining the temperature below -30 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of Na₂SO₄ at -40 °C. The mixture is then allowed to warm to room temperature.
-
Workup: The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
Purification: The crude maytansinol is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure maytansinol as a white solid.
Characterization of Maytansinol:
The identity and purity of the synthesized maytansinol should be confirmed by spectroscopic methods.
| Parameter | Expected Value |
| Molecular Formula | C₂₈H₃₇ClN₂O₈ |
| Molecular Weight | 565.06 g/mol |
| ¹H NMR | Consistent with published data. |
| ¹³C NMR | Consistent with published data. |
| HRMS (ESI) | m/z calculated for C₂₈H₃₈ClN₂O₈ [M+H]⁺, found value should be within ± 5 ppm. |
Stage 2: Synthesis of this compound via Esterification of Maytansinol
This protocol describes the esterification of maytansinol with the appropriate side chain to yield this compound. The specific side chain for this compound is (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate.
Materials:
-
Maytansinol (from Stage 1)
-
(2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoic acid (or its activated form)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-(Dimethylamino)pyridine (DMAP) or Zinc Chloride (ZnCl₂)[8]
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes gradient)
Procedure:
-
Activation of Carboxylic Acid (if necessary): The carboxylic acid side chain can be activated, for example, by conversion to its corresponding acyl chloride or by using a coupling agent.
-
Reaction Setup: To a solution of maytansinol and the carboxylic acid side chain in anhydrous DCM at 0 °C, are added the coupling agent (e.g., DCC or EDCI) and a catalytic amount of DMAP or ZnCl₂.[8]
-
Reaction Monitoring: The reaction mixture is stirred at room temperature under an inert atmosphere and monitored by TLC or HPLC until completion.
-
Workup: The reaction mixture is filtered to remove the urea byproduct (if DCC or EDCI is used). The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous MgSO₄ and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Quantitative Data Summary
The following table summarizes the expected data for the synthesis of this compound. Please note that actual yields may vary depending on experimental conditions and scale.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| 1 | Maytansinol | C₂₈H₃₇ClN₂O₈ | 565.06 | 70-85% | >95% |
| 2 | This compound | C₃₆H₅₁ClN₄O₁₀ | 735.27 | 60-75% | >98% |
Spectroscopic Data for this compound:
| Analysis | Data |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR | Consistent with the structure of this compound. |
| HRMS (ESI) | m/z calculated for C₃₆H₅₂ClN₄O₁₀ [M+H]⁺, found value should be within ± 5 ppm. |
Visualizations
Signaling Pathway: Mechanism of Action of Maytansinoids
Caption: Mechanism of action of this compound.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
References
- 1. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 4. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. WO2020180709A1 - Preparation of maytansinol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Maytansinoid B-based Antibody-Drug Conjugates for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical development of Maytansinoid B-based Antibody-Drug Conjugates (ADCs) targeting solid tumors. This document covers the mechanism of action, key quantitative data from preclinical studies, and step-by-step experimental protocols for the evaluation of ADC efficacy.
Introduction to Maytansinoid ADCs
Maytansinoids, including derivatives like DM1 and DM4, are potent microtubule-targeting agents that induce mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] When conjugated to monoclonal antibodies (mAbs) that target tumor-associated antigens, they form powerful ADCs capable of selectively delivering a cytotoxic payload to cancer cells, thereby minimizing systemic toxicity.[3] The development of maytansinoid ADCs has led to approved therapies such as Trastuzumab emtansine (Kadcyla®) and mirvetuximab soravtansine (Elahere®), validating their clinical potential in treating solid tumors.[4]
The efficacy of a maytansinoid ADC is dependent on several factors, including the specificity of the antibody, the stability of the linker, the potency of the maytansinoid payload, and the level of target antigen expression on tumor cells.[5]
Mechanism of Action
The mechanism of action of a maytansinoid ADC involves a multi-step process that begins with the specific recognition of a tumor-associated antigen on the cancer cell surface by the ADC's monoclonal antibody component.[6] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[7] The complex is then trafficked through the endosomal-lysosomal pathway. Inside the lysosome, the linker connecting the antibody and the maytansinoid payload is cleaved, releasing the cytotoxic drug into the cytoplasm.[8] The released maytansinoid then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[1][9]
Some maytansinoid ADCs with cleavable linkers can also mediate the "bystander effect," where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[5]
Mechanism of action of Maytansinoid ADCs.
Quantitative Preclinical Data
The following tables summarize key in vitro and in vivo preclinical data for representative maytansinoid ADCs in solid tumor models.
Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs in Solid Tumor Cell Lines
| ADC Name | Target Antigen | Maytansinoid Payload | Cell Line | Tumor Type | IC50 (nM) | Reference |
| Trastuzumab emtansine (T-DM1) | HER2 | DM1 | HCC1954 | Breast Cancer | ~200 | [10] |
| Mirvetuximab soravtansine | Folate Receptor α | DM4 | Various | Ovarian Cancer | ~500 | [10] |
| IMGC936 | ADAM9 | DM21-C | ADAM9-positive cell lines | Various Solid Tumors | Not specified, but potent | [10] |
| SAR3419 | CD19 | DM4 | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Not specified, but effective | [1] |
| SAR3419 | CD19 | DM4 | WSU-FSCCL | Follicular Small Cleaved Cell Lymphoma | Not specified, but effective | [1] |
| Anetumab ravtansine | Mesothelin | DM4 | Various | Mesothelioma, Ovarian, Pancreatic Cancer | Not specified, but potent | [9] |
| Lorvotuzumab mertansine (IMGN901) | CD56 | DM1 | CD56-positive cell lines | SCLC, Merkel Cell, Ovarian Cancer | Not specified, but active | [11] |
Note: IC50 values can vary depending on the assay conditions and exposure time.
Table 2: In Vivo Efficacy of Maytansinoid ADCs in Solid Tumor Xenograft Models
| ADC Name | Target Antigen | Xenograft Model | Tumor Type | Dose and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| SAR3419 | CD19 | WSU-DLCL2 SCID | Diffuse Large B-cell Lymphoma | 15 mg/kg, single dose | Complete tumor eradication | [1] |
| SAR3419 | CD19 | WSU-FSCCL SCID | Follicular Small Cleaved Cell Lymphoma | 7.5 mg/kg, single dose | Significant tumor growth delay (>60 days) | [1] |
| IMGC936 | ADAM9 | Cell line-derived xenografts | Various Solid Tumors | Not specified | Potent antitumor activity | [10] |
| IMGC936 | ADAM9 | Patient-derived xenografts | Various Solid Tumors | Not specified | Potent antitumor activity | [10] |
| Anti-EpCAM-PEG4Mal-DM1 | EpCAM | HCT-15 | Colon Carcinoma | 680 µg/kg DM1, single dose | Complete regressions in all mice | [5] |
| PF-06804103 | HER2 | JIMT-1, BT474, HCC-1954, N87 | Breast and Gastric Cancer | Not specified | More potent than T-DM1 | [12] |
Experimental Protocols
Detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the measurement of ADC-induced cytotoxicity using a tetrazolium salt (MTT) reduction assay.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
Maytansinoid ADC and unconjugated antibody (as control)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only as a blank control.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the maytansinoid ADC and the unconjugated antibody control in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions.
-
Incubate for a defined period (e.g., 72-120 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Bystander Killing Assay
This protocol is for assessing the ability of an ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines (the latter can be engineered to express a fluorescent protein like GFP for easy identification)
-
Complete cell culture medium
-
Maytansinoid ADC with a cleavable linker
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture Seeding:
-
Seed a constant number of antigen-negative cells (e.g., 5,000 cells/well) in all wells of a 96-well plate.
-
Add varying numbers of antigen-positive cells to the wells to create different ratios of antigen-positive to antigen-negative cells.
-
Include control wells with only antigen-negative cells.
-
Allow cells to attach overnight.
-
-
ADC Treatment:
-
Treat the co-cultures with a fixed, non-toxic concentration of the maytansinoid ADC. This concentration should be sufficient to kill the antigen-positive cells but not the antigen-negative cells in monoculture.
-
Incubate for an appropriate duration (e.g., 72-120 hours).
-
-
Analysis of Bystander Killing:
-
If using fluorescently labeled antigen-negative cells, quantify their viability using a fluorescence plate reader or by imaging and cell counting.
-
Alternatively, total cell viability can be measured using an MTT assay, and the effect on the antigen-negative population can be inferred.
-
-
Data Interpretation:
-
A decrease in the viability of the antigen-negative cell population in the presence of antigen-positive cells and the ADC indicates a bystander killing effect.
-
In Vivo Xenograft Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a maytansinoid ADC in a solid tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human solid tumor cell line
-
Matrigel (optional)
-
Maytansinoid ADC and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the maytansinoid ADC intravenously at the desired dose and schedule.
-
Administer the vehicle control to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the animals for any signs of toxicity.
-
-
Efficacy Evaluation:
-
Continue monitoring until tumors in the control group reach a predetermined endpoint size.
-
Calculate the percentage of tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Plot tumor growth curves for each group.
-
Preclinical development workflow for Maytansinoid ADCs.
Conclusion
The development of this compound-based ADCs represents a promising strategy for the targeted therapy of solid tumors. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of these complex biologics. Careful consideration of the target antigen, antibody properties, linker technology, and maytansinoid payload is crucial for the successful design and development of novel and effective ADC therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A Phase 2 Study of Coltuximab Ravtansine (SAR3419) Monotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia (ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I study of IMGN901, a CD56-targeting antibody-drug conjugate, in patients with CD56-positive solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Assessment of Maytansinoid B Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. Maytansinoids, including Maytansinoid B, are highly potent microtubule-targeting agents that induce mitotic arrest and apoptosis in rapidly dividing cancer cells.[][2][3] When conjugated to an antibody that targets a tumor-specific antigen, this compound can be delivered directly to cancer cells, minimizing systemic toxicity.[2][4]
These application notes provide detailed protocols for a panel of in vitro assays to evaluate the efficacy of this compound ADCs. The described assays are critical for the selection and characterization of ADC candidates during drug development.[5][6]
Mechanism of Action of this compound ADCs
This compound ADCs exert their cytotoxic effect through a multi-step process:
-
Binding: The ADC binds to a specific antigen on the surface of the target cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[7][8][9][10]
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome.
-
Payload Release: Within the lysosome, the linker connecting the antibody and this compound is cleaved, releasing the cytotoxic payload into the cytoplasm.[4]
-
Microtubule Disruption: this compound binds to tubulin, inhibiting microtubule polymerization and leading to mitotic arrest in the G2/M phase of the cell cycle.[][2]
-
Apoptosis: The disruption of microtubule dynamics ultimately triggers programmed cell death (apoptosis).[2]
Caption: Mechanism of action of a this compound ADC.
Experimental Workflow for In Vitro Efficacy Assessment
A systematic approach is recommended to evaluate the in vitro efficacy of a this compound ADC. The following workflow outlines the key assays.
Caption: General workflow for in vitro ADC efficacy assays.
Cytotoxicity Assay
Principle: The cytotoxicity assay is a fundamental method to determine the dose-dependent cell-killing ability of a this compound ADC.[5][6][11] This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the ADC that reduces the viability of a cell population by 50%.[12] Assays like the MTT or XTT assay measure the metabolic activity of viable cells, which is proportional to the number of living cells.[6][13]
Protocol: MTT-Based Cytotoxicity Assay
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC
-
Unconjugated antibody (Isotype control)
-
Free this compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6]
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and cells with medium but no treatment (untreated control).
-
Incubate for a period determined by the cell doubling time (e.g., 72-120 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.[13]
-
Incubate for 2-4 hours at 37°C, 5% CO2.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
Data Presentation:
| Treatment Group | Concentration (nM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | % Cell Viability | IC50 (nM) |
| This compound ADC | 100 | ||||||
| 10 | |||||||
| 1 | |||||||
| 0.1 | |||||||
| 0.01 | |||||||
| Unconjugated Ab | 100 | N/A | |||||
| Free this compound | 100 | ||||||
| Untreated Control | 0 | 100 | N/A |
Antibody Internalization Assay
Principle: The efficacy of a this compound ADC is dependent on its internalization into the target cell to release its cytotoxic payload.[8][9] Internalization assays are used to quantify the extent and rate at which the ADC is taken up by the cells.[7][9] This can be achieved using pH-sensitive dyes that fluoresce in the acidic environment of endosomes and lysosomes.[7][10]
Protocol: pH-Sensitive Dye-Based Internalization Assay
Materials:
-
Target antigen-positive cell line
-
This compound ADC labeled with a pH-sensitive dye (e.g., pHrodo)
-
Unconjugated antibody labeled with the same dye (control)
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Incubation:
-
Add the labeled this compound ADC and labeled unconjugated antibody to the cells at a final concentration.
-
Incubate at 37°C, 5% CO2.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at various time points (e.g., 0, 2, 4, 8, 24 hours) using a fluorescence plate reader. For flow cytometry, harvest cells at each time point, wash, and analyze.
-
The increase in fluorescence corresponds to the amount of internalized ADC.
-
Data Presentation:
| Time Point (hours) | This compound ADC (Mean Fluorescence Intensity) | Unconjugated Antibody (Mean Fluorescence Intensity) |
| 0 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
Bystander Effect Assay
Principle: The bystander effect occurs when the cytotoxic payload released from the target antigen-positive cell diffuses into and kills neighboring antigen-negative cells.[14][15] This is a crucial property for ADCs targeting heterogenous tumors.[15][16] The bystander effect can be assessed using a co-culture system of antigen-positive and antigen-negative cells.[6][14]
Protocol: Co-Culture Bystander Assay
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, labeled with a fluorescent protein (e.g., GFP)
-
This compound ADC
-
Complete cell culture medium
-
96-well plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed a co-culture of Ag+ and GFP-labeled Ag- cells at a defined ratio (e.g., 1:1, 1:5) in a 96-well plate.
-
As a control, seed the GFP-labeled Ag- cells alone.
-
Incubate overnight.
-
-
ADC Treatment:
-
Treat the co-cultures and the Ag- monoculture with serial dilutions of the this compound ADC.
-
Incubate for 72-120 hours.
-
-
Viability Assessment:
-
Harvest the cells and stain with a viability dye (e.g., Propidium Iodide).
-
Analyze by flow cytometry, gating on the GFP-positive population to determine the viability of the Ag- cells.
-
Data Presentation:
| ADC Concentration (nM) | % Viability of Ag- cells (Monoculture) | % Viability of Ag- cells (Co-culture with Ag+) |
| 100 | ||
| 10 | ||
| 1 | ||
| 0.1 | ||
| 0.01 | ||
| 0 | 100 | 100 |
Apoptosis Assay
Principle: this compound induces cell death primarily through apoptosis. Apoptosis assays are used to confirm this mechanism of action.[2] A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[17][18] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[18]
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Target antigen-positive cell line
-
This compound ADC
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and incubate overnight.
-
Treat the cells with the this compound ADC at a concentration around the IC50 for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Identify four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | |||
| This compound ADC (IC50) |
References
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. books.rsc.org [books.rsc.org]
- 5. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Internalization | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. njbio.com [njbio.com]
- 13. benchchem.com [benchchem.com]
- 14. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 15. agilent.com [agilent.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in Maytansinoid ADC Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models, particularly patient-derived xenografts (PDX), in the preclinical evaluation of Maytansinoid-based Antibody-Drug Conjugates (ADCs). The information is intended to guide researchers in designing and executing robust in vivo studies to assess the efficacy and tolerability of this important class of biotherapeutics.
Introduction to Maytansinoid ADCs and the Role of Animal Models
Maytansinoids, such as Maytansinoid B and its derivatives (e.g., DM1 and DM4), are potent microtubule-targeting agents.[1][2] By inhibiting tubulin polymerization, they induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][3] When conjugated to a monoclonal antibody (mAb) that targets a tumor-associated antigen, maytansinoids can be delivered specifically to cancer cells, thereby increasing their therapeutic index and reducing systemic toxicity.[1]
Preclinical evaluation of Maytansinoid ADCs in relevant animal models is a critical step in their development pipeline. These studies provide essential data on anti-tumor efficacy, pharmacokinetics, and safety, which are necessary for advancing a candidate ADC to clinical trials.[4] Among the available in vivo models, patient-derived xenografts (PDX) have emerged as a preferred platform. PDX models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts (CDX).[5][6] This fidelity to the original patient tumor makes PDX models invaluable for assessing the potential clinical response to novel therapies like Maytansinoid ADCs.[5][7]
Mechanism of Action of Maytansinoid ADCs
The anti-tumor activity of a Maytansinoid ADC is a multi-step process that begins with the specific binding of the ADC's antibody component to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, and subsequent degradation of the antibody and linker, which releases the maytansinoid payload into the cytoplasm. The liberated maytansinoid then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and programmed cell death.
Figure 1: General mechanism of action of a Maytansinoid ADC.
Animal Models for Efficacy Testing
The choice of animal model is critical for the successful preclinical evaluation of a Maytansinoid ADC. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are commonly used.
-
Cell Line-Derived Xenografts (CDX): These models are established by subcutaneously injecting cultured human cancer cell lines into immunodeficient mice. CDX models are useful for initial proof-of-concept studies and for evaluating ADCs targeting well-characterized antigens expressed by the chosen cell line.
-
Patient-Derived Xenografts (PDX): PDX models are generated by implanting fresh tumor fragments from a patient directly into immunodeficient mice.[8] These models are considered more clinically relevant as they maintain the histological and genetic characteristics of the original tumor.[5] PDX models are particularly valuable for assessing the efficacy of an ADC across a heterogeneous patient population and for identifying potential biomarkers of response.[7]
Experimental Workflow for PDX-based Efficacy Studies
Figure 2: Workflow for a typical PDX-based ADC efficacy study.
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from preclinical studies of a maytansinoid ADC (IMGN853, Mirvetuximab soravtansine), which utilizes a DM4 maytansinoid payload. While specific data for a "this compound" ADC is not publicly available, the data for IMGN853 serves as a relevant example of the expected anti-tumor activity of a maytansinoid ADC in various xenograft models.
Table 1: In Vivo Efficacy of IMGN853 in Cell Line-Derived Xenograft Models
| Cell Line | Tumor Type | FRα Expression | Treatment and Dose | Tumor Growth Inhibition (%) | Reference |
| Igrov-1 | Ovarian Cancer | High | IMGN853 (5.0 mg/kg, single dose) | >100 (regression) | [9] |
| Ovcar-3 | Ovarian Cancer | High | IMGN853 (5.0 mg/kg, single dose) | >100 (regression) | [9] |
| NCI-H2110 | Lung Cancer | High | IMGN853 (5.0 mg/kg, single dose) | ~80 | [9] |
| END(K)265 | Endometrial Cancer | 2+ | IMGN853 (5 mg/kg, weekly) | Complete Resolution | [10] |
Table 2: In Vivo Efficacy of IMGN853 in a Patient-Derived Xenograft (PDX) Model
| PDX Model | Tumor Type | FRα Expression | Treatment and Dose | Outcome | Reference |
| LXFA-737 | Lung Cancer | High | IMGN853 (5.0 mg/kg, single dose) | Significant tumor growth delay | [9] |
| BIO(K)1 | Uterine Serous Cancer | 2+ | IMGN853 (5 mg/kg, weekly) | 2-fold increase in median survival | [3][10] |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenografts (PDX)
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-SCID, NSG)
-
Sterile surgical instruments (scalpels, forceps)
-
Sterile PBS
-
Matrigel (optional)
-
Anesthetics and analgesics
Procedure:
-
Tumor Tissue Processing:
-
Immediately place the fresh tumor tissue in sterile PBS on ice.
-
In a sterile biosafety cabinet, wash the tissue with PBS to remove any blood or necrotic tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³).[8]
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to support initial engraftment.
-
Implant one to two tumor fragments into the subcutaneous pocket.[8]
-
Close the incision with surgical clips or sutures.
-
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by caliper measurements.
-
Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use, and another portion can be passaged into new mice for expansion.[8]
-
Protocol 2: In Vivo Efficacy Study of a Maytansinoid ADC in PDX Models
Materials:
-
Established PDX models with desired tumor volume (e.g., 100-200 mm³)
-
Maytansinoid ADC
-
Vehicle control (e.g., sterile PBS)
-
Dosing syringes and needles
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Animal Randomization:
-
Once the tumors in the PDX mice reach the desired volume, randomize the animals into treatment and control groups (typically 5-10 mice per group).
-
-
ADC Administration:
-
On Day 0, administer the Maytansinoid ADC or vehicle control to the respective groups. The route of administration is typically intravenous (IV) via the tail vein.
-
The dosing schedule can vary (e.g., single dose, or weekly for a specified number of weeks).
-
-
Monitoring:
-
Measure tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Measure the body weight of each mouse at least twice a week as an indicator of toxicity.
-
Monitor the animals for any other signs of toxicity (e.g., changes in behavior, posture, or grooming).
-
-
Endpoint Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size, or when the animals in the treatment groups show signs of significant toxicity.
-
Primary endpoints typically include tumor growth inhibition (TGI) and survival.
-
At the end of the study, tumors can be harvested for further analysis (e.g., immunohistochemistry, biomarker analysis).
-
Signaling Pathway for Maytansinoid-Induced Apoptosis
Upon release into the cytoplasm, maytansinoids bind to tubulin, leading to the disruption of microtubule dynamics. This triggers a mitotic checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest is a potent inducer of the intrinsic pathway of apoptosis. This pathway involves the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome. The apoptosome activates caspase-9, which in turn activates the executioner caspases, such as caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Figure 3: Signaling pathway of Maytansinoid-induced apoptosis.
Conclusion
The use of appropriate animal models, particularly PDX models, is essential for the preclinical development of this compound ADCs. These models provide a robust platform for evaluating anti-tumor efficacy, understanding the mechanism of action, and identifying potential biomarkers of response. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in this field, facilitating the design and execution of informative preclinical studies that can successfully guide the clinical development of this promising class of cancer therapeutics.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Activity of IMGN853, an Antibody-Drug Conjugate Targeting Folate Receptor Alpha Linked to DM4, in Biologically Aggressive Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]
- 7. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo activity of IMGN853, an Antibody-Drug Conjugate targeting Folate Receptor Alpha linked to DM4, in biologically aggressive endometrial cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determination of Drug-to-Antibody Ratio for Maytansinoid B Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a targeted class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. Maytansinoids, such as Maytansinoid B and its derivatives (e.g., DM1 and DM4), are highly potent microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells.[1][2] The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly influences the therapeutic's efficacy, safety, and pharmacokinetic profile.[3][4] An optimal DAR ensures sufficient payload delivery to the tumor while minimizing off-target toxicities.[5][6] Therefore, accurate and robust analytical methods for DAR determination are essential during ADC development and for quality control.
This document provides detailed protocols for three common methods used to determine the average DAR of this compound ADCs: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Mechanism of Action of Maytansinoids
Maytansinoids exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[1] The process, from ADC internalization to apoptosis, is outlined below.
Protocol: DAR Determination by UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[7][8] This technique relies on the Beer-Lambert law and requires that the antibody and the maytansinoid drug have distinct maximum absorbance wavelengths.[]
Principle
By measuring the absorbance of the ADC at two wavelengths—one where the antibody absorbs maximally (typically 280 nm) and one where the maytansinoid absorbs maximally (e.g., 252 nm for DM1)—the concentrations of the antibody and the drug can be determined.[][10] This allows for the calculation of the average number of drug molecules per antibody.
Materials
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
-
ADC sample
-
Formulation buffer (used as blank)
-
Pipettes and tips
Quantitative Data for Calculation
The following table provides the necessary extinction coefficients for a typical IgG1 antibody and the maytansinoid derivative DM1.
| Parameter | Value | Wavelength | Reference |
| Antibody (IgG1) | |||
| Molar Extinction Coefficient (εAb,280) | 210,000 M-1cm-1 | 280 nm | Typical value |
| Molar Extinction Coefficient (εAb,252) | 88,200 M-1cm-1 (approx. 0.42 * εAb,280) | 252 nm | Calculated |
| Maytansinoid (DM1) | |||
| Molar Extinction Coefficient (εDrug,252) | 26,355 M-1cm-1 | 252 nm | [11] |
| Molar Extinction Coefficient (εDrug,280) | 5,230 M-1cm-1 | 280 nm | [11] |
Experimental Protocol
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.
-
Blank Measurement: Fill a quartz cuvette with the formulation buffer. Place it in the spectrophotometer and perform a blank measurement to zero the absorbance across the desired wavelength range.
-
Sample Measurement: Carefully pipette the ADC sample into a clean quartz cuvette. Ensure there are no air bubbles.
-
Absorbance Reading: Measure the absorbance of the ADC sample at 280 nm (A280) and 252 nm (A252).
-
Calculation: Use the following equations derived from the Beer-Lambert law to calculate the concentrations of the antibody (CAb) and the drug (CDrug).
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
A252 = (εAb,252 * CAb) + (εDrug,252 * CDrug)
Solving these simultaneous equations gives:
-
CAb (M) = (A280 * εDrug,252 - A252 * εDrug,280) / (εAb,280 * εDrug,252 - εAb,252 * εDrug,280)
-
CDrug (M) = (A252 * εAb,280 - A280 * εAb,252) / (εAb,280 * εDrug,252 - εAb,252 * εDrug,280)
-
-
DAR Calculation:
-
Average DAR = CDrug / CAb
-
Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a high-resolution technique that separates ADC species based on their hydrophobicity.[12][13] Since maytansinoid drugs are hydrophobic, conjugating them to an antibody increases its overall hydrophobicity. HIC can separate species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8), allowing for the determination of the drug load distribution and the average DAR.[14][15] HIC is considered a standard technique for the characterization of cysteine-conjugated ADCs.[3]
Workflow for HIC-based DAR Analysis
Materials and Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm)
-
Mobile Phase A (Binding Buffer): e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Elution Buffer): e.g., 50 mM Sodium Phosphate, pH 7.0
-
ADC sample
Experimental Protocol
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL using Mobile Phase A.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Chromatographic Separation: Elute the bound ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). A typical gradient might be:
-
0-2 min: 10% B
-
2-12 min: 10% to 100% B
-
12-14 min: 100% B
-
14-16 min: 100% to 10% B
-
16-20 min: 10% B (re-equilibration)
-
-
Detection: Monitor the eluate using a UV detector at 280 nm.
-
Data Analysis:
-
Integrate the peak area for each resolved species (corresponding to DAR 0, DAR 2, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Areai * DARi) / Σ (Peak Areai) Where i represents each ADC species (e.g., DAR0, DAR2, DAR4).
-
Example HIC Data Summary
| ADC Species | Retention Time (min) | Relative Peak Area (%) |
| DAR 0 (Unconjugated Ab) | 5.2 | 10 |
| DAR 2 | 8.5 | 35 |
| DAR 4 | 10.1 | 45 |
| DAR 6 | 11.3 | 8 |
| DAR 8 | 12.0 | 2 |
| Calculated Average DAR | 3.6 |
Protocol: DAR Determination by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is another powerful chromatographic technique for ADC analysis.[16] It typically involves denaturing the ADC and separating its subunits (light chains and heavy chains) based on hydrophobicity. This method can provide information on the drug load on each subunit. For some modern, less hydrophobic ADCs, RP-HPLC can offer higher resolution than HIC.[17]
Principle
The ADC is often reduced to break the interchain disulfide bonds, separating the heavy and light chains. The unconjugated and drug-conjugated chains are then separated by RP-HPLC. The average DAR is calculated based on the relative abundance of the different species.[18]
Materials and Equipment
-
HPLC system with a mass spectrometer (LC-MS) is recommended for peak identification
-
RP column (e.g., YMC-Triart Bio C4, wide-pore)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reducing agent (optional): Dithiothreitol (DTT)
-
ADC sample
Experimental Protocol (Reduced RP-HPLC)
-
Sample Reduction (Optional): To analyze light and heavy chains separately, incubate the ADC sample (e.g., at 1 mg/mL) with a final concentration of 10 mM DTT at 37°C for 30 minutes.
-
Column Equilibration: Equilibrate the RP column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Injection: Inject the (reduced or intact) ADC sample.
-
Chromatographic Separation: Use a gradient to separate the components. A typical gradient for reduced ADC analysis might be:
-
0-5 min: 25% B
-
5-25 min: 25% to 45% B
-
25-30 min: 45% to 95% B
-
-
Detection: Monitor with UV (280 nm) and/or Mass Spectrometry. MS provides definitive mass identification of each peak (e.g., Light Chain-Drug1, Heavy Chain-Drug2, etc.).[19]
-
Data Analysis:
-
Identify and integrate the peaks corresponding to each light chain (LC) and heavy chain (HC) species (e.g., LC, LC-D1, HC, HC-D1, HC-D2, HC-D3).
-
Calculate the average DAR for the LC and HC separately.
-
Average DAR = (Average DARLC * 2) + (Average DARHC * 2)
-
Method Comparison
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) |
| Principle | Absorbance Measurement | Hydrophobicity | Hydrophobicity |
| Output | Average DAR only | Average DAR & Drug Distribution | Average DAR & Subunit Drug Distribution |
| Sample State | Native | Native, non-denaturing[12] | Denaturing |
| Speed | Very Fast | Moderate | Moderate to Slow |
| Resolution | None (bulk measurement) | High (separates DAR species) | Very High (separates subunits) |
| MS Compatibility | No | Difficult (due to non-volatile salts)[15] | Yes (with volatile mobile phases)[17] |
| Best For | Quick, routine checks | Cysteine-linked ADCs, QC[3] | Detailed characterization, MS analysis |
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. agilent.com [agilent.com]
- 5. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Maytansinoid-BODIPY Conjugates: Application to Microscale Determination of Drug Extinction Coefficients and for Quantification of Maytansinoid Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. agilent.com [agilent.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Maytansinoid B Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoid B, a potent microtubule-targeting agent, is a member of the ansamycin family of macrolactams. When conjugated to a monoclonal antibody (mAb) that targets a specific tumor antigen, it forms an Antibody-Drug Conjugate (ADC). This targeted delivery strategy enhances the therapeutic window of the highly cytotoxic maytansinoid payload by directing it specifically to cancer cells, thereby minimizing systemic toxicity. The resulting this compound conjugates, like other ADCs, are complex heterogeneous mixtures containing the desired ADC with various drug-to-antibody ratios (DAR), unconjugated antibody, and residual small molecule toxins and reagents from the conjugation reaction.
Effective purification is a critical step in the manufacturing of this compound conjugates to ensure a final product with a well-defined DAR distribution, high purity, and low levels of process-related impurities. This document provides detailed application notes and protocols for the multi-step purification of this compound conjugates, focusing on common chromatography techniques.
Mechanism of Action of Maytansinoid Conjugates
Maytansinoid ADCs exert their cytotoxic effect through a multi-step process.[1] The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, into cellular vesicles.[2] These vesicles traffic to lysosomes, where the acidic environment and proteolytic enzymes degrade the antibody, releasing the maytansinoid payload.[3] The released maytansinoid then binds to tubulin, inhibiting microtubule assembly and leading to cell cycle arrest in the G2/M phase, which ultimately induces apoptotic cell death.[4][5]
Overall Purification Workflow
The purification of this compound conjugates is a multi-step process designed to remove unconjugated antibody, free maytansinoid drug-linker, and other process-related impurities, as well as to fractionate the ADC based on its DAR. A typical workflow involves an initial capture and buffer exchange step, followed by one or more polishing chromatography steps.
Data Presentation: Purity and Yield Across Purification Steps
The following table summarizes typical quantitative data obtained during the purification of a maytansinoid conjugate. Values are illustrative and can vary depending on the specific antibody, linker, and process parameters.
| Purification Step | Average DAR | Monomer Purity (%) | Free Drug-Linker (%) | Step Yield (%) |
| Crude Conjugation | 3.5 - 4.0 | ~90-95 | >1 | - |
| Tangential Flow Filtration | 3.5 - 4.0 | ~90-95 | <0.1 | >95 |
| Hydrophobic Interaction Chromatography | 3.8 (Target DAR fraction) | >98 | Not Detected | 60-85 |
| Cation Exchange Chromatography | 3.8 | >99 | Not Detected | >90 |
| Size Exclusion Chromatography | 3.8 | >99.5 | Not Detected | >95 |
Data compiled from various sources on ADC purification.[6][7][8][9]
Experimental Protocols
Protocol 1: Tangential Flow Filtration (TFF) for Buffer Exchange and Free Drug Removal
TFF is a rapid and scalable method used post-conjugation to remove unconjugated drug-linker, residual organic solvents (e.g., DMSO), and other small molecule impurities. It also serves to concentrate the ADC and exchange it into the appropriate buffer for the subsequent chromatography step.[2][10]
Materials:
-
TFF system with a 30 kDa molecular weight cut-off (MWCO) Pellicon® cassette or equivalent.[2]
-
Diafiltration Buffer: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.
-
Peristaltic pump.
-
Pressure gauges.
Methodology:
-
System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions. Equilibrate the membrane by flushing with water followed by the Diafiltration Buffer.
-
Loading: Load the crude conjugation mixture into the TFF system.
-
Concentration: Concentrate the crude ADC solution to a target concentration of 25-30 g/L.[2] Maintain a transmembrane pressure (TMP) of 10-20 psi.
-
Diafiltration: Perform 5-10 diavolumes of constant-volume diafiltration with the Diafiltration Buffer to reduce the concentration of free drug-linker and organic solvent by several logs.[10]
-
Final Concentration & Recovery: Concentrate the diafiltered ADC solution to the desired final concentration. Recover the product from the TFF system.
-
Analysis: Analyze the purified ADC for protein concentration, aggregate content, and residual free drug-linker.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Separation
HIC separates molecules based on their hydrophobicity. Since the maytansinoid payload is hydrophobic, ADCs with different numbers of conjugated drugs (and thus different DAR values) can be separated. HIC is also effective at removing aggregates, which are often more hydrophobic than the monomeric ADC.
Materials:
-
FPLC or HPLC system.
-
HIC Column: Phenyl Sepharose, Butyl Sepharose, or equivalent.
-
Buffer A (Binding Buffer): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.
-
Buffer B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.
Methodology:
-
Sample Preparation: The ADC from the TFF step should already be in a high-salt buffer suitable for HIC binding. If not, adjust the sample to be in Buffer A.
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Buffer A.
-
Sample Loading: Load the ADC sample onto the equilibrated column. The loading capacity will depend on the specific resin and should be determined empirically (e.g., 10-30 mg/mL of resin).
-
Elution: Elute the bound ADC species using a linear gradient of increasing Buffer B. A typical gradient is from 0% to 100% Buffer B over 20-30 CVs. Species will elute in order of increasing hydrophobicity (and thus increasing DAR).
-
Fraction Collection: Collect fractions across the elution peak(s).
-
Analysis: Analyze the collected fractions by analytical HIC or RP-HPLC to determine the DAR of each fraction.[6] Pool the fractions containing the target DAR species. The monomer purity should also be assessed by SEC.[7]
Protocol 3: Cation Exchange Chromatography (CEX) for Polishing
CEX is often used as a polishing step to remove remaining impurities, including aggregates and charge variants of the ADC. It separates molecules based on their net surface charge.
Materials:
-
FPLC or HPLC system.
-
CEX Column: A strong or weak cation exchange resin (e.g., SP Sepharose, CM Sepharose).
-
Buffer A (Binding Buffer): 20-50 mM Acetate or MES buffer, pH 5.0-6.0.
-
Buffer B (Elution Buffer): Buffer A + 1.0 M NaCl.
Methodology:
-
Sample Preparation: Exchange the buffer of the pooled HIC fractions into CEX Buffer A using TFF or dialysis.
-
Column Equilibration: Equilibrate the CEX column with 5-10 CVs of Buffer A.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with 5 CVs of Buffer A to remove any unbound impurities.
-
Elution: Elute the bound ADC using a linear gradient of 0-50% Buffer B over 20 CVs. This will separate the ADC based on charge variants.
-
Fraction Collection and Analysis: Collect fractions and analyze for purity, aggregation, and DAR. Pool the fractions that meet the product quality specifications.
Protocol 4: Size Exclusion Chromatography (SEC) for Final Polishing and Formulation
SEC is the final polishing step used to remove any remaining aggregates and for buffer exchange into the final formulation buffer. Separation is based on the hydrodynamic radius of the molecules.
Materials:
-
FPLC or HPLC system.
-
SEC Column: Superdex 200, Sephacryl S-300, or an equivalent preparative-grade SEC resin.
-
Mobile Phase/Formulation Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4, or a custom formulation buffer.
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the desired formulation buffer.
-
Sample Loading: Load the ADC sample onto the column. The sample volume should typically be no more than 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the formulation buffer at a flow rate recommended for the specific column. The ADC monomer will elute as the main peak, with any aggregates eluting earlier.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC.
-
Analysis: Perform a final quality control analysis on the purified ADC, including concentration, monomer purity by analytical SEC, DAR, and endotoxin levels.
Conclusion
The purification of this compound conjugates is a critical process that requires a multi-step approach to ensure a safe and efficacious therapeutic product. The combination of tangential flow filtration with various chromatography techniques such as HIC, CEX, and SEC allows for the effective removal of process-related impurities and the isolation of ADC species with the desired drug-to-antibody ratio. The protocols provided herein serve as a comprehensive guide for researchers and scientists in the development and optimization of purification strategies for this compound conjugates.
References
- 1. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]
- 4. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates [mdpi.com]
- 5. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Maytansinoid B Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting and improving the stability of Maytansinoid B Antibody-Drug Conjugates (ADCs). Unstable ADCs can lead to premature drug release, aggregation, and reduced therapeutic efficacy. This resource offers practical solutions and detailed protocols to address these common challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound ADC experiments in a question-and-answer format.
Issue 1: ADC Aggregation
Question: My this compound ADC is showing signs of aggregation (e.g., visible particulates, high molecular weight species in SEC). What are the potential causes and how can I resolve this?
Answer:
Aggregation is a common issue with ADCs, often driven by the hydrophobicity of the maytansinoid payload. Here are the likely causes and troubleshooting steps:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, promoting aggregation.
-
Solution: Optimize the conjugation reaction to target a lower average DAR, typically between 2 and 4, which often provides a better balance of potency and stability.[1]
-
-
Hydrophobic Linker: The linker connecting the maytansinoid to the antibody can contribute to hydrophobicity.
-
Inappropriate Formulation: The buffer composition, including pH and excipients, plays a crucial role in ADC stability.
-
Solution: Conduct formulation screening to identify optimal buffer conditions. Key parameters to evaluate include:
-
pH: Screen a range of pH values (e.g., 5.0-7.0) to find the isoelectric point of the ADC and select a pH that maximizes colloidal stability.
-
Excipients: Incorporate stabilizers such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), and surfactants (e.g., polysorbate 20 or 80) to prevent aggregation.[4]
-
-
-
Sub-optimal Storage Conditions: Improper storage temperature and freeze-thaw cycles can induce aggregation.
Issue 2: Premature Drug Deconjugation
Question: I am observing premature release of the maytansinoid payload from my ADC in plasma stability assays. What is causing this and how can I improve linker stability?
Answer:
Premature deconjugation leads to off-target toxicity and reduced efficacy. The primary cause is the instability of the linker in the circulatory system.
-
Linker Chemistry: The choice of linker is critical for in vivo stability.
-
Cleavable Linkers:
-
Disulfide Linkers: These are susceptible to reduction by circulating thiols like glutathione. Stability can be enhanced by introducing steric hindrance around the disulfide bond.[7]
-
Hydrazone Linkers: These are prone to hydrolysis at physiological pH. Consider alternative cleavable linkers for better stability.
-
-
Non-Cleavable Linkers:
-
-
Troubleshooting Strategies:
-
Select a More Stable Linker: If using a cleavable linker, consider switching to a more stable version (e.g., a sterically hindered disulfide linker) or a non-cleavable linker like SMCC.
-
Site-Specific Conjugation: Conjugating the linker-payload to specific, engineered sites on the antibody can lead to more homogeneous and stable ADCs compared to random conjugation to lysines or cysteines.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for a this compound ADC?
A1: The optimal DAR is a balance between potency and stability. While a higher DAR can increase cytotoxic potential, it often leads to faster clearance and increased aggregation.[1] For maytansinoid ADCs, a DAR of 2 to 4 is generally considered to have a better therapeutic index.[1] However, the ideal DAR can depend on the specific antibody, target antigen, and linker used.[1]
Q2: What are the best practices for storing and handling this compound ADCs?
A2: To maintain the stability of your this compound ADC, follow these guidelines:
-
Storage Temperature: Store liquid formulations at ultra-cold temperatures, typically between -20°C and -80°C, to minimize chemical degradation and aggregation.[5][10]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles. Aliquot the ADC into single-use vials upon receipt to prevent degradation from repeated temperature changes.[6]
-
Light Exposure: Protect the ADC from light, as maytansinoids can be light-sensitive.
-
Formulation: Store the ADC in a formulation buffer that has been optimized for pH and contains appropriate stabilizing excipients.[4]
-
Lyophilization: For long-term storage, consider lyophilizing the ADC in the presence of cryoprotectants like sucrose or trehalose.[6]
Q3: How does the choice of a cleavable versus a non-cleavable linker impact the stability of a this compound ADC?
A3:
-
Cleavable Linkers are designed to release the payload under specific conditions within the tumor microenvironment or inside the target cell. However, they can be susceptible to premature cleavage in circulation, leading to off-target toxicity. The stability of cleavable linkers, such as disulfide linkers, can be improved by introducing steric hindrance.[7]
-
Non-Cleavable Linkers , such as thioether linkers (e.g., SMCC), are generally more stable in plasma as they rely on the complete degradation of the antibody in the lysosome to release the payload.[8] This increased stability can lead to a better therapeutic index.[8]
Q4: My this compound ADC shows good in vitro stability but poor in vivo efficacy. What are the potential reasons?
A4: Discrepancies between in vitro and in vivo results can arise from several factors:
-
Rapid In Vivo Clearance: The ADC may be cleared from circulation too quickly, preventing it from reaching the tumor in sufficient concentrations. This can be influenced by a high DAR or a highly hydrophobic linker.[1]
-
Linker Instability In Vivo: The linker may be stable in buffer but labile in the presence of plasma components, leading to premature drug release.
-
Poor Tumor Penetration: The ADC may not effectively penetrate the tumor tissue to reach all cancer cells.
-
Drug Resistance Mechanisms: The tumor cells may develop resistance to the maytansinoid payload through mechanisms such as increased drug efflux.[11]
To investigate this, you can perform pharmacokinetic studies in animal models to assess the ADC's clearance rate and in vivo stability. Biodistribution studies can also help determine if the ADC is accumulating in the tumor.
Quantitative Data Summary
The following tables summarize key quantitative data on the stability of Maytansinoid ADCs.
Table 1: Comparison of In Vivo Stability for Cleavable vs. Non-Cleavable Linkers
| Linker Type | Linker Example | ADC Example | Animal Model | Half-life (days) | Reference |
| Non-Cleavable (Thioether) | SMCC | huC242-MCC-DM1 | Mouse | ~7.5 | [7] |
| Non-Cleavable (Thioether) | SIA | huC242-SIA-DM1 | Mouse | ~7.5 | [7] |
| Non-Cleavable (Amide) | - | huC242-Maytansinoid | Mouse | ~7.5 | [7] |
| Cleavable (Disulfide) | SPP | T-SPP-DM1 | Mouse | Faster clearance than T-DM1 | [9] |
| Cleavable (Disulfide) | SPDB | huC242-SPDB-DM4 | Mouse | - | [7] |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Clearance
| ADC | Average DAR | Clearance Rate | Animal Model | Reference |
| Maytansinoid Conjugate | < 6 | Comparable | Mouse | [1] |
| Maytansinoid Conjugate | ~9-10 | Rapid Clearance | Mouse | [1] |
Key Experimental Protocols
1. Protocol for In Vitro Plasma Stability Assay
Objective: To assess the stability of the this compound ADC in plasma by monitoring drug deconjugation over time.
Methodology:
-
ADC Incubation: Incubate the this compound ADC at a final concentration of 1 mg/mL in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins by adding 3 volumes of ice-cold acetonitrile.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Analysis: Analyze the supernatant for the presence of the free maytansinoid payload using LC-MS/MS.
-
Data Analysis: Quantify the amount of free drug at each time point and calculate the percentage of drug release over time.
2. Protocol for ADC Aggregation Analysis by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight aggregates in a this compound ADC sample.
Methodology:
-
System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for protein analysis (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the SEC column.
-
Chromatography: Run the chromatography at a constant flow rate (e.g., 0.5 mL/min) and monitor the absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer and the high molecular weight aggregates. Calculate the percentage of aggregation as follows: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound ADC stability.
Caption: Experimental workflow for assessing this compound ADC stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. susupport.com [susupport.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. imrpress.com [imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Maytansinoid B ADC Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered during the development of Maytansinoid B (May-B) Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound ADC aggregation?
A1: Aggregation of this compound ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the antibody surface after conjugation. Key contributing factors include:
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic May-B molecules conjugated to the antibody increases the likelihood of intermolecular hydrophobic interactions, leading to aggregation.[1]
-
Hydrophobic Payloads and Linkers: Maytansinoids, including May-B, are inherently hydrophobic. When combined with hydrophobic linkers, they create patches on the antibody surface that promote self-association to minimize exposure to the aqueous environment.
-
Unfavorable Formulation Conditions: Suboptimal pH, low ionic strength, and the absence of stabilizing excipients can lead to protein unfolding and aggregation. The isoelectric point (pI) of the ADC is a critical parameter, as aggregation is often highest at this pH.
-
Manufacturing and Storage Stress: Exposure to thermal stress, repeated freeze-thaw cycles, mechanical stress (e.g., agitation), and light can induce conformational changes in the antibody portion of the ADC, leading to aggregation.[2][3]
-
Conjugation Chemistry: The conjugation process itself, including the use of organic co-solvents to solubilize the payload-linker, can be a stress factor that contributes to aggregation.
Q2: What are the consequences of May-B ADC aggregation?
A2: ADC aggregation can have significant negative impacts on the therapeutic product, including:
-
Reduced Efficacy: Aggregates may have altered binding affinity to the target antigen, leading to decreased potency.
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, potentially leading to adverse effects and reduced treatment efficacy.
-
Altered Pharmacokinetics (PK): Aggregated ADCs are often cleared more rapidly from circulation, reducing the drug's half-life and exposure at the tumor site.[4]
-
Safety Concerns: Aggregation can lead to off-target toxicity by promoting uptake in non-target cells.[3]
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and filtration steps and can compromise the long-term stability and shelf-life of the ADC.
Q3: How can I detect and quantify aggregation in my May-B ADC samples?
A3: A variety of analytical techniques can be employed to monitor ADC aggregation. It is recommended to use orthogonal methods to obtain a comprehensive understanding of the aggregation state. Common methods include:
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying high molecular weight species (HMWS) or aggregates.[3]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This technique provides information on the absolute molar mass of the monomer and aggregate species, offering a more detailed characterization of the aggregates.
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive method for measuring the size distribution of particles in a solution and can be used to detect the presence of aggregates.
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.
Troubleshooting Guides
Issue 1: Increased Aggregation Post-Conjugation
Symptom: SEC analysis shows a significant increase in high molecular weight species (HMWS) immediately after the conjugation of May-B to the antibody.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| High DAR | Optimize the conjugation reaction to target a lower average DAR. A DAR of 2-4 is often a good balance between potency and stability. |
| Hydrophobic Linker | Consider using a more hydrophilic linker, such as one containing a polyethylene glycol (PEG) or a charged sulfonate group, to counteract the hydrophobicity of May-B.[5] |
| Suboptimal Conjugation Buffer | Screen different buffer pH and ionic strengths for the conjugation reaction. Maintain the pH away from the ADC's isoelectric point. |
| Organic Co-solvent | Minimize the percentage of organic co-solvent used to dissolve the May-B linker complex. Evaluate different co-solvents to find one with a lower propensity to induce aggregation. |
| Antibody Concentration | Perform the conjugation reaction at a lower antibody concentration to reduce the probability of intermolecular interactions. |
Issue 2: Aggregation During Storage or Stress Conditions
Symptom: The percentage of HMWS increases over time during storage at recommended temperatures or after exposure to stress conditions (e.g., freeze-thaw, thermal stress).
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inadequate Formulation Buffer | Conduct a formulation screening study to identify a buffer system that maximizes the colloidal and conformational stability of the May-B ADC. Key parameters to screen include pH, buffer species, and ionic strength. |
| Absence of Stabilizing Excipients | Evaluate the addition of excipients such as sugars (e.g., sucrose, trehalose) as cryoprotectants and lyoprotectants, and surfactants (e.g., polysorbate 20 or 80) to prevent surface-induced aggregation. |
| Repeated Freeze-Thaw Cycles | Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. If lyophilized, ensure the cake is properly formed and reconstitution is gentle. |
| Thermal Instability | Store the ADC at the recommended temperature and avoid temperature excursions. Perform a thermal stability study using techniques like DSC to understand the unfolding temperature of your ADC. |
| Light Exposure | Protect the ADC from light, especially if the payload or linker is photosensitive.[3] |
Quantitative Data Summary
The following tables summarize the impact of different factors on maytansinoid ADC aggregation, based on findings from relevant studies.
Table 1: Comparison of Aggregation for a Site-Specific Maytansinoid ADC (Trastuzumab-AJICAP-maytansinoid) and a Non-Site-Specific ADC (T-DM1) after 4 Weeks of Storage. [2]
| Temperature | Trastuzumab-AJICAP-maytansinoid (% Aggregation) | T-DM1 (% Aggregation) |
| -80°C | < 1% | < 1% |
| -20°C | < 1% | < 1% |
| 4°C | < 1% | ~2% |
| 25°C | ~1% | ~5% |
| 37°C | ~2% | > 10% |
Table 2: Physical Characteristics of Maytansinoid-based vs. Auristatin-based ADCs. [1][6]
| ADC | Calculated AlogP of Drug-Linker | DAR | Aggregation after 30 days at 4°C |
| Trastuzumab-MCC-maytansinoid | 3.76 | 4.1 | < 2% |
| Trastuzumab-MC-VC-PAB-MMAE (Auristatin) | 4.79 | 4.0 | < 2% |
| T-DM1 (Lysine-linked maytansinoid) | - | ~3.5 | 1.4% |
Experimental Protocols
Protocol 1: Formulation Screening to Minimize Aggregation
This protocol outlines a high-throughput screening approach to identify an optimal formulation buffer for a May-B ADC.
Objective: To determine the buffer conditions (pH, buffer species, excipients) that minimize the aggregation of a May-B ADC.
Methodology:
-
Prepare a stock solution of the May-B ADC at a known concentration in a basic buffer (e.g., 20 mM Histidine, pH 6.0).
-
Design a matrix of formulation buffers in a 96-well plate format. Vary the following parameters:
-
pH: 5.0, 6.0, 6.5, 7.0, 7.5
-
Buffer Species: Citrate, Histidine, Phosphate, Tris
-
Excipients:
-
Sugars: Sucrose (e.g., 250 mM), Trehalose (e.g., 250 mM)
-
Surfactants: Polysorbate 20 (e.g., 0.02%), Polysorbate 80 (e.g., 0.02%)
-
Salts: NaCl (e.g., 50 mM, 150 mM)
-
-
-
Dilute the ADC stock solution into each well of the 96-well plate to a final concentration of 1 mg/mL.
-
Establish a baseline (T=0) measurement: Analyze an aliquot from each well for aggregation using SEC and DLS.
-
Incubate the plate under accelerated stress conditions (e.g., 40°C) for a defined period (e.g., 1, 2, and 4 weeks).
-
At each time point, analyze the samples from each well for aggregation using SEC and DLS.
-
Analyze the data: Compare the percentage of HMWS (from SEC) and the change in hydrodynamic radius and polydispersity (from DLS) across the different formulations to identify the conditions that best preserve the monomeric state of the ADC.
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to understand the degradation pathways of a May-B ADC and to ensure that the analytical methods are stability-indicating.
Objective: To intentionally degrade the May-B ADC under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Prepare aliquots of the May-B ADC in a chosen formulation buffer.
-
Expose the aliquots to a range of stress conditions (one condition per aliquot), including:
-
Acid Hydrolysis: Adjust pH to 3.0 with HCl and incubate at 40°C for up to 7 days.
-
Base Hydrolysis: Adjust pH to 9.0 with NaOH and incubate at 40°C for up to 7 days.
-
Oxidation: Add 0.1% (v/v) hydrogen peroxide and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate at 50°C for up to 4 weeks.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
Freeze-Thaw Stress: Subject the sample to multiple (e.g., 5) freeze-thaw cycles.
-
-
Include an unstressed control sample stored at the recommended storage condition.
-
At various time points, withdraw samples from each stress condition.
-
Analyze the stressed and control samples using a suite of analytical methods, including SEC (for aggregation), Reversed-Phase HPLC (for fragments and payload-related species), and LC-MS (for identification of degradation products).
-
Evaluate the results to understand the degradation profile of the ADC and to confirm that the analytical methods can detect and resolve the various degradation products from the intact ADC.
Visualizations
Caption: Key drivers of this compound ADC aggregation.
Caption: A systematic approach to troubleshooting May-B ADC aggregation.
References
- 1. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
Technical Support Center: Maytansinoid B Conjugation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Maytansinoid B and related maytansinoid (e.g., DM1, DM4) conjugation reactions for the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Drug-to-Antibody Ratio (DAR) consistently too low?
A low DAR is a common issue that can stem from several factors throughout the conjugation workflow. The primary causes often relate to inefficient antibody reduction (for cysteine conjugation), linker instability, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Inefficient Antibody Reduction (Cysteine Conjugation): The interchain disulfide bonds of the antibody must be sufficiently reduced to provide free thiol groups for conjugation.
-
Solution: Ensure the reducing agent (e.g., TCEP, DTT) is fresh and used at the correct molar excess. Optimize incubation time and temperature. Verify the number of free thiols post-reduction using Ellman's reagent.
-
-
Linker Hydrolysis: N-hydroxysuccinimide (NHS) esters, commonly used to react with lysine residues, are susceptible to hydrolysis, especially at higher pH.[1] Maleimide groups, used for thiol conjugation, can also lose reactivity over time in aqueous solutions.
-
Solution: Prepare linker-payload solutions immediately before use. Minimize the time the linker is in aqueous buffer before adding it to the antibody solution.
-
-
Suboptimal pH: The pH of the reaction buffer is critical for controlling the reactivity of both the amino acid side chains and the linker chemistry.[1][2]
-
Lysine Conjugation (NHS Esters): Standard protocols often use pH 7-8 for rapid reaction, but this also increases the rate of NHS-ester hydrolysis.[1] Lowering the pH to ~6.0-6.5 can sometimes provide more consistent results, though reaction times may need to be extended.[1][2]
-
Cysteine Conjugation (Maleimides): A pH range of 6.5-7.5 is generally preferred to ensure the thiol groups are sufficiently nucleophilic while minimizing side reactions.
-
-
Insufficient Molar Ratio of Linker-Payload: The stoichiometry of the linker-payload to the antibody is a key parameter in controlling the final DAR.
-
Solution: Increase the molar excess of the linker-payload complex. A titration experiment is recommended to find the optimal ratio for your specific antibody and payload.
-
Q2: What is causing my ADC to aggregate after conjugation?
Aggregation is a critical issue that can compromise the efficacy, safety, and stability of an ADC. It is often driven by the increased hydrophobicity of the conjugate.[3][4]
Potential Causes & Solutions:
-
High DAR: As the DAR increases, the overall hydrophobicity of the ADC molecule rises, increasing the propensity for self-association and aggregation.[5][6] Very high DAR ADCs (e.g., >8) are known to have faster clearance rates and may accumulate in the liver.[5][6]
-
Hydrophobic Payloads and Linkers: Maytansinoids are hydrophobic molecules.[3] Conjugating them to the antibody surface creates hydrophobic patches that can interact between ADC molecules, leading to aggregation.[3][4]
-
Unfavorable Buffer Conditions: The pH and salt concentration of the buffer can significantly influence protein solubility.[3] Aggregation can be more pronounced if the buffer pH is near the antibody's isoelectric point (pI).[3]
-
Solution: Perform conjugation in a buffer system where the antibody is highly soluble. After conjugation, exchange the ADC into a formulation buffer that is optimized for stability, which may include specific excipients like polysorbate or sucrose.
-
-
Presence of Organic Co-solvents: Solvents like DMSO or DMA, often required to dissolve the linker-payload, can act as denaturants at certain concentrations and promote aggregation.[3]
-
Solution: Use the minimum amount of co-solvent necessary to dissolve the linker-payload. Ensure rapid and thorough mixing when adding the payload solution to the aqueous antibody buffer to avoid localized high concentrations of solvent.
-
Q3: My final ADC product is unstable. What are the potential causes?
ADC instability can manifest as payload loss (deconjugation) or aggregation over time, impacting both shelf-life and in vivo performance.
Potential Causes & Solutions:
-
Linker Instability: The choice of linker chemistry is paramount for ADC stability.
-
Thiol-Maleimide Adduct Instability: The succinimide thioether bond formed between a cysteine and a maleimide linker can undergo a retro-Michael addition, leading to deconjugation, particularly through exchange with free thiols like albumin in plasma.[7][9]
-
Hydrolytically Labile Linkers: Linkers such as hydrazones are designed to be cleaved at acidic pH (e.g., in the lysosome) but may exhibit insufficient stability in circulation, leading to premature drug release.[11]
-
Solution: For cysteine conjugation, consider using linkers designed to form more stable bonds. For lysine conjugation, the thioether bond formed via an SMCC linker is generally considered highly stable.[12][13] Evaluate linker stability in plasma ex vivo before committing to a lead candidate.
-
-
Oxidation: Free thiol groups from an incomplete cysteine conjugation reaction can form disulfide bonds, leading to dimerization or other covalent aggregates.
-
Solution: After the conjugation reaction, cap any remaining free thiols with a reagent like N-ethylmaleimide (NEM) to prevent re-oxidation.
-
-
Improper Storage and Formulation: Like all biologics, ADCs require optimized formulation and storage conditions.
-
Solution: Screen various formulation buffers to identify optimal pH, ionic strength, and excipients (e.g., cryoprotectants, surfactants) that minimize aggregation and degradation during storage. Store the final product at the recommended temperature (e.g., frozen at -80°C or refrigerated at 2-8°C).
-
Data and Protocols
Table 1: Typical Reaction Parameters for Maytansinoid Conjugation
| Parameter | Cysteine Conjugation (via Thiol) | Lysine Conjugation (via Amine) |
| Antibody Prep | Partial reduction of interchain disulfides | Direct use, buffer exchange |
| Reducing Agent | TCEP or DTT (5-15 molar excess) | N/A |
| Linker Chemistry | Maleimide-based (e.g., mc, mcc) | NHS-ester based (e.g., SMCC)[14] |
| Reaction pH | 6.5 - 7.5 | 7.0 - 8.5 (can be lowered to 6.0-6.5)[1][2] |
| Linker-Payload Molar Excess | 5 - 20 fold over antibody | 5 - 15 fold over antibody |
| Organic Co-Solvent | 5-15% (e.g., DMSO, DMA) | 5-15% (e.g., DMSO, DMA) |
| Reaction Time | 1 - 4 hours | 1 - 4 hours |
| Reaction Temperature | 4°C to Room Temperature | 4°C to Room Temperature |
Protocol: General Lysine Conjugation via SMCC-DM1
This protocol is a representative example for conjugating a thiol-containing maytansinoid (DM1) to antibody lysine residues using the heterobifunctional SMCC linker.
-
Antibody Preparation:
-
Dialyze the antibody into a suitable conjugation buffer (e.g., 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker Activation of Antibody:
-
Dissolve the SMCC linker in an organic co-solvent like DMA or DMSO.
-
Add a 7-10 fold molar excess of the SMCC linker to the antibody solution while gently stirring.
-
Incubate the reaction for 2-3 hours at room temperature.
-
-
Removal of Excess Linker:
-
Purify the SMCC-activated antibody using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF) to remove unreacted SMCC. The buffer should be the same as in Step 1.
-
-
Conjugation with Maytansinoid (DM1):
-
Dissolve the thiol-containing maytansinoid (e.g., DM1) in DMA or DMSO.
-
Add a 1.5 to 2-fold molar excess of DM1 relative to the amount of SMCC linker added in Step 2.
-
Incubate the reaction for 4-18 hours at room temperature, protected from light.
-
-
Purification of the ADC:
-
Purify the final ADC from unconjugated maytansinoid and other small molecules using size-exclusion chromatography (SEC), TFF, or dialysis.
-
Exchange the final product into a desired formulation buffer (e.g., PBS, Histidine-Sucrose buffer).
-
-
Characterization:
-
Determine the final protein concentration using UV-Vis spectroscopy (A280).
-
Determine the average DAR using UV-Vis spectroscopy (measuring absorbance at 252 nm and 280 nm) or Hydrophobic Interaction Chromatography (HIC-HPLC).[15][16]
-
Assess the percentage of aggregation using Size Exclusion Chromatography (SEC-HPLC).[17]
-
Confirm the identity and purity using SDS-PAGE and Mass Spectrometry.[17][18]
-
Visual Guides
Workflow and Troubleshooting Diagrams
Caption: General workflow for this compound conjugation.
Caption: Decision tree for troubleshooting a low DAR.
References
- 1. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. waters.com [waters.com]
Optimizing linker stability for Maytansinoid B ADCs
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions related to optimizing the linker stability of Maytansinoid B Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound ADC is showing high systemic toxicity and a narrow therapeutic window in preclinical models. Could linker instability be the cause?
A1: Yes, this is a classic sign of poor linker stability. Premature cleavage of the linker in systemic circulation leads to the off-target release of the potent this compound payload, causing toxicity to healthy tissues and reducing the amount of payload that reaches the tumor.
Troubleshooting Steps:
-
Assess Plasma Stability: The first step is to perform an in vitro plasma stability assay. Incubate the ADC in plasma from the relevant species (e.g., mouse, human) and measure the amount of released payload over time using techniques like LC-MS/MS.
-
Select a More Stable Linker: If plasma instability is confirmed, consider re-engineering the ADC with a more stable linker. For this compound, which is a potent microtubule inhibitor, non-cleavable linkers (e.g., SMCC) are often preferred as they rely on lysosomal degradation of the antibody, providing greater stability in circulation.
-
Modify Linker Chemistry: If using a cleavable linker (e.g., a disulfide or peptide linker), you can introduce chemical modifications to enhance stability. For disulfide linkers, introducing steric hindrance near the disulfide bond can slow its reduction in the bloodstream.
Q2: How do I choose between a cleavable and a non-cleavable linker for my this compound ADC?
A2: The choice depends on the target antigen, tumor microenvironment, and the desired mechanism of action.
-
Cleavable Linkers (e.g., Val-Cit peptide, disulfide): These are designed to be cleaved by specific enzymes (e.g., cathepsins) or reducing agents (glutathione) that are more abundant inside the target cell or within the tumor microenvironment.
-
Pros: Can lead to a "bystander effect," where the released, cell-permeable payload can kill adjacent antigen-negative tumor cells.
-
Cons: Can be susceptible to premature cleavage in circulation, leading to off-target toxicity.
-
-
Non-Cleavable Linkers (e.g., SMCC): These linkers remain intact. The payload is released only after the entire ADC is internalized and the antibody component is degraded in the lysosome.
-
Pros: Generally offer higher plasma stability and a wider therapeutic window.
-
Cons: The released payload is typically the amino acid-linker-drug metabolite, which is often less cell-permeable, thus limiting the bystander effect.
-
For this compound, non-cleavable linkers are often a robust starting point due to their high stability, which helps to mitigate the payload's high potency.
Q3: My ADC is stable in plasma, but shows poor efficacy in vivo. What could be the issue?
A3: If plasma stability is high, the issue may lie in the intracellular processing of the ADC.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor ADC efficacy with high stability.
-
Confirm Internalization: Ensure your target antigen internalizes efficiently upon antibody binding. This can be tested using fluorescently labeled antibodies and imaging techniques.
-
Assess Lysosomal Stability: The linker must be effectively cleaved (or the antibody degraded, for non-cleavable linkers) within the lysosome. You can perform a lysosomal stability assay using isolated liver lysosomes. If the linker is too stable and resists degradation, the payload will not be released.
-
Check for Drug Resistance: The target cells may have mechanisms, such as efflux pumps (e.g., P-glycoprotein), that actively remove the this compound payload once it is released, preventing it from reaching its microtubule target.
Quantitative Data on Linker Performance
The stability of a linker is often quantified by its half-life (t½) in different biological matrices. The following table summarizes typical performance characteristics of common linker types used with potent payloads like Maytansinoids.
| Linker Type | Linker Example | Plasma Half-life (t½) | Lysosomal Half-life (t½) | Primary Release Mechanism | Key Characteristic |
| Non-Cleavable | SMCC (Thioether) | > 200 hours | ~ 50-100 hours | Proteolytic Degradation | Highest plasma stability; no bystander effect. |
| Cleavable (Peptide) | Valine-Citulline (vc) | ~ 150-200 hours | < 5 hours | Enzymatic (Cathepsin B) | High plasma stability with efficient intracellular cleavage. |
| Cleavable (Disulfide) | SPDB | ~ 40-80 hours | < 1 hour | Reduction (Glutathione) | Moderately stable; susceptible to extracellular reduction. |
| Cleavable (Hydrazone) | Hydrazone | pH dependent | < 1 hour (at pH 5) | Acid Hydrolysis | Stable at neutral pH, rapidly cleaved at acidic lysosomal pH. |
Note: Values are illustrative and can vary significantly based on conjugation chemistry, antibody, and specific assay conditions.
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC in plasma by measuring the release of free payload over time.
Methodology:
-
Preparation: Thaw human or mouse plasma and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates.
-
Incubation: Dilute the this compound ADC to a final concentration of 100 µg/mL in the prepared plasma. Incubate samples in a water bath at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Processing: Immediately after collection, precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge at 14,000 x g for 15 minutes.
-
Analysis: Analyze the supernatant for the presence of the released this compound payload using a validated LC-MS/MS method.
-
Quantification: Calculate the percentage of intact ADC remaining at each time point relative to the T=0 sample.
Reducing off-target toxicity of Maytansinoid B ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target toxicity of Maytansinoid B Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound ADC experiments, providing potential causes and actionable solutions.
Issue 1: High Off-Target Toxicity Observed in In Vivo Models
-
Question: Our in vivo studies with a this compound ADC are showing significant toxicity (e.g., weight loss, organ damage) at doses where anti-tumor efficacy is minimal. What are the potential causes and how can we troubleshoot this?
-
Answer: High in vivo off-target toxicity is a common challenge with maytansinoid ADCs and can stem from several factors.[1] The primary drivers are often related to the premature release of the cytotoxic payload into systemic circulation or non-specific uptake of the ADC in healthy tissues.[1]
Troubleshooting Steps:
-
Assess Linker Stability: The linker connecting the maytansinoid payload to the antibody is critical.[2] Unstable linkers can prematurely release the payload, leading to systemic toxicity.[2]
-
Recommendation: Evaluate the stability of your ADC in plasma from the animal model being used. If the linker is found to be unstable, consider re-engineering the ADC with a more stable linker, such as a non-cleavable linker or a cleavable linker with improved stability.[1][3] Increasing the steric hindrance around the linker can also enhance stability.[4]
-
-
Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance and increased uptake by the liver, which can cause hepatotoxicity.[5][6] ADCs with a high DAR (e.g., >8) have been shown to have faster systemic clearance and a narrower therapeutic index.[1]
-
Investigate Payload-Related Toxicity: The maytansinoid payload itself can contribute to specific toxicities. For instance, DM1-based ADCs are often associated with thrombocytopenia and hepatotoxicity, while DM4-based ADCs can cause ocular toxicities.[1]
-
Recommendation: If a specific organ toxicity is observed, consider if it aligns with the known profile of the maytansinoid payload. It may be necessary to explore alternative maytansinoid derivatives or different classes of payloads altogether.
-
-
Consider an "Inverse Targeting" Strategy: This approach involves the co-administration of a payload-binding agent, such as an anti-payload antibody fragment, to "neutralize" any prematurely released payload in circulation.[7] This can significantly reduce systemic exposure to the free drug.[7]
-
Issue 2: Inconsistent IC50 Values in In Vitro Cytotoxicity Assays
-
Question: We are observing significant variability in the IC50 values for our this compound ADC between experiments using the same cell line. What are the potential causes and solutions?
-
Answer: Inconsistent IC50 values in in vitro cytotoxicity assays are a frequent issue and can be attributed to several factors related to the ADC, cell culture conditions, and assay protocol.
Troubleshooting Steps:
-
ADC Quality Control:
-
Aggregation: Maytansinoid ADCs can be prone to aggregation, which can affect their potency.[6]
-
Recommendation: Visually inspect the ADC solution for precipitates before use. Characterize the aggregation state using techniques like size-exclusion chromatography (SEC). Ensure proper formulation and storage conditions.
-
-
Stability: The ADC construct can degrade over time.
-
Recommendation: Perform stability studies of your ADC in the assay medium to ensure it remains intact throughout the experiment.
-
-
-
Cell Culture Conditions:
-
Cell Health and Passage Number: The physiological state of the cells can impact their sensitivity to the ADC.
-
Recommendation: Use cells with a consistent and low passage number. Ensure cells are in the exponential growth phase at the time of the assay.
-
-
Antigen Expression: Variations in the expression level of the target antigen on the cell surface will directly affect ADC binding and internalization.
-
Recommendation: Regularly verify antigen expression levels using flow cytometry.
-
-
-
Assay Protocol:
-
Incubation Time: The duration of ADC exposure can influence the IC50 value.
-
Recommendation: Standardize the incubation time across all experiments. For microtubule inhibitors like maytansinoids, a longer incubation period (e.g., 72-120 hours) is often required for the cytotoxic effect to manifest.
-
-
Cell Seeding Density: The number of cells seeded per well can affect the final assay readout.
-
Recommendation: Optimize and standardize the cell seeding density to ensure cells are in an exponential growth phase throughout the assay.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for this compound ADCs?
A1: The off-target toxicity of this compound ADCs is primarily driven by two mechanisms:
-
Payload-Related Toxicity: This occurs due to the premature release of the maytansinoid payload from the ADC in systemic circulation.[1] The free payload can then distribute to healthy tissues and cause toxicity.[1] This is often influenced by the stability of the linker.[2]
-
Antigen-Independent Uptake: The ADC can be taken up by healthy cells through non-specific mechanisms like pinocytosis.[8] If the target antigen is also expressed on normal tissues, this can lead to "on-target, off-tumor" toxicity.[1] The hydrophobicity of the ADC, often influenced by the DAR, can also lead to increased clearance by the liver, resulting in hepatotoxicity.[5][9]
Q2: How does the choice of linker impact the off-target toxicity of a this compound ADC?
A2: The linker plays a crucial role in determining the safety and efficacy of an ADC.
-
Cleavable Linkers: These are designed to release the payload under specific conditions found within the tumor microenvironment or inside tumor cells (e.g., acidic pH, presence of certain enzymes).[2] While they can enable a "bystander effect" by allowing the released payload to kill neighboring antigen-negative tumor cells, they can also lead to premature payload release in circulation if not sufficiently stable, causing off-target toxicity.[1][10]
-
Non-Cleavable Linkers: These linkers are more stable in circulation and require the degradation of the antibody within the lysosome to release the payload.[1] This generally leads to lower off-target toxicity from premature payload release.[1] However, ADCs with non-cleavable linkers typically do not exhibit a significant bystander effect.[10]
Q3: What is the "bystander effect" and how can it be managed to reduce off-target toxicity?
A3: The bystander effect is the ability of a cytotoxic payload, released from a target cancer cell, to diffuse into and kill neighboring cells, including those that may not express the target antigen.[11] This can enhance the anti-tumor efficacy of an ADC, especially in heterogeneous tumors.[11] However, an uncontrolled bystander effect can also contribute to off-target toxicity if the payload diffuses into healthy surrounding tissue.[1]
Managing the bystander effect involves a careful balance:
-
Payload Selection: The physicochemical properties of the payload, such as its membrane permeability, are key determinants of the bystander effect.[11]
-
Linker Design: The choice of a cleavable linker is essential for enabling a bystander effect. The rate of payload release can be modulated by the linker's design.[10]
-
Controlling Payload Diffusion: Strategies to enhance the bystander effect within the tumor while minimizing systemic exposure include modifying the payload to increase its hydrophobicity, which can enhance its ability to cross cell membranes.[12]
Q4: How can the Drug-to-Antibody Ratio (DAR) be optimized to minimize toxicity?
A4: Optimizing the DAR is a critical step in developing a safe and effective ADC.
-
Lower DAR is Often Better for Tolerability: High DAR values (e.g., >4) are often associated with increased hydrophobicity, leading to faster clearance, higher aggregation propensity, and increased off-target toxicity, particularly hepatotoxicity.[5][13]
-
Empirical Determination: The optimal DAR is target and payload-dependent and must be determined empirically.[13] A common strategy is to generate ADCs with a range of DAR values (e.g., 2, 4, 6) and evaluate their efficacy and toxicity in preclinical models.
-
Site-Specific Conjugation: Traditional conjugation methods result in a heterogeneous mixture of ADCs with varying DARs. Site-specific conjugation technologies allow for the production of homogeneous ADCs with a defined DAR, which can lead to a better therapeutic index.[7]
Quantitative Data Summary
| Parameter | ADC Configuration | Result | Reference |
| In Vivo Tolerability | Anti-CD123-DM4 ADC + anti-DM4 sdAb | Reduced weight loss in mice compared to ADC alone. | [14] |
| Site-specific maytansinoid ADC (AJICAP) | MTD of at least 120 mg/kg in rats. | [8] | |
| Conventional T-DM1 | MTD of 20 mg/kg in rats. | [8] | |
| Drug-to-Antibody Ratio (DAR) and Clearance | Maytansinoid ADC with DAR ~9-10 | 5-fold higher clearance than ADCs with DAR <6. | [5] |
| Bystander Killing | Immolative maytansinoid ADCs with increased methylene units | ~3-fold greater in vitro bystander killing. | [12] |
Experimental Protocols
1. In Vivo ADC Toxicity Study in Mice
-
Objective: To evaluate the maximum tolerated dose (MTD) and general toxicity profile of a this compound ADC.
-
Methodology:
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or as relevant to the tumor model).
-
Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, and multiple dose levels of the ADC).
-
Administration: Administer the ADC via the intended clinical route (typically intravenous).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations daily for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Collect blood samples at specified time points for hematology and clinical chemistry analysis.
-
-
Endpoint: The study can be terminated at a predetermined time point or when humane endpoints are reached.
-
Necropsy: At termination, perform a gross necropsy and collect organs for histopathological examination.
-
2. In Vitro Bystander Effect Assay (Co-culture Method)
-
Objective: To determine if the this compound ADC can induce killing of antigen-negative cells in the presence of antigen-positive cells.
-
Methodology:
-
Cell Lines: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[15]
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in a multi-well plate.[15]
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC. Include controls of Ag- cells alone treated with the ADC.[15]
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
Quantification: Use a high-content imager or flow cytometer to specifically count the number of viable Ag- (fluorescently labeled) cells in each well.[15]
-
Analysis: Compare the viability of the Ag- cells in the co-culture to the viability of the Ag- cells in the monoculture control. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[15]
-
3. ADC Pharmacokinetic (PK) Analysis in Rodents
-
Objective: To determine the pharmacokinetic profile of the ADC, including total antibody, conjugated ADC, and free payload concentrations.
-
Methodology:
-
Animal Model and Dosing: Administer a single intravenous dose of the ADC to rodents (e.g., rats or mice).[16]
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).[16]
-
Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.[16]
-
Bioanalysis:
-
Data Analysis: Use pharmacokinetic modeling software to calculate key PK parameters (e.g., clearance, volume of distribution, half-life).[17]
-
Visualizations
Caption: Troubleshooting workflow for high in vivo toxicity.
Caption: Mechanism of the bystander effect.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Hepatotoxicity with antibody maytansinoid conjugates: A review of preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Maytansinoid B Antibody-Drug Conjugates
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to enhance the potency and efficacy of Maytansinoid B Antibody-Drug Conjugates (ADCs) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing low potency with my Maytansinoid ADC?
Low potency in a Maytansinoid ADC can stem from several factors. These include suboptimal Drug-to-Antibody Ratio (DAR), ADC aggregation, poor intracellular payload delivery, inefficient payload release from the linker, or the development of resistance in target cells, such as increased drug efflux.[1][2]
Q2: How does the Drug-to-Antibody Ratio (DAR) impact ADC potency and safety?
The DAR is a critical parameter influencing an ADC's therapeutic index. While in vitro potency often increases with a higher DAR, in vivo studies show that very high DARs (e.g., >8) can lead to rapid clearance from the bloodstream, increased toxicity, and ultimately, reduced efficacy.[2][3][4] Maytansinoid ADCs with an average DAR of 3-4 generally provide a balanced profile of potency, tolerability, and pharmacokinetics.[2][3]
Q3: What is the role of the linker in Maytansinoid ADC performance?
The linker is crucial for ADC stability and efficacy. It must be stable enough to prevent premature payload release in circulation, which would cause off-target toxicity, yet allow for efficient payload release upon internalization into the target cancer cell.[5][6] The linker's chemical properties, such as hydrophilicity, can also significantly impact ADC aggregation and its ability to overcome multidrug resistance.[5][7]
Q4: Can changing the linker type overcome drug resistance in cancer cells?
Yes, modifying the linker can be an effective strategy to combat certain resistance mechanisms. For instance, resistance mediated by efflux pumps like MDR1 (P-glycoprotein) can be bypassed by using hydrophilic linkers (e.g., PEG-containing).[5][7] These linkers produce more polar, cell-impermeable metabolites after cleavage, which are poor substrates for MDR1 and are therefore retained within the cancer cell, restoring cytotoxic activity.[7] Similarly, cells resistant to ADCs with non-cleavable linkers may retain sensitivity to ADCs with cleavable linkers.
Q5: What is the "bystander effect" and how is it relevant to Maytansinoid ADCs?
The bystander effect occurs when a cytotoxic payload released from a targeted cancer cell diffuses and kills neighboring, antigen-negative tumor cells. This is particularly important for treating heterogeneous tumors where not all cells express the target antigen.[8] The ability of a Maytansinoid ADC to induce a bystander effect is influenced by the linker; cleavable linkers can release membrane-permeable payloads that can diffuse into adjacent cells.[9]
Troubleshooting Guides
Issue 1: High levels of ADC aggregation observed after conjugation.
-
Problem: You observe precipitation or high molecular weight species during SEC-HPLC analysis after conjugating the maytansinoid payload to the antibody, particularly at higher DARs.
-
Cause: Maytansinoid payloads are often hydrophobic. Conjugating them to an antibody, especially with a hydrophobic linker, increases the overall hydrophobicity of the ADC, leading to aggregation.[5][]
-
Solution:
-
Switch to a Hydrophilic Linker: Replace hydrophobic linkers (e.g., SMCC) with hydrophilic alternatives containing polyethylene glycol (PEG) or sulfonate groups.[11][12] These linkers can significantly reduce aggregation, even at higher DARs, without compromising the ADC's affinity.[11][13]
-
Optimize DAR: If using a hydrophobic linker is necessary, consider reducing the average DAR to a range of 2-4, which is generally better tolerated and less prone to aggregation.[4]
-
Issue 2: ADC shows good potency in vitro but poor efficacy in vivo.
-
Problem: Your Maytansinoid ADC effectively kills cancer cells in culture (low nM IC50), but fails to control tumor growth in xenograft models.
-
Cause: This discrepancy can be due to poor pharmacokinetic (PK) properties, instability of the linker in circulation, or low tolerability at effective doses. ADCs with high DARs (>8) or certain linker chemistries can be cleared rapidly from circulation, preventing sufficient accumulation in the tumor.[2][3][4]
-
Troubleshooting Steps:
-
Characterize Pharmacokinetics: Perform a PK study in rodents to determine the ADC's half-life and clearance rate. Rapid clearance suggests a potential issue with ADC stability or hydrophobicity.[14]
-
Evaluate Linker Stability: Assess the stability of the linker in plasma. Disulfide linkers, for example, can be prematurely cleaved. Optimizing the steric hindrance around the disulfide bond can modulate stability and improve the therapeutic window.[9][15]
-
Re-evaluate DAR: An average DAR between 3 and 6 is often optimal for in vivo performance.[2][4] ADCs with a DAR of ~10 have been shown to have up to 5-fold higher clearance.[4]
-
Assess Tolerability: Conduct a maximum tolerated dose (MTD) study. If the MTD is too low to achieve an effective dose, consider strategies to reduce off-target toxicity, such as using payload-binding selectivity enhancers ("inverse targeting").[16][17]
-
Issue 3: Target cells develop resistance to the Maytansinoid ADC after chronic exposure.
-
Problem: After initial sensitivity, your cancer cell line becomes progressively less responsive to the ADC, showing a significant increase in the IC50 value.
-
Cause: Acquired resistance is a common challenge. Key mechanisms include:
-
Upregulation of Efflux Pumps: Increased expression of transporters like ABCC1 (MRP1) or MDR1, which pump the cytotoxic metabolites out of the cell.[1][7]
-
Downregulation of Target Antigen: Reduced expression of the surface antigen (e.g., HER2), leading to decreased ADC internalization.
-
Impaired Lysosomal Transport: Defects in the transport of the payload metabolite from the lysosome to the cytoplasm. For maytansinoids, the transporter SLC46A3 has been implicated.[8]
-
-
Solutions & Mitigation Strategies:
-
Analyze Resistance Mechanism: Use qPCR or Western blot to check for overexpression of efflux pumps (ABCC1, MDR1) or downregulation of the target antigen.
-
Switch Linker-Payload:
-
If resistance is due to efflux pumps, use a hydrophilic linker to generate a charged metabolite that is a poor substrate for these pumps.[5][7]
-
If the ADC has a non-cleavable linker, test an ADC with a cleavable linker (e.g., a peptide or disulfide linker), as the resulting metabolites may not be recognized by the same resistance mechanism.
-
-
Alternative ADC: If antigen expression is lost, an ADC targeting a different antigen on the cancer cell may be effective.[1]
-
Quantitative Data Summary
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties
| Average DAR | In Vitro Potency | In Vivo Efficacy | Pharmacokinetics (Clearance) | Tolerability | Therapeutic Index |
| ~2 - 4 | Good | Optimal | Low / Comparable | High | Optimal[2][3] |
| ~4 - 6 | High | Good | Comparable | Moderate | Good[2][4] |
| ~9 - 10 | Very High | Decreased | Rapid / High (~5x faster) | Low | Poor[2][3][4] |
Table 2: Comparison of Linker Chemistries for Overcoming MDR1-Mediated Resistance
| Linker Type | Linker Example | Resulting Metabolite | Substrate for MDR1 Efflux Pump? | Potency against MDR1+ Cells | Reference |
| Hydrophobic | SMCC | Hydrophobic (e.g., Lys-SMCC-DM1) | Yes | Reduced | [7] |
| Hydrophilic | PEG4Mal | Hydrophilic (e.g., Lys-PEG4Mal-DM1) | Poor | Maintained / Increased | [5][7] |
Visual Diagrams and Workflows
Caption: General mechanism of action for a Maytansinoid ADC.
Caption: Troubleshooting workflow for low Maytansinoid ADC potency.
Caption: Bypassing MDR1-mediated resistance with hydrophilic linkers.
Key Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the Maytansinoid ADC against cancer cell lines.
Methodology:
-
Cell Plating: Seed target cancer cells in 96-well or 384-well plates at a predetermined density (e.g., 400-1000 cells/well) and allow them to adhere overnight.[16][18]
-
ADC Dilution: Prepare a serial dilution of the Maytansinoid ADC, unconjugated antibody (as a negative control), and free maytansinoid drug in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the diluted ADC solutions. Incubate the plates for a continuous exposure period of 96 to 120 hours at 37°C and 5% CO2.[16][18]
-
Viability Assessment:
-
Add an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Normalize the results to vehicle-treated control cells (% cell viability). Plot the percentage of viability against the log of the ADC concentration and fit the data using a four-parameter logistic regression to calculate the IC50 value.[16]
Determination of Drug-to-Antibody Ratio (DAR)
Accurate DAR measurement is critical. A combination of methods is often recommended.
Methodology A: UV/Vis Spectroscopy
-
Measure the absorbance of the purified ADC solution at both 280 nm and 252 nm.
-
Calculate the concentration of the antibody and the maytansinoid payload using their respective extinction coefficients at these wavelengths and solving simultaneous equations.
-
The DAR is the molar ratio of the drug to the antibody.[16]
Methodology B: Hydrophobic Interaction Chromatography (HIC)
-
HIC separates ADC species based on the number of conjugated drug molecules.
-
Inject the purified ADC onto a HIC column (e.g., TSKgel Butyl-NPR).
-
Elute with a decreasing salt gradient. Species with higher DARs are more hydrophobic and will elute later.
-
The average DAR is calculated from the relative peak area of each species (DAR=0, 2, 4, 6, 8 for cysteine-linked; a distribution for lysine-linked) multiplied by its DAR value, divided by the total peak area.
Methodology C: Mass Spectrometry (MS)
-
For a precise measurement, the ADC can be deglycosylated and analyzed by LC-MS.
-
The mass difference between the unconjugated antibody and the various drug-loaded species allows for direct calculation of the DAR distribution and average DAR.[19]
Rhodamine 123 Accumulation Assay for MDR1 Function
This assay assesses whether resistance is mediated by the MDR1 efflux pump.
Methodology:
-
Cell Plating: Plate both the parental (sensitive) and the ADC-resistant cell lines in a 96-well plate.
-
Inhibitor Treatment (Optional): Treat a subset of wells with a known MDR1 inhibitor, such as cyclosporin A, as a positive control.[7]
-
Rhodamine 123 Loading: Add Rhodamine 123 (a fluorescent substrate of MDR1) to all wells and incubate for 30-60 minutes.
-
Wash and Read: Wash the cells to remove extracellular dye and measure the intracellular fluorescence using a plate reader or flow cytometer.
-
Analysis: Compare the fluorescence intensity between the parental and resistant cell lines. A significantly lower fluorescence in the resistant line indicates active efflux. This efflux should be reversible in the presence of the MDR1 inhibitor.[7]
References
- 1. adcreview.com [adcreview.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. imrpress.com [imrpress.com]
Technical Support Center: Maytansinoid B Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of Maytansinoid B.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary solubility characteristics?
A1: this compound is a potent anti-mitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] It belongs to the maytansinoid family, which are 19-membered macrocyclic lactams.[2][3] Like other maytansinoids, it is a hydrophobic molecule with poor aqueous solubility, which is a significant challenge for its use as a free drug and requires specific formulation strategies for experimental and therapeutic use.[2]
Q2: Why is my this compound precipitating when I dilute it into an aqueous buffer?
A2: Precipitation is common with hydrophobic compounds like this compound. It typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer. This rapid change in solvent polarity reduces the compound's solubility, causing it to "crash out" of the solution. This process can be influenced by the final solvent concentration, the rate of mixing, and the buffer's pH and temperature.[4][5]
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a highly effective solvent for this compound, capable of dissolving it at concentrations up to 100 mg/mL (136.01 mM).[1] It is important to use newly opened, anhydrous DMSO as it is hygroscopic, and water contamination can reduce solubility.[1] Gentle heating and sonication can aid dissolution.[1][5] Other organic solvents like ethanol and dimethylformamide (DMF) are also commonly used for related maytansinoids like DM1 (Mertansine).[6]
Q4: How can I improve the solubility of this compound for my in vitro experiments?
A4: For cell-based assays or other in vitro experiments, several strategies can be employed:
-
Use of Co-solvents: Maintain a low percentage of an organic solvent like DMSO in your final aqueous solution (typically <0.5%) to keep the compound dissolved.[4][7]
-
Formulation with Excipients: For in vivo studies or more complex experiments, co-solvent systems including PEG300, Tween-80, or cyclodextrins (like SBE-β-CD) can create stable solutions at concentrations of 2.5 mg/mL or higher.[1]
-
Step-wise Dilution: Add the organic stock solution dropwise into the vigorously stirring aqueous buffer, rather than the other way around. This prevents localized high concentrations and reduces the likelihood of precipitation.[4][5]
Q5: What are the long-term strategies for addressing this compound solubility in drug development?
A5: The primary and most successful strategy is its incorporation into an Antibody-Drug Conjugate (ADC).[][9] This approach overcomes solubility issues by covalently linking the maytansinoid to a large, soluble monoclonal antibody.[2] Other advanced strategies include:
-
Nanotechnology: Encapsulating maytansinoids in nanocarriers like liposomes or polymer-based nanoparticles (e.g., PLGA) can improve solubility and provide sustained release.[2][]
-
Chemical Modification: Creating derivatives of the maytansinoid with improved solubility and stability.[2]
-
Linker Technology: Using hydrophilic linkers, such as those incorporating polyethylene glycol (PEG), in the design of ADCs to enhance the overall solubility of the conjugate.[][11]
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock into aqueous buffer. | 1. Solubility limit exceeded: The final concentration is too high for the aqueous environment. 2. Rapid solvent polarity change: Adding buffer to the DMSO stock instead of vice-versa.[4] 3. Low temperature: Buffer may be too cold, reducing solubility. | 1. Lower the final concentration. Determine the kinetic solubility limit in your specific buffer. 2. Reverse the addition: Add the DMSO stock slowly and dropwise to the vigorously stirring aqueous buffer.[4] 3. Work at room temperature or 37°C. Pre-warming the buffer can help.[5] |
| Inconsistent results in cell-based assays. | 1. Precipitation in media: The compound may be precipitating over the course of the experiment, leading to variable effective concentrations. 2. Non-specific binding: The hydrophobic compound may adhere to plasticware.[7] 3. Solvent toxicity: The final concentration of DMSO or another co-solvent may be too high, affecting cell viability.[7] | 1. Visually inspect wells for precipitation. Consider using a formulation with solubility enhancers like Tween-80 or cyclodextrin.[1] 2. Use low-binding plates. Include a small amount of a non-ionic surfactant or BSA in the assay buffer if compatible with the experiment.[7] 3. Perform a solvent tolerance test. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%).[7] |
| Difficulty achieving the desired concentration. | 1. Poor initial dissolution: The compound is not fully dissolved in the stock solution. 2. Compound degradation: Maytansinoids may be unstable in certain aqueous solutions over time. | 1. Use sonication and/or gentle warming (37°C) to ensure the stock solution is fully dissolved before dilution.[1][5] Use fresh, anhydrous DMSO.[1] 2. Prepare aqueous solutions fresh before each experiment. Avoid storing diluted aqueous solutions for extended periods.[6] |
Section 3: Quantitative Data Summary
Table 1: Physicochemical and Solubility Data for this compound and Related Compounds
| Compound | Parameter | Value | Notes |
| This compound | Molecular Weight | 735.26 g/mol | [1] |
| Formula | C₃₆H₅₁ClN₄O₁₀ | [1] | |
| Solubility in DMSO | 100 mg/mL (136.01 mM) | Requires sonication; use anhydrous DMSO.[1] | |
| Solubility in Co-solvent | ≥ 2.5 mg/mL (3.40 mM) | In formulations like 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1] | |
| Mertansine (DM1) | Solubility in DMSO | ~20 mg/mL | [6] |
| Solubility in Ethanol | ~0.25 mg/mL | [6] | |
| Aqueous Solubility | Sparingly soluble (~0.03 mg/mL in 1:30 DMF:PBS) | [6] | |
| Maytansine | Tubulin Binding (Kᴅ) | 0.86 ± 0.2 µmol/L | [12][13] |
| S-methyl DM1 | Tubulin Binding (Kᴅ) | 0.93 ± 0.2 µmol/L | [12][13] |
| Microtubule Binding (Kᴅ) | 0.1 ± 0.05 µmol/L | High-affinity binding to microtubule ends.[14] |
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Applicability | Considerations |
| Co-solvency | Using a water-miscible organic solvent (e.g., DMSO, Ethanol) to increase the solubility of a hydrophobic compound in an aqueous solution.[15] | In vitro assays, stock solution preparation. | Co-solvent concentration must be low enough to avoid toxicity in biological systems.[7] |
| Use of Excipients | Incorporating agents like cyclodextrins, surfactants (e.g., Tween-80), or polymers (e.g., PEG) that form micelles or complexes to solubilize the compound.[1][16] | In vitro and in vivo formulations. | Excipients must be biocompatible and non-interfering with the experiment. Can be complex to formulate. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution can increase solubility by converting the compound to its more soluble salt form.[16] | Compounds with acidic or basic functional groups. | May not be suitable for this compound; requires knowledge of pKa. |
| Nanocarriers | Encapsulating the drug in lipid- or polymer-based nanoparticles.[2][] | Advanced drug delivery, in vivo studies. | Requires specialized formulation expertise and equipment. |
| Antibody Conjugation | Covalently linking the maytansinoid to a large, soluble monoclonal antibody.[2][9] | Targeted cancer therapy (ADC development). | The primary strategy for clinical use, overcoming both solubility and toxicity issues.[3] |
Section 4: Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound
Objective: To prepare a stable, high-concentration stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Low-binding microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.[17] Briefly centrifuge the vial to ensure all powder is at the bottom.[17]
-
Weighing: Accurately weigh the desired amount of this compound and place it into a sterile, low-binding microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 136.01 µL of DMSO per 1 mg of this compound).[1]
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Sonication: If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.[1][18] Gentle warming to 37°C can also be applied if necessary.[5]
-
Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use, low-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1][17]
Protocol 2: General Method for Preparing Aqueous Working Solutions (Minimizing Precipitation)
Objective: To dilute the organic stock solution of this compound into an aqueous buffer for biological assays while minimizing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, cell culture medium), pre-warmed to room temperature or 37°C.[5]
-
Sterile conical or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw Stock: Thaw a single-use aliquot of the this compound stock solution at room temperature. Vortex briefly to ensure homogeneity.
-
Prepare Buffer: Place the final required volume of the pre-warmed aqueous buffer into a sterile tube.
-
Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the stock solution very slowly, drop-by-drop.[4] This ensures rapid dispersion and prevents localized supersaturation.
-
Final Mix: Continue vortexing for an additional 30-60 seconds after adding the stock solution.
-
Final Inspection: Visually inspect the solution. If it is clear, it is ready for immediate use. If the solution appears cloudy or contains visible precipitate, the solubility limit has likely been exceeded. In this case, the experiment should be repeated with a lower final concentration or a different buffer formulation.[4]
Section 5: Diagrams and Workflows
Caption: Mechanism of action of Maytansinoids.[2][][9]
Caption: Workflow for preparing and assessing aqueous solutions.[4][5]
Caption: A logical flowchart for troubleshooting precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Maytansinoids - Creative Biolabs [creativebiolabs.net]
- 11. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 12. researchgate.net [researchgate.net]
- 13. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 17. benchchem.com [benchchem.com]
- 18. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell-Based Assays with Maytansinoid B
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Maytansinoid B in cell-based assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent anti-mitotic agent. Its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (cell death).[1][2][3] When used as a payload in an antibody-drug conjugate (ADC), the antibody component targets a specific antigen on the surface of cancer cells, leading to the internalization of the ADC. Once inside the cell, the maytansinoid is released and can exert its cytotoxic effects.[1][4]
Q2: Why am I seeing significant variability in my IC50 values for this compound between experiments?
Inconsistent IC50 values are a common challenge and can arise from several factors:
-
Cell-Based Factors:
-
Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent, low passage number. Genetic drift in higher passage numbers can alter target antigen expression and sensitivity to the drug.
-
Cell Health and Confluency: Ensure cells are in the exponential growth phase and at a consistent confluency at the time of seeding. Over-confluent or unhealthy cells will respond differently.
-
-
Assay Protocol and Reagents:
-
Incubation Time: As this compound's effect is cell-cycle dependent, variations in incubation time can significantly impact IC50 values. Longer incubation times (e.g., 72-96 hours) are often necessary for tubulin inhibitors.
-
Reagent Variability: Use consistent lots of media, serum, and assay reagents. Variations in these components can affect cell growth and drug potency.
-
-
Compound Handling:
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your this compound stock solution to prevent degradation or aggregation. Aliquot the stock solution upon receipt.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability.
-
Q3: What is the expected potency of this compound in different cancer cell lines?
Maytansinoids are highly potent, with cytotoxic activity often observed in the picomolar to nanomolar range across various tumor cell lines.[3] However, the exact IC50 value will vary depending on the cell line's specific characteristics, such as the level of target antigen expression (when used in an ADC), multidrug resistance protein expression, and intrinsic sensitivity to microtubule-targeting agents.
Data Presentation: Maytansinoid Cytotoxicity
The following table summarizes the cytotoxic activity of maytansinoid derivatives in various cancer cell lines. Note that potency can be influenced by the specific maytansinoid derivative and the experimental conditions.
| Maytansinoid Derivative | Cell Line | Cancer Type | IC50 (approx.) | Incubation Time | Assay Type |
| Maytansine | KB | Human head and neck cancer | Sub-nanomolar | 24 hours | Not Specified |
| DM1 | SK-BR-3 | Breast Cancer | ~0.1 nM | 72 hours | CellTiter-Glo |
| DM1 | NCI-N87 | Gastric Cancer | ~0.5 nM | 72 hours | CellTiter-Glo |
| DM4 | COLO 205 | Colon Cancer | ~0.05 nM | 72 hours | CellTiter-Glo |
| DM4 | Ramos | Burkitt's Lymphoma | ~0.01 nM | 72 hours | CellTiter-Glo |
This table is a compilation of representative data and actual values may vary.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Pipette carefully and mix the cell suspension between plating replicates. Avoid seeding cells in the outer wells of the plate, as these are more prone to evaporation (the "edge effect"). |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each replicate. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate dispensing. |
| Incomplete Solubilization of Formazan Crystals (MTT assay) | After adding the solubilization solution (e.g., DMSO or SDS), ensure complete mixing by gentle shaking or pipetting up and down. Visually inspect wells under a microscope to confirm the absence of crystals before reading the plate. |
| Precipitation of this compound | Visually inspect the drug dilutions for any signs of precipitation. If observed, try preparing fresh dilutions. Consider the solubility of this compound in your final assay medium. |
Issue 2: No or Low Cytotoxic Effect Observed
| Potential Cause | Troubleshooting Step |
| Incorrect Drug Concentration Range | Perform a wider range of serial dilutions to ensure the expected IC50 value is bracketed. Start with a high concentration and perform several log-fold dilutions. |
| Short Incubation Time | For tubulin inhibitors like this compound, a longer incubation period (e.g., 72-96 hours) is often required for the cytotoxic effects to become apparent as cells need to enter mitosis. |
| Cell Resistance | The chosen cell line may be resistant to maytansinoids. This could be due to low expression of the target antigen (for ADCs), overexpression of drug efflux pumps (e.g., P-glycoprotein), or mutations in tubulin. |
| Degraded this compound | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Issue 3: High Background Signal in Control Wells
| Potential Cause | Troubleshooting Step |
| Contamination | Visually inspect the culture medium and cells for any signs of bacterial or fungal contamination. Use aseptic techniques throughout the experiment. |
| Reagent-Induced Cell Death | The assay reagent itself (e.g., MTT) can be toxic to some cell lines at high concentrations or with prolonged exposure. Optimize the concentration of the assay reagent and the incubation time. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in all wells is low (typically <0.5%) and consistent, including in the vehicle control wells. |
| Phenol Red Interference | The phenol red in some culture media can interfere with colorimetric assays. If high background is an issue, consider using a phenol red-free medium for the assay. |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay with this compound
This protocol provides a general framework for assessing the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest cells from exponential phase culture.
-
Perform a cell count and determine viability (e.g., using trypan blue).
-
Dilute the cells in complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or control solution to each well.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow for a this compound Cytotoxicity Assay.
Caption: Troubleshooting Decision Tree for this compound Cell-Based Assays.
References
Technical Support Center: Scaling Up Maytansinoid B ADC Production
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and scaling up the production of Maytansinoid B Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as an ADC payload? A1: Maytansinoids, including this compound and its derivatives like DM1 and DM4, are highly potent anti-mitotic agents.[1][2] They function by inhibiting tubulin polymerization, which disrupts the formation of microtubules essential for cell division.[3][][5] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][3][] The maytansinoid binds to the vinca domain of tubulin, a site distinct from other microtubule inhibitors like taxanes and vinca alkaloids.[3]
Q2: Why is the Drug-to-Antibody Ratio (DAR) a critical quality attribute? A2: The Drug-to-Antibody Ratio (DAR) is a crucial parameter that directly impacts the efficacy, safety, and pharmacokinetics of an ADC.[6] An optimal DAR ensures a sufficient therapeutic window. A low DAR may result in reduced potency, while a DAR that is too high can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation, which can decrease efficacy and increase toxicity.[7][8][9][10][11] For many maytansinoid ADCs, an average DAR of 3-4 is considered optimal.[7][8][9]
Q3: What are the main challenges when scaling up ADC production? A3: Scaling up ADC manufacturing presents several challenges, including:
-
Process Complexity: The multi-step process involves antibody production, payload-linker synthesis, conjugation, and purification, all requiring careful optimization and control.[12][13]
-
Handling Potent Compounds: Maytansinoids are highly cytotoxic, necessitating specialized containment facilities and handling protocols to ensure operator safety.[14]
-
Aggregation: The increased hydrophobicity from conjugating the maytansinoid payload can lead to ADC aggregation, affecting stability and efficacy.[10][11]
-
Purification: Efficiently removing unconjugated antibodies, free drug-linker, and process-related impurities is critical and becomes more complex at a larger scale.[]
-
Maintaining Consistency: Ensuring batch-to-batch consistency in terms of DAR, purity, and potency is essential for regulatory approval and clinical success.[12]
ADC Production Workflow & Signaling Pathway
The following diagrams illustrate the general workflow for producing a this compound ADC and its mechanism of action within a target cancer cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoids - Creative Biolabs [creativebiolabs.net]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. axplora.com [axplora.com]
- 13. Conjugation process development and scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
Validation & Comparative
Validating Maytansinoid B as an ADC Payload: A Comparative Guide
This guide provides a comprehensive comparison of Maytansinoid B with other common Antibody-Drug Conjugate (ADC) payloads, supported by experimental data and detailed protocols for validation. It is intended for researchers, scientists, and drug development professionals working on the next generation of targeted cancer therapies.
Introduction to Maytansinoid Payloads in ADCs
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] ADCs utilize the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[2][3] The efficacy of an ADC is critically dependent on its three components: the antibody, the linker, and the cytotoxic payload.
Maytansinoids, including this compound, are highly potent microtubule-targeting agents that serve as powerful ADC payloads.[][5][6] Originally isolated from the shrub Maytenus ovatus, these compounds are derivatives of maytansine.[5][7] Due to their severe side effects when administered systemically, their full therapeutic potential is realized when delivered specifically to cancer cells via an ADC, a strategy that has led to clinically approved and promising investigational therapies.[7][8]
Mechanism of Action
Maytansinoids exert their cytotoxic effects by inhibiting the assembly of microtubules, which are essential for various cellular functions, including the formation of the mitotic spindle during cell division.[2][9]
Key steps in the mechanism of action for a Maytansinoid-based ADC are:
-
Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of a cancer cell.[2]
-
Internalization: Upon binding, the entire ADC-antigen complex is internalized into the cell, typically via endocytosis.[2][10]
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and the maytansinoid payload is cleaved by cellular enzymes.[2][10]
-
Microtubule Disruption: The released maytansinoid binds to tubulin, preventing its polymerization into microtubules.[2][][7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[][9]
Comparative Analysis of ADC Payloads
This compound belongs to a class of potent tubulin inhibitors. Its performance is often benchmarked against other maytansinoids like DM1 and DM4, as well as auristatins like MMAE, which represent another major class of microtubule-disrupting payloads.[3][6][11][12]
| Payload Class | Specific Example | Mechanism of Action | Typical Potency (IC50) | Key Characteristics |
| Maytansinoids | This compound / DM1 / DM4 | Binds to tubulin at the maytansine site, inhibiting microtubule assembly and inducing G2/M arrest.[2][9][12] | Sub-nanomolar to picomolar range.[5][9] | High potency; derivatives like DM1 and DM4 are widely used in clinical ADCs.[3][5] Can be used with cleavable or non-cleavable linkers.[7] |
| Auristatins | MMAE (Monomethyl Auristatin E) | Binds to tubulin at the vinca alkaloid site, inhibiting polymerization and causing G2/M arrest.[12][13] | Sub-nanomolar range.[13] | Highly potent synthetic analogue of dolastatin 10.[11][13] Often used with cleavable linkers, can induce a strong bystander effect.[14] |
| Auristatins | MMAF (Monomethyl Auristatin F) | Same as MMAE, inhibits tubulin polymerization.[13] | Generally less potent than MMAE.[13] | A C-terminal charge reduces membrane permeability, limiting the bystander effect compared to MMAE.[13] |
| DNA Damaging Agents | Calicheamicin | Binds to the minor groove of DNA, causing double-strand breaks.[3] | Picomolar range. | Extremely potent; cytotoxicity is not dependent on cell division. Can cause delayed and cumulative toxicities like thrombocytopenia.[6] |
| Topoisomerase I Inhibitors | SN-38 (active metabolite of Irinotecan) | Inhibits topoisomerase I, leading to DNA damage and S-phase cell cycle arrest.[3][15] | Nanomolar range. | Effective against both dividing and non-dividing cells.[15][16] High membrane permeability can facilitate a strong bystander effect.[14] |
Experimental Validation Protocols
Validating an ADC payload like this compound requires a series of robust in vitro and in vivo experiments to characterize its potency, specificity, and efficacy.
In Vitro Cytotoxicity Assay
This assay is a fundamental first step to determine the potency (IC50) of an ADC.[17][18] The MTT assay, which measures the metabolic activity of viable cells, is a widely used method.[17][19][20]
Objective: To quantify the dose-dependent cytotoxic effect of a this compound-ADC on antigen-positive and antigen-negative cancer cell lines.
Experimental Protocol (MTT Assay):
-
Cell Seeding:
-
ADC Treatment:
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[19]
-
Bystander Effect Assay
The bystander effect, where the payload released from a target cell kills adjacent non-target cells, is crucial for efficacy in heterogeneous tumors.[10][14][21] This is particularly relevant for membrane-permeable payloads.
Objective: To determine if a this compound-ADC can induce bystander killing of antigen-negative cells.
Experimental Protocol (In Vitro Co-Culture Assay):
-
Cell Line Preparation:
-
Co-Culture Seeding:
-
Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).
-
Incubate overnight to allow for attachment.
-
-
ADC Treatment:
-
Treat the co-culture with serial dilutions of the this compound-ADC for 72-120 hours.
-
-
Quantification of Bystander Killing:
-
After incubation, use high-content imaging or flow cytometry to quantify the number of viable GFP-expressing Ag- cells.[22]
-
The reduction in the number of viable Ag- cells in the presence of Ag+ cells and the ADC, compared to controls, indicates a bystander effect.
-
In Vivo Efficacy Studies
In vivo studies using animal models are essential to validate the anti-tumor activity and tolerability of an ADC before it can proceed to clinical trials.[17][18]
Objective: To evaluate the anti-tumor efficacy and safety of a this compound-ADC in a tumor xenograft model.
Experimental Protocol (Xenograft Model):
-
Model Establishment:
-
Subcutaneously implant human tumor cells (antigen-positive) into immunodeficient mice (e.g., nude or SCID mice).[23]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Administration:
-
Randomize mice into treatment groups: Vehicle control, unconjugated antibody, and one or more doses of the this compound-ADC.
-
Administer a single intravenous dose of the assigned treatment.[23]
-
-
Monitoring and Endpoints:
-
Data Analysis:
Conclusion
This compound is a potent and clinically relevant payload for the development of next-generation Antibody-Drug Conjugates. Its mechanism of action as a microtubule inhibitor provides a powerful means of inducing cancer cell death. The validation of a this compound-based ADC requires a systematic approach, including rigorous in vitro assays to confirm potency and bystander potential, followed by in vivo studies to establish anti-tumor efficacy and a favorable safety profile. By following the detailed protocols and comparative analyses presented in this guide, researchers can effectively evaluate and advance novel this compound-ADCs in the drug development pipeline.
References
- 1. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maytansinoids - Creative Biolabs [creativebiolabs.net]
- 8. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 11. njbio.com [njbio.com]
- 12. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. scilit.com [scilit.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. agilent.com [agilent.com]
- 22. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Maytansinoid B (DM4) vs. Other Payloads
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic success. This guide provides a comparative overview of the in vivo efficacy of ADCs utilizing the maytansinoid derivative, DM4, against those with other prominent payloads: Monomethyl Auristatin E (MMAE), Monomethyl Auristatin F (MMAF), and the topoisomerase I inhibitor, deruxtecan. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to inform payload selection and ADC design.
Comparative In Vivo Efficacy of ADC Payloads
The in vivo antitumor activity of ADCs is influenced by a multitude of factors, including the target antigen, the antibody backbone, linker stability, and the intrinsic potency of the payload. While direct head-to-head comparisons of different payloads on the same antibody-linker platform are limited in publicly available literature, we can draw valuable insights from studies evaluating these payloads in various preclinical models. The following table summarizes key in vivo efficacy data from studies investigating ADCs with DM4, MMAE, MMAF, and deruxtecan payloads. It is important to note that these studies were conducted under different experimental conditions, and therefore, direct comparisons should be made with caution.
| ADC (Payload) | Target | Cancer Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| Indatuximab Ravtansine (DM4) | CD138 | Multiple Myeloma Xenograft | Not Specified | Significant inhibition of tumor growth and extended host survival.[1] | [1] |
| Anti-EpCAM-PEG4Mal-DM1 | EpCAM | HCT-15 Colon Carcinoma Xenograft | Single 680 µg/kg dose | Tumor growth inhibition. | [2] |
| Disitamab Vedotin (MMAE) | HER2 | L-JIMT-1 Breast Cancer Lung Metastasis | Single 5 mg/kg dose | Most effective at inhibiting tumor growth compared to T-DM1 and T-DXd in this model.[3] | [3] |
| cAC10-vcMMAE | CD30 | Karpas 299 Lymphoma Xenograft | Single 2 mg/kg dose | Tumor regression within 10 days.[4] | [4] |
| ZHER2-ABD-mcMMAF | HER2 | SKOV3 Ovarian Cancer Xenograft | 2.9 mg/kg | Complete tumor regression in 50% of mice. | |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | NCI-N87 Gastric Cancer Xenograft | Single 10 mg/kg dose | Significant tumor growth inhibition (T/C = -6.1%).[5] | [5] |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | JIMT-1 Breast Cancer Xenograft | Single 10 mg/kg dose | Significant tumor growth inhibition (T/C = -35.7%).[5] | [5] |
T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A negative value indicates tumor regression.
Mechanisms of Action and the Bystander Effect
The cytotoxic payloads discussed herein exert their anti-cancer effects through distinct mechanisms of action. Maytansinoids (DM1 and DM4) and auristatins (MMAE and MMAF) are potent tubulin inhibitors that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6] In contrast, deruxtecan is a topoisomerase I inhibitor that causes DNA damage, ultimately triggering programmed cell death.[7]
A key differentiator among these payloads is their ability to induce "bystander killing." This phenomenon, where the payload released from the target cancer cell can diffuse and kill neighboring antigen-negative cancer cells, is largely dependent on the membrane permeability of the payload.[4] MMAE and deruxtecan are membrane-permeable and can exert a significant bystander effect, which is advantageous in treating heterogeneous tumors.[4][8] MMAF, being less membrane-permeable, has a more limited bystander effect.[4] The bystander potential of maytansinoids can be modulated by the linker chemistry.
Experimental Protocols
Detailed and standardized experimental protocols are paramount for the accurate assessment and comparison of ADC efficacy in vivo. Below is a generalized workflow and specific examples of experimental designs extracted from the cited literature.
Generalized In Vivo Efficacy Study Workflow
Example Experimental Protocol: Comparative Study in a Breast Cancer Lung Metastasis Model[3]
-
Cell Line: L-JIMT-1 (a multiresistant HER2-positive breast cancer cell line).
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Tumor Model: Lung metastasis model established by intravenous injection of L-JIMT-1 cells.
-
Treatment Groups:
-
Vehicle (Phosphate-Buffered Saline)
-
Trastuzumab Emtansine (T-DM1)
-
Trastuzumab Deruxtecan (T-DXd)
-
Disitamab Vedotin (MMAE payload)
-
-
Dosing Regimen: A single dose of 5 mg/kg for all ADCs, administered 8 weeks after tumor cell injection.
-
Efficacy Assessment: Tumor burden in the lungs was monitored longitudinally using micro-computed tomography (micro-CT).
Example Experimental Protocol: Study in a Lymphoma Xenograft Model[4]
-
Cell Line: Karpas 299 (anaplastic large cell lymphoma).
-
Animal Model: SCID mice.
-
Tumor Model: Subcutaneous xenograft model.
-
Treatment Initiation: Treatment began when average tumor size reached at least 100 mm³.
-
Treatment Groups:
-
cAC10-vcMMAE (anti-CD30 ADC)
-
Non-binding IgG-vcMMAE (control ADC)
-
-
Dosing Regimen: A single dose of 2 mg/kg.
-
Efficacy Assessment: Tumor volume was measured twice a week, calculated with the formula: volume = 1/2 × length × width².
Conclusion
The in vivo efficacy of an ADC is a complex interplay of its components and the biological context of the tumor. This compound (DM4), MMAE, MMAF, and deruxtecan each offer distinct advantages and disadvantages. MMAE and deruxtecan, with their membrane permeability and consequent bystander effect, are highly effective in heterogeneous tumor models. MMAF, while potent, has limited bystander killing, which could be advantageous in minimizing off-target toxicities in certain contexts. The efficacy of maytansinoid-based ADCs like those with DM4 can be significantly influenced by linker technology and the expression of resistance mechanisms in tumor cells. The selection of the optimal payload requires careful consideration of the target antigen, tumor microenvironment, and desired mechanism of action. The data and protocols presented in this guide are intended to serve as a valuable resource for the rational design and preclinical evaluation of next-generation ADCs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates in solid tumors: a look into novel targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Maytansinoid B Linker Technologies in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker technology connecting the antibody to the cytotoxic payload. For maytansinoid-based ADCs, the choice of linker dictates crucial pharmacological properties, including stability in circulation, the mechanism of payload release, and the potential for bystander killing of neighboring tumor cells. This guide provides a comparative analysis of prominent linker technologies used for maytansinoid B, supported by experimental data, to aid in the rational design of next-generation ADCs.
Key Linker Technologies for Maytansinoid ADCs
Maytansinoid ADCs primarily utilize two categories of linkers: cleavable and non-cleavable. The choice between these linker types has a profound impact on the ADC's mechanism of action and its therapeutic window.
Non-Cleavable Linkers: These linkers, typically featuring a stable thioether bond, release the maytansinoid payload only after the complete degradation of the antibody backbone within the lysosome of the target cancer cell.[1][2] This results in the formation of a charged metabolite (e.g., lysine-linker-maytansinoid) that is less likely to permeate the cell membrane and induce bystander killing.[2][3] The high stability of non-cleavable linkers is designed to maximize the delivery of the cytotoxic agent to the target tumor while minimizing off-target toxicities.[3] Ado-trastuzumab emtansine (Kadcyla®) is a clinically approved ADC that employs a non-cleavable linker.[3]
Cleavable Linkers: In contrast, cleavable linkers are designed to release the maytansinoid payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[4] This can lead to a "bystander effect," where the released, cell-permeable payload can kill adjacent, antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[2][5][6] Common cleavable linker strategies for maytansinoids include:
-
Disulfide Linkers: These linkers are susceptible to cleavage by reducing agents such as glutathione, which is present in higher concentrations inside cells compared to the bloodstream.[4] The steric hindrance around the disulfide bond can be engineered to modulate the stability and release rate of the maytansinoid.[7]
-
Peptide Linkers: These linkers incorporate a specific peptide sequence that is recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[3][4] The stability of peptide linkers can be enhanced by incorporating non-natural amino acids, such as D-isomers.[3]
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data comparing the performance of maytansinoid ADCs with different linker technologies.
Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs
| Linker Type | ADC | Cell Line | IC50 (nM) | Reference |
| Non-cleavable (Thioether) | Trastuzumab-SMCC-DM1 | Multiple | Potent in vitro | [5][8] |
| Disulfide | Trastuzumab-SPP-DM1 | Multiple | Potent in vitro | [8] |
| Disulfide (Sterically Hindered) | huC242-SPDB-DM4 | Multiple | Highly active in vitro | [7] |
| Peptide (Self-immolative) | (l-Ala-d-Ala-l-Ala)-Maytansinoid | Multiple | Not significantly impaired by d-Ala | [3] |
Table 2: In Vivo Efficacy of Maytansinoid ADCs in Xenograft Models
| Linker Type | ADC | Tumor Model | Efficacy | Reference |
| Disulfide | huC242-DM4 | Human colon cancer xenograft | Superior efficacy compared to thioether-linked | [5] |
| Non-cleavable (Thioether) | huC242-SMCC-DM1 | Human colon cancer xenograft | Marginal activity | [7] |
| Disulfide (Intermediate Stability) | huC242-SPDB-DM4 | Human colon cancer xenograft | Best efficacy in the tested panel | [7] |
| Peptide (Self-immolative) | (l-Ala-d-Ala-l-Ala)-Maytansinoid | Mouse xenograft | Improved efficacy | [3] |
| Hydrophilic (PEG4Mal) | anti-EpCAM-PEG4Mal-DM1 | MDR1-expressing human xenograft | Markedly more effective than SMCC-linked | [9][10] |
Table 3: Pharmacokinetic Properties of Maytansinoid ADCs
| Linker Type | ADC | Species | Half-life (t1/2) | Clearance | Reference |
| Non-cleavable (Thioether) | huC242-MCC-DM1 | Mouse | ~7.5 days | Indistinguishable from other non-cleavable linkers | [11] |
| Non-cleavable (Thioether) | Trastuzumab-DM1 | Mouse | Slower clearance than disulfide-linked | Faster clearance than T-DM1 | [8] |
| Disulfide | Trastuzumab-SPP-DM1 | Mouse | Faster clearance than T-DM1 | [8] | |
| Peptide (Self-immolative) | Disulfide-linked and anilino conjugates | Not specified | ~5.5 days | [3] | |
| Non-cleavable | Non-cleavably linked conjugates | Not specified | 9.3 days | [3] |
Mandatory Visualization
Signaling Pathway: Mechanism of Action of Maytansinoids
Caption: Mechanism of action of maytansinoid payloads delivered by ADCs.
Experimental Workflow: In Vitro Cytotoxicity and Bystander Effect Assessment
Caption: Experimental workflow for assessing ADC cytotoxicity and bystander effect.
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a general method for determining the in vitro cytotoxicity of maytansinoid ADCs.[4][12][13][14][15]
-
Cell Seeding: Seed target antigen-positive cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[4][13]
-
ADC Treatment: Prepare serial dilutions of the maytansinoid ADC in cell culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.[14]
-
Incubation: Incubate the plate for a period appropriate for the cell line and payload's mechanism of action (typically 72 to 120 hours).[14]
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[13]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.
General Protocol for In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for evaluating the in vivo anti-tumor activity of maytansinoid ADCs.[16][17][18][19][20]
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).[20]
-
Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into the flanks of the mice.[16]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[20]
-
ADC Administration: Administer the maytansinoid ADC, a control antibody, and a vehicle control to the respective groups via an appropriate route (typically intravenously).
-
Monitoring: Measure tumor volumes and body weights of the mice regularly (e.g., twice a week).
-
Endpoint: The study can be terminated when tumors in the control group reach a specified maximum size, or it can be continued to assess survival.
-
Data Analysis: Plot the mean tumor volume over time for each group to evaluate tumor growth inhibition. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
The selection of a linker for a maytansinoid ADC is a critical decision that significantly influences its preclinical and clinical performance. Non-cleavable linkers offer high stability, potentially leading to a better safety profile, while cleavable linkers can provide enhanced efficacy through the bystander effect, especially in heterogeneous tumors. The inclusion of hydrophilic components in the linker, such as PEG, can further improve the pharmacokinetic properties and help overcome multidrug resistance.[9][10][21] A thorough understanding of the interplay between the antibody, linker, and maytansinoid payload is essential for the successful development of novel and effective ADC therapies. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers in this field.
References
- 1. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 17. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. prisysbiotech.com [prisysbiotech.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Comparative Guide to Cross-Reactivity of Maytansinoid DM1 and DM4 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of Antibody-Drug Conjugates (ADCs) utilizing the maytansinoid payloads DM1 (Mertansine) and DM4 (Soravtansine). The term "Maytansinoid B" is not a standard nomenclature in publicly available literature; therefore, this guide focuses on the two most clinically relevant maytansinoid derivatives, DM1 and DM4.
Cross-reactivity, encompassing both on-target, off-tumor binding and off-target binding, is a critical factor in the safety and therapeutic index of ADCs. Understanding the distinct profiles of different payloads is essential for the development of safer and more effective cancer therapies.
Comparative Analysis of Maytansinoid Payloads: DM1 vs. DM4
The off-target toxicity profiles of maytansinoid ADCs are largely dictated by the specific payload and the linker technology used. While both DM1 and DM4 are potent microtubule inhibitors, their clinical and preclinical data reveal distinct patterns of adverse events.
Off-Target Toxicity Profiles
Trastuzumab Emtansine (T-DM1, Kadcyla®) , a HER2-targeted ADC with a non-cleavable linker and DM1 payload, is primarily associated with hepatotoxicity and thrombocytopenia.[1][2] The mechanism for hepatotoxicity may involve an off-target interaction of DM1 with the Cytoskeleton-Associated Protein 5 (CKAP5) on hepatocytes, leading to cell membrane damage and apoptosis, independent of the HER2 target.[1] Thrombocytopenia is also thought to be a payload-dependent effect, as trastuzumab alone does not cause this toxicity to the same extent.[3]
Mirvetuximab Soravtansine (Elahere™) , a Folate Receptor alpha (FRα)-targeted ADC with a cleavable linker and DM4 payload, is predominantly linked to ocular toxicities.[4][5][6] These adverse events, including blurred vision, keratopathy, and dry eye, are common and have led to a black box warning for the drug.[4] The higher incidence of pneumonitis has also been noted in some patient cohorts.[4]
The table below summarizes the incidence of common grade 3 or higher adverse events observed in clinical studies of these two representative ADCs.
| Adverse Event | Trastuzumab Emtansine (T-DM1) | Mirvetuximab Soravtansine (DM4) |
| Hepatotoxicity (AST/ALT elevation) | Increased risk of all-grade and high-grade elevations[7] | Less commonly reported as a primary toxicity |
| Thrombocytopenia | ~13% (Grade ≥3)[8] | Less commonly reported as a primary toxicity |
| Ocular Toxicity | Not a predominant toxicity | ~16% (Grade 3)[4] |
| Pneumonitis | Reported, but less frequent[9] | ~24% in some real-world cohorts[4] |
Note: The incidences are based on different clinical trials and patient populations and should be interpreted as indicative of the general toxicity profile rather than a direct head-to-head comparison.
In Vitro Cytotoxicity
The in vitro cytotoxicity of maytansinoid ADCs is a key measure of their potency and specificity. The following table presents a compilation of IC50 values for DM1 and DM4-based ADCs from various studies. A direct comparison is challenging due to variations in antibodies, linkers, cell lines, and assay conditions.
| ADC Construct | Payload | Target Cell Line (Antigen+) | IC50 (nM) | Off-Target Cell Line (Antigen-) | IC50 (nM) | Reference |
| anti-CD30-MCC-DM1 | DM1 | Karpas 299 (CD30+) | 0.06 | Not Reported | - | [10] |
| T-DM1 (control) | DM1 | Karpas 299 (CD30-) | 31.02 | - | - | [10] |
| 7E7-DM4 | DM4 | MOLM-14 (CD123+) | 1-10 | Not Reported | - | [11] |
| SAR566658 | DM4 | CA6-positive cell lines | 1-7.3 | Not Reported | - | [12] |
Comparison with Alternative Payloads: Auristatins
Auristatins, such as Monomethyl Auristatin E (MMAE) and F (MMAF), are another major class of microtubule-inhibiting ADC payloads.
Physicochemical Properties : Maytansinoid-based ADCs have been shown to be less hydrophobic than auristatin-based ADCs.[13][14] This lower hydrophobicity may reduce the tendency for aggregation and rapid clearance, potentially impacting the overall pharmacokinetic and toxicity profile.[13]
Toxicity Profile : Auristatin-based ADCs are commonly associated with neutropenia and peripheral neuropathy.[3] The choice of linker (cleavable vs. non-cleavable) also significantly influences their toxicity and bystander effect. For instance, MMAF, being less membrane-permeable, is often used with non-cleavable linkers and exhibits a reduced bystander effect compared to the more permeable MMAE used with cleavable linkers.[]
Experimental Protocols for Cross-Reactivity Assessment
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cell population by 50% (IC50), providing a measure of its potency and specificity.
Methodology:
-
Cell Seeding : Plate target (antigen-positive) and non-target (antigen-negative) cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell adherence.
-
ADC Treatment : Prepare serial dilutions of the maytansinoid ADC and a non-binding control ADC. Add the ADC solutions to the respective wells. Include untreated cells as a control.
-
Incubation : Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software.
Tissue Cross-Reactivity (TCR) Study via Immunohistochemistry (IHC)
TCR studies are crucial for identifying potential on-target, off-tumor and off-target binding of an ADC to a panel of normal human tissues.[16][17]
Methodology:
-
Tissue Selection : A comprehensive panel of normal human tissues (typically 32-38 different tissues as recommended by FDA and EMA guidelines) is selected.[18][19] Tissues are typically fresh-frozen to preserve antigen integrity.[18]
-
Antibody Labeling : The primary antibody of the ADC is labeled with a detection molecule (e.g., biotin or a fluorophore) if a direct detection method is used.
-
IHC Protocol Optimization : The optimal concentration of the labeled antibody and other staining parameters are determined to achieve specific staining with low background.
-
Staining : The labeled antibody is applied to the cryosectioned human tissue samples. A detection system (e.g., streptavidin-peroxidase and a chromogen for biotin-labeled antibodies) is used to visualize the binding.
-
Pathological Evaluation : A certified pathologist examines the stained tissue sections to assess the intensity and cellular/subcellular localization of any binding.
-
Analysis : The staining profile across all tissues is analyzed to identify any potential cross-reactivity. The binding is characterized as specific (on-target) or non-specific (off-target).
Bystander Killing Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells in the vicinity of antigen-positive cells, a phenomenon known as the bystander effect.
Methodology:
-
Cell Line Preparation : Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line is often labeled with a fluorescent protein (e.g., GFP) for easy identification.[20]
-
Co-culture Seeding : Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied to assess the dependency of the bystander effect on the number of target cells.
-
ADC Treatment : Treat the co-cultures with serial dilutions of the maytansinoid ADC. Include a non-binding ADC as a control.
-
Incubation : Incubate the plate for a period sufficient for the ADC to internalize, release the payload, and for the payload to diffuse and kill neighboring cells (typically 72-120 hours).
-
Analysis : Assess the viability of the Ag- cell population. This can be done through imaging and counting the fluorescently labeled Ag- cells or by using a viability dye that only stains dead cells.
-
Data Interpretation : A significant reduction in the viability of the Ag- cells in the presence of Ag+ cells and the ADC, compared to controls, indicates a bystander effect.
References
- 1. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adverse Event Profile Differences between Trastuzumab Emtansine and Trastuzumab Deruxtecan: A Real-world, Pharmacovigilance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early experience and assessment of real-world toxicities with mirvetuximab soravtansine in a heavily pretreated patient cohort with ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Complete response to Mirvetuximab Soravtansine in platinum-resistant recurrent ovarian cancer: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Risk of hepatotoxicity with trastuzumab emtansine in breast cancer patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systemic toxicities of trastuzumab‐emtansine predict tumor response in HER2+ metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. benchchem.com [benchchem.com]
- 11. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labcorp.com [labcorp.com]
- 17. histologix.com [histologix.com]
- 18. iphasebiosci.com [iphasebiosci.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. benchchem.com [benchchem.com]
Benchmarking Maytansinoid B: A Comparative Guide for ADC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Maytansinoid B, a potent anti-mitotic agent, against the payloads of approved antibody-drug conjugates (ADCs). By presenting key performance data, detailed experimental protocols, and visual representations of critical biological and experimental processes, this document serves as a vital resource for the preclinical evaluation and development of next-generation ADCs.
Introduction to Maytansinoids in ADCs
Maytansinoids are a class of highly potent cytotoxic agents originally isolated from the shrub Maytenus ovatus.[1] They exert their anti-tumor effect by inhibiting tubulin polymerization, a critical process for microtubule formation.[2] This disruption of the microtubule network leads to mitotic arrest and, ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.[2] Due to their high systemic toxicity, maytansinoids like Maytansine failed in clinical trials as standalone agents.[1]
However, their exceptional potency, with activity at sub-nanomolar concentrations, makes them ideal payloads for ADCs.[][] ADCs leverage the specificity of a monoclonal antibody to deliver these toxic payloads directly to tumor cells, thereby increasing the therapeutic window and minimizing off-target effects.[5] Derivatives of maytansine, such as DM1 (Mertansine) and DM4 (Ravtansine), have been successfully incorporated into FDA-approved ADCs, validating their clinical utility.[] this compound is another such derivative developed for use as an ADC cytotoxin.[6]
Mechanism of Action: Microtubule Disruption
The primary mechanism of action for all maytansinoids is the inhibition of microtubule assembly.[2] Upon internalization into the target cancer cell, the maytansinoid payload is released and binds to tubulin, specifically at or near the vinca-binding site.[2] This binding prevents the polymerization of tubulin dimers into microtubules. The destabilization of the microtubule network has profound effects on cellular function, most notably by arresting the cell cycle in the G2/M phase, which triggers apoptosis.[7]
Quantitative Payload Comparison
The selection of a cytotoxic payload is critical to an ADC's success. The ideal payload possesses high potency, appropriate physicochemical properties, and stability. Below is a comparison of this compound with the clinically validated maytansinoids, DM1 and DM4.
Physicochemical Properties
The molecular structure and properties of the payload influence its stability, solubility, and conjugation chemistry.
| Property | This compound | DM1 (Mertansine) | DM4 (Ravtansine) |
| CAS Number | 1628543-40-7[6] | 139504-50-0[8] | 796073-69-3[9] |
| Molecular Formula | C36H51ClN4O10[6] | C35H48ClN3O10S[8][10] | C38H54ClN3O10S[11] |
| Molecular Weight | 735.26 g/mol [6] | 738.29 g/mol [8][12] | 780.37 g/mol [11] |
| Structure | Thiol-containing maytansinoid derivative | Thiol-containing maytansinoid derivative | Thiol-containing maytansinoid derivative |
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Maytansinoids consistently demonstrate exceptionally high potency against a wide range of cancer cell lines.
| Payload | Cell Line(s) | Reported IC50 | Reference(s) |
| This compound | Various Lymphoma Lines | 10 - 90 pM | [13] |
| S-methyl DM1 * | MCF7 (Breast Cancer) | 330 pM | |
| Maytansine | MCF7 (Breast Cancer) | 710 pM | |
| DM4 | SK-BR-3 (Breast Cancer) | 3.3 nM | [] |
| DM4 | Sensitive Cell Lines | 30 - 60 pM | [15] |
Note: S-methyl DM1 is a stable metabolite of DM1 and is often used for in vitro studies. Data from different studies may not be directly comparable due to variations in experimental conditions.
Benchmarking Against Approved ADCs
To contextualize the potential of this compound, it is useful to compare it with the payloads used in ADCs that have received regulatory approval. These ADCs utilize various payloads with different mechanisms of action, highlighting the diverse strategies employed in targeted cancer therapy.
| ADC Name (Brand) | Payload Class | Payload | Mechanism of Action | Target Antigen | Select Indication(s) |
| Kadcyla® | Maytansinoid | DM1 | Tubulin Inhibitor | HER2 | Breast Cancer |
| Elahere™ | Maytansinoid | DM4 | Tubulin Inhibitor | FRα | Ovarian Cancer |
| Adcetris® | Auristatin | MMAE | Tubulin Inhibitor | CD30 | Hodgkin Lymphoma |
| Padcev® | Auristatin | MMAE | Tubulin Inhibitor | Nectin-4 | Urothelial Cancer |
| Enhertu® | Camptothecin | Deruxtecan (DXd) | Topoisomerase I Inhibitor | HER2 | Breast, Gastric Cancer |
| Trodelvy® | Camptothecin | SN-38 | Topoisomerase I Inhibitor | Trop-2 | Breast, Urothelial Cancer |
| Zynlonta® | PBD Dimer | SG3199 | DNA Cleavage | CD19 | Large B-cell Lymphoma |
Source: Data compiled from multiple sources, including[13][15][16][17].
Key Experimental Protocols
Reproducible and robust assays are fundamental to benchmarking ADC performance. The following sections detail standardized protocols for evaluating critical ADC attributes.
Protocol: In Vitro Cytotoxicity Assay (MTT-Based)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[] It measures the metabolic activity of viable cells.[10]
-
Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.[19]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72 to 120 hours.[19]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[19] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to untreated control cells. Plot the percent viability against the log of the ADC concentration and fit the data using a four-parameter logistic (4PL) non-linear regression to determine the IC50 value.[10]
Protocol: Antibody Internalization Assay
This assay is crucial to confirm that the ADC is being taken up by the target cells, a prerequisite for the intracellular release of the payload.[20]
-
Principle: This protocol uses a pH-sensitive dye (e.g., pHrodo) that fluoresces brightly only in the acidic environment of endosomes and lysosomes, minimizing background from non-internalized, surface-bound antibodies.[21]
-
Cell Seeding: Plate target cells in a 96-well, black-walled imaging plate and allow them to adhere overnight.
-
ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye according to the manufacturer's protocol.
-
Treatment: Treat the cells with the fluorescently labeled ADC at a specified concentration (e.g., 10 µg/mL). Include an unconjugated, labeled antibody as a control.
-
Incubation: Incubate the plate at 37°C to allow for internalization. A parallel plate can be kept at 4°C as a negative control where active transport is inhibited. Monitor fluorescence at various time points (e.g., 1, 4, 8, 24 hours).
-
Imaging and Quantification: Use a high-content imaging system or a fluorescence plate reader to capture images and quantify the fluorescence intensity per cell or per well.
-
Data Analysis: Compare the fluorescence intensity of cells treated at 37°C versus 4°C. A significant increase in fluorescence at 37°C indicates successful, time-dependent internalization.
Protocol: In Vivo Efficacy in a Xenograft Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard for evaluating the anti-tumor activity of an ADC in a living system.[]
-
Model Establishment: Subcutaneously implant human cancer cells (e.g., 2-5 x 10⁶ cells) that express the target antigen into the flank of athymic nude or NOD-scid mice.[]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment groups (typically n=6-10 mice per group) with similar average tumor volumes.
-
Treatment Groups:
-
Vehicle Control (e.g., PBS)
-
ADC (at various dose levels)
-
Unconjugated Antibody Control
-
Isotype Control ADC (irrelevant antibody conjugated with the same payload)
-
-
Dosing: Administer treatments, typically via intravenous (IV) injection, according to a predetermined schedule (e.g., once weekly for 3 weeks).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.[]
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Key endpoints include Tumor Growth Inhibition (TGI) and analysis of animal survival.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Use appropriate statistical tests (e.g., ANOVA) to determine significant differences between treatment and control groups.
Conclusion
The selection of a cytotoxic payload is a foundational decision in the design of an antibody-drug conjugate. Maytansinoids, including this compound, DM1, and DM4, are among the most potent classes of payloads developed, demonstrating picomolar cytotoxicity by targeting the fundamental cellular process of microtubule assembly.[15] While DM1 and DM4 have been clinically validated in FDA-approved ADCs like Kadcyla® and Elahere™, the available data suggests that this compound possesses similarly potent in vitro activity.[13]
For drug development professionals, the ultimate selection of a payload will depend on a comprehensive assessment that includes not only raw potency but also its conjugation chemistry, stability, and performance in robust preclinical in vitro and in vivo models as outlined in this guide. This comparative framework provides the necessary context and methodologies to rigorously benchmark this compound and other novel payloads against established alternatives, facilitating the data-driven development of more effective and safer ADC therapeutics.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. adcreview.com [adcreview.com]
- 7. Mertansine (DM1) | ADC payload | Probechem Biochemicals [probechem.com]
- 8. medkoo.com [medkoo.com]
- 9. ChemGood [chemgood.com]
- 10. This compound | ADC毒素 | MCE [medchemexpress.cn]
- 11. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Mertansine | C35H48ClN3O10S | CID 11343137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Maytansinoid, 57103-68-1 | BroadPharm [broadpharm.com]
- 20. researchgate.net [researchgate.net]
- 21. ricerca.unich.it [ricerca.unich.it]
A Comparative Guide to the Pharmacokinetics of Maytansinoid Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Maytansinoid-based antibody-drug conjugates (ADCs) represent a significant class of targeted cancer therapies. Their efficacy and safety are intrinsically linked to their pharmacokinetic (PK) profiles, which govern the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its components. This guide provides an objective comparison of the pharmacokinetic properties of several key maytansinoid ADCs, supported by experimental data and detailed methodologies, to aid researchers in the ongoing development of these complex therapeutics.
Pharmacokinetic Parameters of Maytansinoid ADCs
The pharmacokinetic behavior of maytansinoid ADCs is influenced by multiple factors, including the antibody, the linker, and the maytansinoid payload (such as DM1 and DM4).[1] Generally, the PK characteristics of an ADC are largely driven by the monoclonal antibody component, leading to a slow clearance and a long half-life.[1] However, the conjugation of the maytansinoid and the stability of the linker can impact these properties.[1][2]
Below is a summary of key pharmacokinetic parameters for several maytansinoid ADCs, including the widely studied Trastuzumab emtansine (T-DM1), as well as Lorvotuzumab mertansine and Coltuximab ravtansine.
| ADC Name | Maytansinoid Payload | Target Antigen | Clearance (CL) | Volume of Distribution (Vc/V1) | Terminal Half-life (t½) | Studied Population |
| Trastuzumab emtansine (T-DM1) | DM1 | HER2 | 0.676 L/day[2] | 3.127 L[2] | 3.94 days[2] | HER2-positive metastatic breast cancer patients |
| 0.75 L/day[3] | 3.37 L[3] | ~3.5 days[4] | HER2-positive metastatic breast cancer patients | |||
| 10.6 ± 1.26 mL/day/kg[5] | - | 3.74 ± 1.15 days[5] | Japanese patients with HER2-positive metastatic breast cancer | |||
| Lorvotuzumab mertansine (IMGN901) | DM1 | CD56 | - | - | - | Relapsed/refractory CD56-positive multiple myeloma patients[6][7] |
| Coltuximab ravtansine (SAR3419) | DM4 | CD19 | - | - | - | Relapsed or refractory diffuse large B-cell lymphoma patients[8] |
Note: The pharmacokinetic parameters can vary based on the patient population, dosing regimen, and analytical methods used. The data presented is derived from clinical trial results.
Experimental Protocols for Pharmacokinetic Analysis
The pharmacokinetic characterization of maytansinoid ADCs requires robust bioanalytical methods to quantify various analytes, including the intact ADC, total antibody, conjugated payload, and free payload. The two most common techniques employed are ligand-binding assays (LBA), such as ELISA, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying the total antibody and the conjugated ADC.[9][10][11] The assay's high sensitivity and specificity make it suitable for measuring concentrations in biological matrices.[9][10]
General ELISA Protocol for Total Antibody Quantification:
-
Coating: Recombinant target antigen or an anti-idiotypic antibody is coated onto the wells of a microplate.[12]
-
Sample Incubation: Serum or plasma samples containing the ADC are added to the wells, allowing the antibody component of the ADC to bind to the coated antigen.
-
Detection: A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase), that recognizes the Fc region of the ADC's antibody is added.[12]
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the solution is measured using a microplate reader, and the concentration of the total antibody is determined by comparison to a standard curve.
General ELISA Protocol for Conjugated ADC Quantification:
-
Capture: An antibody that specifically binds to the maytansinoid payload (e.g., an anti-DM1 or anti-DM4 antibody) is coated onto the microplate wells.[12]
-
Sample Incubation: Serum or plasma samples are added, and the ADC binds to the capture antibody via its payload.
-
Detection: A labeled secondary antibody that recognizes the antibody portion of the ADC is used for detection.
-
Substrate Addition and Measurement: Similar to the total antibody ELISA, a substrate is added, and the resulting signal is measured to quantify the concentration of the conjugated ADC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and is particularly useful for quantifying the free maytansinoid payload and its metabolites in biological samples.[13][14][15]
General LC-MS/MS Protocol for Free Maytansinoid (DM1/DM4) Quantification:
-
Sample Preparation:
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where the maytansinoid is separated from other molecules based on its physicochemical properties.
-
Mass Spectrometric Detection: The separated maytansinoid is introduced into a mass spectrometer. It is ionized, and the mass-to-charge ratio of the parent ion and its characteristic fragment ions are measured.
-
Quantification: The concentration of the maytansinoid is determined by comparing the signal intensity to that of a known concentration of an internal standard (e.g., a deuterated version of the maytansinoid).[13]
Visualizing the Pharmacokinetic Analytes of Maytansinoid ADCs
The following diagram illustrates the different analytes that are typically measured in pharmacokinetic studies of maytansinoid ADCs. Understanding the levels of each of these components over time is crucial for assessing the stability, efficacy, and safety of the ADC.
Caption: Key analytes in maytansinoid ADC pharmacokinetic studies.
Signaling Pathways and Mechanism of Action
Maytansinoids, such as DM1 and DM4, exert their cytotoxic effect by inhibiting tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest and apoptosis of cancer cells. The ADC delivery system is designed to selectively transport these potent payloads to tumor cells that overexpress a specific target antigen.
The following diagram outlines the general mechanism of action for a maytansinoid ADC, from target binding to the induction of cell death.
Caption: Mechanism of action of a maytansinoid ADC.
References
- 1. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Phase I Study to Assess the Safety and Pharmacokinetics of Single-agent Lorvotuzumab Mertansine (IMGN901) in Patients with Relapsed and/or Refractory CD–56-positive Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I Study to Assess the Safety and Pharmacokinetics of Single-agent Lorvotuzumab Mertansine (IMGN901) in Patients with Relapsed and/or Refractory CD-56-positive Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase II, single-arm, multicentre study of coltuximab ravtansine (SAR3419) and rituximab in patients with relapsed or refractory diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. genscript.com [genscript.com]
- 12. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A sensitive LC-MS/MS method for the determination of free maytansinoid DM4 concentrations—Method development, validation, and application to the nonclinical studies of antitumor agent DM4 conjugated hu-anti-Cripto MAb B3F6 (B3F6-DM4) in rats and monkeys | Semantic Scholar [semanticscholar.org]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
The Bystander Effect of Maytansinoid-Based ADCs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, the ability of an antibody-drug conjugate (ADC) to not only kill the targeted antigen-positive cancer cell but also neighboring antigen-negative cells, is a critical attribute for effective cancer therapy, particularly in the context of heterogeneous tumors. This guide provides a detailed comparison of the bystander effect of maytansinoid-based ADCs with other prominent ADC classes, supported by experimental data and methodologies.
Mechanism of Action and the Bystander Effect
Maytansinoids, such as DM1 and DM4, are potent microtubule-inhibiting agents that induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] When delivered via an ADC, the efficacy of maytansinoids in eradicating tumors is significantly influenced by the design of the ADC, particularly the linker connecting the payload to the antibody.
The bystander effect of an ADC is primarily governed by two factors: the cleavability of the linker and the physicochemical properties of the released cytotoxic payload. For a significant bystander effect to occur, the linker must be cleavable within the tumor microenvironment, releasing a payload that is membrane-permeable and can diffuse into adjacent cells.
Maytansinoid ADCs with non-cleavable linkers, such as ado-trastuzumab emtansine (T-DM1), release a charged metabolite (lysine-linker-DM1) upon internalization and lysosomal degradation. This charged molecule cannot efficiently cross the cell membrane, resulting in a negligible bystander effect.[3] Conversely, maytansinoid ADCs employing cleavable linkers, such as disulfide or peptide linkers, can release neutral and more hydrophobic maytansinoid metabolites that are capable of diffusing into and killing neighboring cancer cells.[4][5]
Comparative Analysis of Bystander Effect
The extent of the bystander effect varies significantly across different ADC payloads. Here, we compare maytansinoid-based ADCs with other common payload classes.
Data Presentation
| ADC Payload Class | Example Payload(s) | Linker Type | Bystander Effect | Key Characteristics of Released Payload |
| Maytansinoids | DM1, DM4 | Non-cleavable (e.g., SMCC) | Minimal to None | Charged, membrane-impermeable |
| DM1, DM4 derivatives | Cleavable (e.g., disulfide, peptide) | Moderate to High | Neutral, membrane-permeable; effect enhanced by increased hydrophobicity | |
| Auristatins | Monomethyl auristatin E (MMAE) | Cleavable (e.g., vc) | Potent | Neutral, highly membrane-permeable |
| Monomethyl auristatin F (MMAF) | Cleavable (e.g., mc) | Minimal to None | Charged, membrane-impermeable | |
| Topoisomerase I Inhibitors | SN-38 | Cleavable | Potent | pH-dependent equilibrium between active lactone (membrane-permeable) and inactive carboxylate forms |
| Deruxtecan (DXd) | Cleavable | Potent | Highly membrane-permeable |
Experimental Protocols
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative (Ag-) cells when cultured together with antigen-positive (Ag+) cells in the presence of an ADC.
Materials:
-
Ag+ cell line (e.g., HER2-positive SK-BR-3)
-
Ag- cell line engineered to express a fluorescent protein (e.g., HER2-negative MCF7-GFP)
-
ADC of interest
-
Isotype control ADC
-
Cell culture medium and supplements
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Include monocultures of Ag- cells as a control. Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC and the isotype control. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.
-
Incubation: Incubate the plates for 72-120 hours.
-
Analysis: Quantify the viability of the Ag- (GFP-positive) cell population using a fluorescence plate reader or flow cytometry.
-
Data Interpretation: A significant decrease in the viability of the Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium and can kill bystander cells without direct cell-to-cell contact.
Materials:
-
Ag+ and Ag- cell lines
-
ADC of interest
-
Cell culture medium and supplements
-
T-flasks or multi-well plates for generating conditioned medium
-
96-well plates for bystander cell treatment
-
Centrifuge and 0.22 µm filters
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Methodology:
-
Generate Conditioned Medium: Seed Ag+ cells and treat them with a cytotoxic concentration of the ADC for 48-72 hours.
-
Collect and Process Medium: Collect the culture supernatant, centrifuge to remove cell debris, and filter through a 0.22 µm filter. This is the "conditioned medium."
-
Treat Bystander Cells: Seed Ag- cells in a 96-well plate and allow them to adhere. Replace the medium with the conditioned medium.
-
Incubation and Analysis: Incubate the Ag- cells for 72-96 hours and assess cell viability using a standard assay.
-
Data Interpretation: A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, demonstrates a bystander effect mediated by a released, stable payload.
Signaling Pathways and Experimental Workflows
Maytansinoid ADC Mechanism of Action and Bystander Effect
Maytansinoid-Induced Apoptosis Signaling Pathway
Experimental Workflow for Co-culture Bystander Assay
References
- 1. The signaling mechanisms linking mitotic arrest with apoptosis - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 2. molbiolcell.org [molbiolcell.org]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Maytansinoid B: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Potent Cytotoxic Compound
Maytansinoid B is a highly potent cytotoxic agent and a critical component in the development of Antibody-Drug Conjugates (ADCs). Due to its toxicity, stringent procedures must be followed to ensure the safety of laboratory personnel and the environment during its disposal. This guide provides a comprehensive, step-by-step plan for the proper management and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
The primary and most critical step in the disposal of this compound and other cytotoxic waste is segregation and proper containment for high-temperature incineration by a licensed hazardous waste disposal facility.[1][2] Chemical inactivation in a laboratory setting is generally not recommended for most cytotoxic compounds due to the lack of validated procedures and the potential for creating equally hazardous byproducts.[1]
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, it is imperative to have a designated waste accumulation area and all necessary supplies readily available. All personnel handling this compound must be thoroughly trained on the risks and the proper handling and disposal procedures.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound in any form. This includes, but is not limited to:
-
Two pairs of chemotherapy-rated gloves
-
A disposable, solid-front, back-closure gown
-
Eye protection (safety glasses or goggles)
-
A face shield if there is a risk of splashing
-
Respiratory protection may be required depending on the manipulation (e.g., handling of the powdered form)
Summary of Waste Handling and Disposal Parameters
The following table summarizes the essential information for the safe handling and disposal of this compound waste.
| Parameter | Guideline | Source(s) |
| Waste Classification | Cytotoxic, Hazardous Chemical Waste | [3] |
| Primary Disposal Route | High-temperature incineration via a licensed facility | [1][2] |
| Solid Waste Containers | Rigid, leak-proof, puncture-resistant containers with a secure lid. Clearly labeled as "Cytotoxic Waste for Incineration." | [4] |
| Liquid Waste Containers | Leak-proof, shatter-resistant containers with a secure screw-cap. Clearly labeled as "Cytotoxic Waste for Incineration." | [5] |
| Sharps Containers | Puncture-proof sharps containers with a secure lid. Clearly labeled as "Cytotoxic Sharps." | [6] |
| Container Labeling | Use the universal biohazard symbol in conjunction with the words "Cytotoxic Waste." Include the date and the primary hazardous constituent (this compound). | [4] |
| Personal Protective Equipment (PPE) | Double chemotherapy gloves, disposable gown, eye protection, and face shield. | [6] |
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the segregation and disposal of different types of this compound waste.
Experimental Protocol 1: Disposal of Solid Waste
This protocol applies to non-sharp solid waste contaminated with this compound, including:
-
Personal Protective Equipment (gloves, gowns)
-
Pipette tips
-
Culture flasks and plates
-
Contaminated bench paper and wipes
Methodology:
-
Segregation at the Point of Generation: Immediately after use, place all contaminated solid waste into a designated cytotoxic waste container. This container should be lined with a heavy-duty plastic bag.
-
Container Specifications: The primary container must be rigid, leak-proof, and have a secure lid to prevent any leakage or aerosol generation.
-
Labeling: The container must be clearly labeled with "Cytotoxic Waste for Incineration" and the universal cytotoxic symbol.
-
Storage: Store the sealed container in a designated, secure area away from general lab traffic until it is collected by a certified hazardous waste management service.
Experimental Protocol 2: Disposal of Liquid Waste
This protocol applies to all liquid waste containing this compound, including:
-
Stock solutions and dilutions
-
Cell culture media from treated cells
-
Quench buffers from conjugation reactions
Methodology:
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Container Specifications: The container should have a secure, screw-top lid to prevent spills and evaporation. It is advisable to use a secondary container for added safety during transport and storage.
-
Labeling: Clearly label the container with "Cytotoxic Liquid Waste for Incineration," the name "this compound," and an approximate concentration.
-
Storage: Store the sealed container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection.
Experimental Protocol 3: Decontamination of Surfaces and Equipment
This protocol is for the routine cleaning of surfaces and non-disposable equipment that have come into contact with this compound. This procedure is for decontamination, not for the disposal of bulk liquid waste.
Methodology:
-
Preparation: Prepare a decontamination solution. While specific data for this compound is not available, solutions such as 10% bleach followed by a rinse with 70% ethanol are commonly used for other cytotoxic agents. Accelerated Hydrogen Peroxide® has also been shown to be effective for removing various hazardous drugs.[7][8]
-
Decontamination: Thoroughly wipe the contaminated surface or equipment with a disposable pad soaked in the decontamination solution. Work from the cleanest area to the most contaminated area.
-
Residue Removal: Wipe the surface with a new disposable pad soaked in purified water to remove any residual decontaminating agent.
-
Final Wipe-down: Wipe the surface with 70% ethanol.
-
Waste Disposal: All wipes and disposable materials used for decontamination must be disposed of as solid cytotoxic waste as described in Experimental Protocol 1.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Spill Management
In the event of a spill of this compound, immediate action is required to minimize exposure and contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described above.
-
Contain the Spill: For liquid spills, cover with absorbent pads from a chemotherapy spill kit. For solid spills, gently cover with damp absorbent pads to avoid aerosolizing the powder.
-
Clean the Area: Working from the outside in, carefully clean the spill area. Place all contaminated materials into a cytotoxic waste container.
-
Decontaminate: Once the bulk of the spill has been removed, decontaminate the area as described in Experimental Protocol 3.
-
Report the Incident: Report the spill to your institution's EHS department in accordance with your laboratory's safety protocols.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment from the risks associated with this potent cytotoxic compound.
References
- 1. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]
- 5. researchgate.net [researchgate.net]
- 6. In vitro characterization of the drug-drug interaction potential of catabolites of antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. solutionsdesignedforhealthcare.com [solutionsdesignedforhealthcare.com]
- 8. gerpac.eu [gerpac.eu]
Personal protective equipment for handling Maytansinoid B
Essential Safety and Handling Guide for Maytansinoid B
This compound is a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs).[1][] Due to its hazardous nature, strict adherence to safety protocols is crucial to protect laboratory personnel from exposure.[3][4] Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[3] This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the correct and consistent use of Personal Protective Equipment (PPE).[4][5] All PPE should be donned before handling the compound and removed in a designated area to prevent the spread of contamination.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Required PPE | Rationale |
| Unpacking and Storage | ● Double gloves (chemotherapy-rated) ● Disposable gown ● Eye protection (safety glasses with side shields) | To protect against exposure from potentially contaminated external packaging.[6] |
| Handling Solid Compound (e.g., weighing) | ● Double gloves (chemotherapy-rated) ● Disposable, solid-front gown with cuffs ● Eye protection (safety goggles) ● Face shield ● NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of airborne particles and protect eyes and skin from contact.[5][7][8] |
| Solution Preparation and Handling | ● Double gloves (chemotherapy-rated) ● Disposable, fluid-resistant gown ● Eye protection (safety goggles) ● Full-face shield | To protect against splashes and aerosols during reconstitution and handling of liquids.[6][7] |
| Spill Cleanup | ● Double gloves (industrial thickness, e.g., nitrile or neoprene) ● Disposable, fluid-resistant gown or coveralls ● Shoe covers ● Eye protection (safety goggles) ● Full-face shield ● NIOSH-approved respirator | To provide maximum protection during the management of a hazardous spill.[3][4] |
| Waste Disposal | ● Double gloves (chemotherapy-rated) ● Disposable gown ● Eye protection (safety glasses with side shields) | To protect against contact with contaminated waste materials.[3] |
Operational and Disposal Plans
Receiving and Unpacking this compound
-
Inspect Package: Upon receipt, visually inspect the external packaging for any signs of damage or leakage.[6]
-
Don PPE: Before handling, put on the appropriate PPE as specified in Table 1.[6]
-
Transport: Transport the package to a designated handling area, such as a chemical fume hood or biological safety cabinet.
-
Unpack: Carefully open the shipping container. Clean the primary container before placing it in storage.[6]
-
Damaged Packages: If any breakage or leakage is found, treat the damaged contents as a spill and follow the spill cleanup procedure.[6]
Handling and Preparation of this compound Solutions
All handling of this compound, especially the manipulation of the solid form and preparation of solutions, must be conducted in a designated containment device to minimize exposure.
Experimental Protocol: Reconstitution of Solid this compound
-
Prepare Workspace: Ensure the chemical fume hood or Class II Biosafety Cabinet is clean and uncluttered.[5] Cover the work surface with a disposable, absorbent plastic-backed liner.
-
Assemble Materials: Gather all necessary equipment, including the vial of this compound, sterile solvent, sterile syringes and needles, and a sharps container.
-
Don PPE: Wear the appropriate PPE for solution preparation as outlined in Table 1.[6][7]
-
Reconstitution:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Slowly inject the required volume of solvent into the vial, directing the stream down the inner wall to avoid aerosolization.
-
Gently swirl the vial to dissolve the contents. Do not shake vigorously.
-
-
Labeling: Clearly label the reconstituted solution with the compound name, concentration, date, and appropriate hazard warnings.
-
Storage: Store the solution according to the manufacturer's recommendations, typically at -20°C or -80°C for long-term storage.[1]
Spill Management
In the event of a spill, prompt and proper cleanup is essential to prevent exposure and contamination.[3] All laboratories handling this compound must have a readily accessible cytotoxic spill kit.
Spill Cleanup Protocol
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel.[4][7] Restrict access to the spill area.
-
Don PPE: Put on the full set of PPE for spill cleanup as detailed in Table 1.[3]
-
Containment:
-
Liquids: Cover the spill with absorbent pads from the spill kit, starting from the outside and working inward.[4]
-
Solids: Gently cover the spill with damp absorbent pads to avoid raising dust. Do not dry sweep.
-
-
Cleanup: Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using forceps or other tools and place them into a designated cytotoxic waste container.[4][7]
-
Decontamination:
-
Dispose of Waste: Seal the cytotoxic waste container and dispose of it according to institutional guidelines.[4]
-
Doff PPE: Remove all PPE carefully to avoid self-contamination and dispose of it as cytotoxic waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[7][9]
-
Reporting: Report the spill to the laboratory supervisor and the institutional safety office.[3]
Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to strict protocols.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused Compound/Solutions | Collect in a sealed, labeled, and leak-proof hazardous waste container. Do not dispose of down the drain.[11][12] |
| Contaminated Sharps (needles, syringes, glass vials) | Place immediately into a puncture-resistant, labeled sharps container designated for cytotoxic waste.[13] |
| Contaminated PPE (gloves, gowns, masks) | Place in a designated, labeled, and leak-proof cytotoxic waste bag or container immediately after use.[13] |
| Contaminated Labware (pipette tips, tubes, absorbent pads) | Place in a designated, labeled, and leak-proof cytotoxic waste bag or container.[13] |
All cytotoxic waste must be collected by a licensed hazardous waste disposal service. Never mix cytotoxic waste with general laboratory or regular biohazardous waste.[11]
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. ipservices.care [ipservices.care]
- 5. gerpac.eu [gerpac.eu]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetmol.com [targetmol.com]
- 8. medkoo.com [medkoo.com]
- 9. uab.cat [uab.cat]
- 10. etamu.edu [etamu.edu]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Decontamination and Waste Disposal | Biosafety | University of Pittsburgh [ibc.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
